Product packaging for Antimony hydroxide(Cat. No.:CAS No. 39349-74-1)

Antimony hydroxide

Cat. No.: B1258205
CAS No.: 39349-74-1
M. Wt: 172.78 g/mol
InChI Key: SZOADBKOANDULT-UHFFFAOYSA-K
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Description

Antimony hydroxide, also known as this compound, is a useful research compound. Its molecular formula is H3O3Sb and its molecular weight is 172.78 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O3S B1258205 Antimony hydroxide CAS No. 39349-74-1

Properties

CAS No.

39349-74-1

Molecular Formula

H3O3S

Molecular Weight

172.78 g/mol

IUPAC Name

antimony(3+);trihydroxide

InChI

InChI=1S/3H2O.Sb/h3*1H2;/q;;;+3/p-3

InChI Key

SZOADBKOANDULT-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Sb+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Sb+3]

Synonyms

antimonite
antimony hydroxide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Antimony Hydroxide: Chemical Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimony hydroxide, focusing on its chemical formula, molecular structure, physicochemical properties, and synthesis. This document is intended to serve as a core reference for professionals in research and development.

Chemical Formula and Nomenclature

This compound primarily refers to antimony in its +3 oxidation state, with the chemical formula Sb(OH)₃ . It is also known as antimony(III) hydroxide or antimonous acid.[1] In the +5 oxidation state, antimony can form antimony(V) hydroxide, Sb(OH)₅ , or more accurately, hydrated antimony pentoxide (Sb₂O₅·nH₂O), which exists as hexahydroxoantimonate(V) ions, [Sb(OH)₆]⁻, in solution.[2] This guide will focus primarily on the more common antimony(III) hydroxide.

Other related compounds include antimony(III) oxide hydroxide nitrate, with the formula Sb₄O₄(OH)₂(NO₃)₂.[3][4][5]

Molecular Structure and Properties

Antimony(III) Hydroxide (Sb(OH)₃)

The structure of antimony(III) hydroxide features an antimony atom in the +3 oxidation state coordinated to three hydroxyl groups.[1] Due to the presence of a lone pair of electrons on the antimony atom, the molecule adopts a trigonal pyramidal geometry .[1] This structure is a key factor influencing its chemical reactivity and solubility.

Antimony(V) Hydroxide (hydrated Sb₂O₅)

In compounds of antimony(V), the antimony atom is typically octahedrally coordinated to six oxygen atoms.[6]

A summary of the key physicochemical properties of antimony(III) hydroxide is presented in Table 1.

Table 1: Physicochemical Properties of Antimony(III) Hydroxide

PropertyValueReferences
Chemical Formula H₃O₃Sb[1][7]
Molecular Weight 172.78 g/mol [1][7]
IUPAC Name Antimony(3+);trihydroxide[1][7]
CAS Number 39349-74-1[1][7]
Appearance Typically a white solid[1]
Solubility in Water Poorly soluble[2]
Topological Polar Surface Area 3 Ų[1][7]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]

Quantitative data from spectroscopic and thermal analyses are summarized in Table 2.

Table 2: Spectroscopic and Thermal Analysis Data for Antimony Compounds

Analysis TypeCompound/SpeciesParameterValueReferences
XPS Sb₂O₃Sb 3d₅/₂ Binding Energy530.1 - 530.3 eV[8]
XPS Sb₂O₅Sb 3d₅/₂ Binding Energy530.9 eV[8]
XPS Sb₂S₃Sb 3d₅/₂ Binding Energy529.6 eV[8]
XPS KSbO₃Sb 3d₅/₂ Binding Energy530.7 eV[8]
Thermal Analysis Sb₄O₄(OH)₂(NO₃)₂Decomposition to amorphous oxide hydroxide nitrate175 °C[3][4][9]
Thermal Analysis Sb₄O₄(OH)₂(NO₃)₂Decomposition to amorphous oxide nitrate> 500 °C[3][4][9]
Thermal Analysis Sb₄O₄(OH)₂(NO₃)₂Crystallization to Sb₆O₁₃ and α-Sb₂O₄> 700 °C[3][4][9]

Synthesis and Reactions of Antimony(III) Hydroxide

Antimony(III) hydroxide is typically formed through the hydrolysis of antimony(III) compounds. A logical workflow for its synthesis and subsequent reactions is depicted below.

G Synthesis and Reactions of Antimony(III) Hydroxide Sb2O3 Antimony(III) Oxide (Sb₂O₃) SbOH3 Antimony(III) Hydroxide (Sb(OH)₃) Sb2O3->SbOH3 + 3H₂O SbCl3 Antimony(III) Chloride (SbCl₃) SbCl3->SbOH3 + 3OH⁻ or + 3NH₃ + 3H₂O H2O Water (H₂O) Base Base (e.g., NH₃, NaOH) Sb_ion Antimony(III) ion (Sb³⁺) SbOH3->Sb_ion + 3H⁺ Antimonite Antimonite ion ([Sb(OH)₄]⁻) SbOH3->Antimonite + OH⁻ Acid Acid (H⁺) Hydroxide Excess Hydroxide (OH⁻)

Caption: Synthesis pathways and amphoteric reactions of Sb(OH)₃.

Antimony(III) hydroxide exhibits amphoteric behavior, reacting with both acids and bases.[1] In acidic solutions, it forms antimony(III) ions, while in the presence of excess hydroxide, it dissolves to form antimonite ions.[1]

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of antimony(III) hydroxide by precipitation from an aqueous solution of an antimony(III) salt.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M) or Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Antimony Solution: Dissolve a calculated amount of antimony(III) chloride in a minimal amount of deionized water to create a concentrated solution. Note: SbCl₃ will hydrolyze, so immediate use is recommended.

  • Precipitation: While vigorously stirring the antimony solution, slowly add the ammonium hydroxide or sodium hydroxide solution dropwise. A white precipitate of antimony(III) hydroxide will form.

  • pH Adjustment: Continue adding the base until the pH of the solution is neutral (pH ≈ 7). Monitor the pH throughout the addition.

  • Digestion of Precipitate: Continue stirring the mixture at room temperature for approximately 30-60 minutes to allow the precipitate to age and improve filterability.

  • Isolation of Product: Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter paper several times with deionized water to remove any soluble impurities, such as chloride and ammonium or sodium ions.

  • Drying: Carefully transfer the washed precipitate to a watch glass or petri dish and dry in an oven at a low temperature (e.g., 60-80 °C) to a constant weight. Note: Higher temperatures may lead to dehydration and the formation of antimony(III) oxide (Sb₂O₃).[2]

X-ray Diffraction (XRD):

XRD is a primary technique for confirming the crystalline phase of the synthesized product. A typical experimental workflow for XRD analysis is outlined below.

G Experimental Workflow for XRD Analysis SamplePrep Sample Preparation (Grind to fine powder) Mounting Sample Mounting (On zero-background holder) SamplePrep->Mounting DataCollection Data Collection (Set 2θ range, step size, time) Mounting->DataCollection PhaseID Phase Identification (Compare with database, e.g., ICDD) DataCollection->PhaseID Rietveld Rietveld Refinement (Determine lattice parameters, etc.) PhaseID->Rietveld

Caption: Workflow for the characterization of this compound by XRD.

X-ray Photoelectron Spectroscopy (XPS):

XPS is employed to determine the elemental composition and oxidation states of antimony on the surface of the material.

Procedure:

  • Sample Preparation: Mount a small amount of the dried this compound powder onto a sample holder using conductive carbon tape.

  • Analysis: Introduce the sample into the high-vacuum chamber of the XPS instrument.

  • Data Acquisition: Acquire a survey scan to identify all elements present. Then, perform high-resolution scans of the Sb 3d and O 1s regions.

  • Data Analysis: The Sb 3d₅/₂ peak overlaps with the O 1s peak.[8] Therefore, the Sb 3d₃/₂ peak, which does not have this overlap, is used as a reference to fit the Sb 3d₅/₂ peak. The remaining intensity at the Sb 3d₅/₂ binding energy can be attributed to oxygen.[10] The binding energy of the Sb 3d peak is indicative of its oxidation state.[8]

Conclusion

This guide has provided a detailed overview of the chemical formula, structure, and key properties of this compound, with a focus on Sb(OH)₃. The experimental protocols for synthesis and characterization offer a practical foundation for researchers. The provided data and diagrams serve as a valuable resource for professionals engaged in materials science and drug development involving antimony compounds.

References

An In-depth Technical Guide to Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimony hydroxide, focusing on its chemical and physical properties, synthesis, and analysis. It is designed to be a valuable resource for professionals in research and development.

Introduction

This compound, primarily referring to antimony(III) hydroxide with the chemical formula Sb(OH)₃, is an inorganic compound. In aqueous solutions, it exists as the neutral molecule Sb(OH)₃ and is sometimes referred to as antimonous acid.[1] It is a white solid that is generally considered unstable, readily dehydrating to form antimony trioxide (Sb₂O₃).[2] This instability means that specific physical properties like melting and boiling points are not well-defined. This compound is amphoteric, meaning it can react with both acids and bases.[1] Its compounds have various industrial applications, including as flame retardants and catalysts.[2]

Chemical and Physical Properties

Due to its inherent instability, quantitative physical data for antimony(III) hydroxide is scarce. The compound tends to decompose upon heating. For instance, the related compound antimony(III) oxide hydroxide nitrate begins to decompose at approximately 175°C.[3][4]

Table 1: General Properties of Antimony(III) Hydroxide

PropertyValueReference
CAS Number 39349-74-1[1][2][5]
Chemical Formula H₃O₃Sb or Sb(OH)₃[1][5]
Molecular Weight 172.78 g/mol [1][5]
Appearance Typically a white solid[1]
IUPAC Name Antimony(3+) trihydroxide[5]

Table 2: Computed Properties of Antimony(III) Hydroxide

PropertyValueReference
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 3 Ų[1]

Synthesis of Antimony(III) Hydroxide

Antimony(III) hydroxide is typically synthesized through precipitation or hydrolysis.

Experimental Protocol: Precipitation from Antimony(III) Chloride

This protocol describes the synthesis of antimony(III) hydroxide by the precipitation of an antimony(III) salt with a base.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a solution of antimony(III) chloride in a minimal amount of dilute hydrochloric acid to prevent premature hydrolysis.

  • In a separate beaker, place the ammonium hydroxide solution.

  • While vigorously stirring the ammonium hydroxide solution, slowly add the antimony(III) chloride solution dropwise. A white precipitate of antimony(III) hydroxide will form immediately. The reaction is: Sb³⁺(aq) + 3NH₃(aq) + 3H₂O(l) → Sb(OH)₃(s) + 3NH₄⁺(aq).[1]

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the resulting white solid in a low-temperature oven (e.g., 60°C) to avoid dehydration to antimony trioxide.

G cluster_0 Synthesis of Antimony(III) Hydroxide via Precipitation A Prepare SbCl3 solution in dilute HCl C Slowly add SbCl3 solution to stirring NH4OH solution A->C B Prepare NH4OH solution B->C D White precipitate of Sb(OH)3 forms C->D E Stir for 30 minutes D->E F Vacuum filter the precipitate E->F G Wash precipitate with deionized water F->G H Dry the solid at low temperature G->H

Caption: Workflow for the synthesis of antimony(III) hydroxide by precipitation.

Analysis of Antimony Compounds

A variety of analytical techniques can be used for the qualitative and quantitative analysis of antimony.

Experimental Protocol: Quantitative Analysis by Atomic Absorption Spectrometry (AAS)

This protocol outlines a general procedure for determining the antimony content in a sample using Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), which is suitable for trace-level analysis.

Materials and Instrumentation:

  • Graphite Furnace Atomic Absorption Spectrometer

  • Antimony standard solution (1000 mg/L)

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water

  • Sample containing antimony

Procedure:

  • Sample Preparation: Digest the solid sample containing this compound in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to bring the antimony into solution. Dilute the resulting solution with deionized water to a concentration within the working range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards by diluting the stock antimony standard solution with a dilute nitric acid solution (e.g., 2% v/v). The concentration range should bracket the expected concentration of the sample.

  • Instrument Setup: Set up the GF-AAS according to the manufacturer's instructions for antimony analysis. This includes selecting the appropriate wavelength (typically 217.6 nm), slit width, and temperature program for drying, pyrolysis, atomization, and cleaning.

  • Analysis: Analyze the blank, standards, and samples. The instrument will measure the absorbance of each solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of antimony in the sample solution from the calibration curve. Calculate the original concentration of antimony in the solid sample based on the dilution factor.

G cluster_1 Quantitative Analysis of Antimony by GF-AAS A Sample Digestion in Acid D Analysis of Blank, Standards, and Samples A->D B Preparation of Calibration Standards B->D C Instrument Setup (GF-AAS) C->D E Construct Calibration Curve D->E F Determine Antimony Concentration in Sample E->F

Caption: Workflow for the quantitative analysis of antimony using GF-AAS.

Toxicology and Signaling Pathways

Antimony and its compounds are known to be toxic. Exposure can occur through inhalation, ingestion, or skin contact.[6] The trivalent form of antimony, Sb(III), is generally considered to be more toxic than the pentavalent form, Sb(V).[7]

Recent studies have begun to elucidate the molecular mechanisms of antimony-induced toxicity. For example, in pancreatic islet β-cells, antimony exposure has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is triggered by oxidative stress.[8] This pathway involves the generation of reactive oxygen species (ROS), which in turn activates JNK. Activated JNK then promotes both mitochondria-dependent and endoplasmic reticulum (ER) stress-triggered apoptosis.[8]

G Sb Antimony (Sb) Exposure ROS Reactive Oxygen Species (ROS) Generation Sb->ROS JNK JNK Activation ROS->JNK Mito Mitochondria-Dependent Apoptosis JNK->Mito ER ER Stress-Triggered Apoptosis JNK->ER Apoptosis Cell Death Mito->Apoptosis ER->Apoptosis

Caption: Antimony-induced apoptotic signaling pathway in pancreatic islet β-cells.

References

Synthesis of Antimony Hydroxide from Antimony Trichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of antimony hydroxide (Sb(OH)₃) from antimony trichloride (SbCl₃). The primary method involves the controlled hydrolysis of antimony trichloride in an alkaline medium to facilitate the precipitation of this compound. This document details the underlying chemical principles, experimental protocols, and key reaction parameters.

Introduction

Antimony compounds have long been utilized in various fields, including medicine, catalysis, and materials science. This compound, in particular, serves as a crucial intermediate in the synthesis of various antimony-based drugs and materials. The synthesis from antimony trichloride is a common route, but the reaction pathway is sensitive to experimental conditions, often leading to the formation of antimony oxychloride (SbOCl) as a byproduct. This guide elucidates the methodology to favor the formation of this compound.

The fundamental reaction involves the hydrolysis of antimony trichloride. In an aqueous solution, antimony trichloride readily hydrolyzes to form antimony oxychloride and hydrochloric acid, as shown in the following reaction:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

To drive the reaction towards the formation of this compound, a base is introduced to neutralize the hydrochloric acid produced and increase the pH of the solution. This shifts the equilibrium to favor the precipitation of antimony(III) hydroxide:

SbCl₃ + 3OH⁻ → Sb(OH)₃(s) + 3Cl⁻

It is important to note that antimony(III) hydroxide is prone to dehydration, readily converting to antimony trioxide (Sb₂O₃), especially upon heating. Therefore, careful control of temperature is crucial during the synthesis and drying processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters influencing the synthesis of this compound and related species from antimony trichloride.

Table 1: Influence of pH on the Hydrolysis Products of Sb(III) Solutions

pH RangePredominant Solid PhaseReference
< 2Antimony Oxychloride (SbOCl, Sb₄O₅Cl₂)
2 - 4.5Crystalline Sb₈O₁₀(OH)₂Cl₂
> 4.5Antimony Trioxide (Sb₂O₃)
7 - 10Senarmontite (cubic Sb₂O₃)

Table 2: Key Reaction Parameters for this compound/Oxide Synthesis

ParameterRecommended RangeNotesReference
TemperatureBelow 40°CTo minimize dehydration of Sb(OH)₃ to Sb₂O₃.
Final pH7 - 10To ensure complete precipitation of antimony as the hydroxide/oxide.
Base Concentration (NH₄OH)8 - 30% by weightA common precipitating agent.
Antimony Trichloride SolutionAqueous or dissolved in dilute HClTo prevent premature hydrolysis to oxychlorides.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from antimony trichloride.

Materials:

  • Antimony Trichloride (SbCl₃)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Hydrochloric Acid (HCl, optional)

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

  • Desiccator

Procedure:

  • Preparation of Antimony Trichloride Solution:

    • Carefully dissolve a known quantity of antimony trichloride in a minimal amount of deionized water. A small amount of hydrochloric acid can be added to ensure complete dissolution and prevent the premature formation of antimony oxychloride. The solution should be clear.

  • Preparation of Basic Solution:

    • Prepare a solution of either sodium hydroxide or ammonium hydroxide of a known concentration (e.g., 1 M NaOH or a 10% NH₄OH solution).

  • Precipitation of this compound:

    • Place the antimony trichloride solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the basic solution dropwise to the antimony trichloride solution. A white precipitate of this compound will begin to form.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Continue adding the base until the pH of the solution reaches a value between 8 and 9. This pH range is optimal for the complete precipitation of antimony as the hydroxide.

    • Throughout the addition, maintain the temperature of the reaction mixture below 40°C to minimize the dehydration of the this compound precipitate to antimony trioxide. This can be achieved by placing the reaction beaker in an ice bath.

  • Aging the Precipitate:

    • Once the desired pH is reached, continue stirring the suspension for a period of time (e.g., 30-60 minutes) to allow for the complete precipitation and aging of the this compound particles.

  • Isolation and Washing of the Product:

    • Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride or ammonium chloride. Continue washing until the filtrate is free of chloride ions (can be tested with a silver nitrate solution).

  • Drying the Product:

    • Carefully dry the purified this compound precipitate. To minimize dehydration, it is recommended to dry the product at a low temperature, for example, in a desiccator over a suitable desiccant or in a vacuum oven at a temperature not exceeding 50°C.

Visualization of Pathways and Workflows

Diagram 1: Chemical Pathway for the Synthesis of this compound

G Synthesis Pathway of this compound cluster_0 Hydrolysis without Base cluster_1 Hydrolysis with Base SbCl3 Antimony Trichloride (SbCl3) SbOCl Antimony Oxychloride (SbOCl) SbCl3->SbOCl  + H2O (Limited) HCl Hydrochloric Acid (HCl) SbOH3 This compound (Sb(OH)3) SbCl3->SbOH3  + 3OH- H2O Water (H2O) H2O->SbOCl Base Base (e.g., NaOH, NH4OH) Base->SbOH3 Salt Salt (e.g., NaCl, NH4Cl) Base->Salt SbOCl->SbCl3  + 2HCl (Reversible) G Experimental Workflow start Start prep_sbcl3 Prepare SbCl3 Solution start->prep_sbcl3 prep_base Prepare Base Solution start->prep_base precipitation Precipitation: Slowly add base to SbCl3 solution with stirring prep_sbcl3->precipitation prep_base->precipitation monitor_ph Monitor pH (Target: 8-9) precipitation->monitor_ph monitor_ph->precipitation Adjust pH aging Age Precipitate (30-60 min stirring) monitor_ph->aging pH OK filtration Vacuum Filtration aging->filtration washing Wash Precipitate with Deionized Water filtration->washing drying Dry Precipitate (< 50°C or in desiccator) washing->drying end End: this compound drying->end

An In-depth Technical Guide on the Solubility of Antimony Hydroxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of antimony hydroxide, a critical parameter in various scientific and industrial applications, including geochemistry, environmental science, and pharmacology. The document details the thermodynamics of dissolution, the influence of pH on speciation and solubility, and experimental protocols for the quantitative determination of these properties. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

Antimony, a metalloid of increasing environmental and toxicological concern, exists primarily in the +3 and +5 oxidation states in aqueous environments. The solubility of its hydroxide forms, namely antimony(III) hydroxide (Sb(OH)₃) and antimony(V) hydroxide (in the form of hexahydroxoantimonate(V), [Sb(OH)₆]⁻), is a fundamental property governing its mobility, bioavailability, and toxicity. Antimony(III) oxide (Sb₂O₃), the most common commercial form of antimony, readily hydrolyzes in water to form antimony(III) hydroxide. This guide focuses on the core principles of this compound solubility, providing researchers with the necessary data and methodologies for their work.

Thermodynamics of this compound Dissolution

The dissolution of antimony(III) oxide (valentinite or senarmontite) in aqueous solution to form the neutral complex antimony(III) hydroxide, Sb(OH)₃(aq), is a key process. The reaction is as follows:

0.5 Sb₂O₃(s) + 1.5 H₂O(l) ⇌ Sb(OH)₃(aq)

The solubility of antimony(III) oxide is notably independent of pH over a wide range, from approximately 2 to 10.[1] This indicates that the dissolution primarily forms a neutral aqueous species, which is Sb(OH)₃(aq).[1]

Gibbs Free Energy and Equilibrium Constant

The standard Gibbs free energy of formation (ΔG°f) for the reactants and products can be used to calculate the standard Gibbs free energy change (ΔG°rxn) for the dissolution reaction, and subsequently the equilibrium constant (K).

The standard Gibbs free energy of formation for senarmontite (cubic Sb₂O₃) is -151.4 kcal/mol. Thermodynamic data for Sb(OH)₃(aq) and H₂O(l) are also available in the literature. These values can be used to determine the equilibrium constant for the dissolution of Sb₂O₃.

One study reported the equilibrium constant for the dissolution of Sb₂O₃ at 298 K as Log K⁰ = 32 ± 1.[1] This corresponds to the reaction:

Sb₂O₃(s) + 3H₂O(l) ⇌ 2H₃SbO₃(aq)

where H₃SbO₃(aq) is synonymous with Sb(OH)₃(aq).

Aqueous Speciation and pH Dependence

The speciation of antimony in aqueous solutions is highly dependent on both pH and the oxidation state of the antimony.

  • Antimony(III): In the pH range of 2 to 10, the dominant aqueous species of antimony(III) is the neutral antimony(III) hydroxide, Sb(OH)₃.[1]

  • Antimony(V): For antimony(V), the predominant species in the pH range of 2.7 to 10.4 is the hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻.[1]

This distinct speciation behavior as a function of pH is a critical factor in controlling the solubility of antimony compounds.

Quantitative Solubility Data

The following table summarizes key thermodynamic data related to the solubility of antimony(III) hydroxide.

ParameterValueConditionsReference
Log K⁰ (Sb₂O₃ dissolution) 32 ± 1298 K[1]
Dominant Sb(III) species (pH 2-10) Sb(OH)₃(aq)298 K[1]
Dominant Sb(V) species (pH 2.7-10.4) [Sb(OH)₆]⁻(aq)298 K[1]

Note: The equilibrium constant for Sb₂O₃ dissolution can be used to calculate the equilibrium concentration of Sb(OH)₃(aq).

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental methodologies. The following sections detail protocols for key experiments.

Determination of Solubility via pH Measurement of a Saturated Solution

This method is suitable for determining the solubility product constant (Ksp) of sparingly soluble metal hydroxides.

Methodology:

  • Preparation of Saturated Solution: Add an excess of solid antimony(III) oxide (Sb₂O₃) to deionized water in a sealed container. The solution should be stirred continuously at a constant temperature (e.g., 298 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Carefully filter the saturated solution using a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

  • pH Measurement: Immediately measure the pH of the clear filtrate using a calibrated pH meter.

  • Calculation of Hydroxide Concentration: From the measured pH, calculate the pOH and then the hydroxide ion concentration [OH⁻].

  • Calculation of Antimony Ion Concentration: Based on the stoichiometry of the dissolution of Sb(OH)₃ (formed from Sb₂O₃ and water), the concentration of Sb³⁺ can be determined.

  • Calculation of Ksp: Calculate the solubility product constant using the equilibrium concentrations of the ions.

Spectrophotometric Determination of Antimony Concentration

UV-Vis spectrophotometry is a common and sensitive method for determining the concentration of antimony in aqueous solutions.

Methodology:

  • Sample Preparation: Prepare a series of standard solutions of known antimony concentrations. Prepare the unknown sample by dissolving a known amount of antimony(III) oxide in an appropriate aqueous medium and allowing it to equilibrate.

  • Complexation: Add a suitable complexing agent to both the standard and unknown solutions. For antimony(III), reagents such as potassium iodide can be used to form a colored complex (iodoantimonous acid).

  • Spectrophotometric Measurement: Measure the absorbance of the standard and unknown solutions at the wavelength of maximum absorbance (λmax) for the antimony complex using a UV-Vis spectrophotometer.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Determination of Unknown Concentration: Use the calibration curve to determine the concentration of antimony in the unknown sample.

Potentiometric Titration

Potentiometric titration can be used to determine the concentration of antimony(III) in a solution.

Methodology:

  • Sample Preparation: Prepare a solution containing a known volume of the antimony(III) sample.

  • Titration Setup: Use an appropriate indicator electrode (e.g., a platinum electrode) and a reference electrode (e.g., a saturated calomel electrode) connected to a potentiometer or pH/mV meter.

  • Titration: Titrate the antimony(III) solution with a standard solution of a suitable oxidizing agent, such as potassium permanganate or potassium bromate.

  • Endpoint Detection: Record the potential (in millivolts) as a function of the volume of titrant added. The endpoint of the titration is determined by the point of maximum potential change.

  • Calculation: Calculate the concentration of antimony(III) in the original sample based on the stoichiometry of the reaction and the volume of titrant used to reach the endpoint.

Visualizations

Logical Workflow for this compound Solubility Determination

G Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_methods Analytical Methods cluster_calculation Data Analysis prep_solid Antimony(III) Oxide (solid) prep_mixing Mixing and Equilibration prep_solid->prep_mixing prep_solution Aqueous Solution (e.g., DI Water) prep_solution->prep_mixing analysis_separation Solid-Liquid Separation (Filtration) prep_mixing->analysis_separation analysis_measurement Measurement of Dissolved Antimony analysis_separation->analysis_measurement method_ph pH Measurement analysis_measurement->method_ph pH-based method_spectro Spectrophotometry analysis_measurement->method_spectro Concentration-based method_titration Potentiometric Titration analysis_measurement->method_titration Concentration-based calc_concentration Calculate Dissolved Antimony Concentration method_ph->calc_concentration method_spectro->calc_concentration method_titration->calc_concentration calc_solubility Determine Solubility / Ksp calc_concentration->calc_solubility

Caption: Workflow for determining this compound solubility.

Factors Influencing this compound Solubility

G Factors Influencing this compound Solubility solubility This compound Solubility ph pH ph->solubility speciation Aqueous Speciation ph->speciation temperature Temperature temperature->solubility oxidation_state Oxidation State (Sb(III) vs. Sb(V)) oxidation_state->solubility oxidation_state->speciation complexing_agents Presence of Complexing Agents complexing_agents->solubility ionic_strength Ionic Strength ionic_strength->solubility speciation->solubility

Caption: Key factors affecting the solubility of this compound.

Conclusion

The aqueous solubility of this compound is a complex phenomenon governed by thermodynamic principles and influenced by key environmental factors, most notably pH. Understanding the speciation of antimony in solution is crucial for accurately predicting its behavior. This guide provides a foundational understanding, quantitative data, and detailed experimental protocols to aid researchers in the fields of environmental science, toxicology, and drug development in their investigations of antimony-containing systems. The provided workflows and diagrams serve as practical tools for designing and executing robust solubility studies.

References

Unraveling the Thermal Degradation of Antimony Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony compounds have a long history in therapeutic applications, and their efficacy and stability are intrinsically linked to their chemical properties. A fundamental understanding of the thermal behavior of precursor materials like antimony hydroxide is crucial for the controlled synthesis of active pharmaceutical ingredients and for ensuring the quality and safety of final drug products. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, drawing upon available scientific literature to detail the transformation pathways, experimental methodologies, and key quantitative data. While pure antimony(III) hydroxide, Sb(OH)₃, is noted to be unstable, this guide focuses on the thermal characteristics of hydrated antimony oxides and hydroxides formed from the hydrolysis of antimony salts, which are the practical precursors in many synthetic routes.

Core Mechanism of Thermal Decomposition

The thermal decomposition of this compound is fundamentally a dehydration and rearrangement process. Antimony(III) hydroxide, often represented as Sb(OH)₃, is more accurately described in many contexts as a hydrated antimony(III) oxide (Sb₂O₃·nH₂O). The decomposition proceeds through the loss of water molecules to form various antimony oxides.

The generally accepted pathway involves the initial dehydration to form antimony trioxide (Sb₂O₃). This process can be summarized by the following reaction:

2Sb(OH)₃(s) → Sb₂O₃(s) + 3H₂O(g)

Further heating, particularly in an oxidizing atmosphere, can lead to the formation of higher oxides of antimony, such as antimony tetroxide (Sb₂O₄), which is a mixed-valence oxide containing both Sb(III) and Sb(V).

A more complex scenario arises with compounds like antimony(III) oxide hydroxide nitrate, which decomposes in multiple stages. Initially, it forms an amorphous oxide hydroxide nitrate, followed by an amorphous oxide nitrate, and finally crystallizes into higher oxides at elevated temperatures.[1][2][3]

Below is a graphical representation of the inferred decomposition pathway for this compound.

Thermal_Decomposition_Pathway Inferred Thermal Decomposition Pathway of this compound SbOH3 Antimony(III) Hydroxide (Sb(OH)₃ or Sb₂O₃·nH₂O) Sb2O3 Antimony(III) Oxide (Sb₂O₃) SbOH3->Sb2O3 - H₂O (Dehydration) Sb2O4 Antimony Tetroxide (Sb₂O₄) Sb2O3->Sb2O4 + O₂ (Oxidation at higher temp.)

Caption: Inferred thermal decomposition pathway of this compound.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss events observed during the thermal analysis of various antimony compounds related to this compound. It is important to note that the exact temperatures can vary depending on factors such as heating rate, atmosphere, and sample purity.

Compound/IntermediateTemperature Range (°C)EventMass Loss (%)Final Product(s)Reference(s)
Antimony(III) oxide hydroxide nitrate (Sb₄O₄(OH)₂(NO₃)₂)175Formation of amorphous oxide hydroxide nitrate-Amorphous oxide hydroxide nitrate[1][2][3]
Amorphous oxide hydroxide nitrate> 500Decomposition to amorphous oxide nitrate-Amorphous oxide nitrate[1][2][3]
Amorphous oxide nitrate> 700Crystallization-Sb₆O₁₃ and α-Sb₂O₄[1][2][3]
Antimony Trisulfide (Sb₂S₃)> 300 (in air)Oxidation-Cubic Sb₂O₃[4]
Antimony Trisulfide (Sb₂S₃)> 600 (in air)Further Oxidation-Sb₂O₄[4]
Antimony Tin Oxide precursor130 - 129Water evaporation--[5]
Antimony Tin Oxide precursor210 - 216Breakdown of Sb-SnCl₂--[5]
Antimony Tin Oxide precursor430 - 422Decomposition to SnO and CO₂28SnO[5]

Experimental Protocols

The investigation of the thermal decomposition of this compound and related compounds relies on a suite of analytical techniques. A general experimental workflow is outlined below.

Experimental_Workflow General Experimental Workflow for Thermal Analysis cluster_synthesis Sample Preparation cluster_analysis Thermal and Structural Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound (e.g., hydrolysis of SbCl₃) TGA_DTA Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) Synthesis->TGA_DTA XRD X-ray Diffraction (XRD) Synthesis->XRD Initial Characterization FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Synthesis->FTIR Initial Characterization TGA_DTA->XRD Analysis of Residues TGA_DTA->FTIR Analysis of Residues EGA_MS Evolved Gas Analysis-Mass Spectrometry (EGA-MS) TGA_DTA->EGA_MS Gas Phase Analysis Mechanism Elucidation of Decomposition Mechanism TGA_DTA->Mechanism Kinetics Kinetic Analysis TGA_DTA->Kinetics EGA_MS->Mechanism

Caption: A typical experimental workflow for studying thermal decomposition.

Synthesis of this compound Precursor

A common method for preparing this compound or hydrated antimony oxide is through the controlled hydrolysis of an antimony(III) salt, such as antimony trichloride (SbCl₃).

  • Protocol: A solution of antimony trichloride in a minimal amount of concentrated hydrochloric acid (to prevent premature hydrolysis) is slowly added to a large volume of deionized water or a dilute basic solution (e.g., ammonium hydroxide) under vigorous stirring. The resulting white precipitate is then filtered, washed thoroughly with deionized water to remove chloride ions, and dried under vacuum at a low temperature. The hydrolysis of SbCl₃ with a limited amount of water can also form antimony oxychloride (SbOCl).[6]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

These techniques are central to understanding the thermal decomposition process by measuring changes in mass and heat flow as a function of temperature.

  • Protocol: A small, precisely weighed sample (typically 5-10 mg) of the dried this compound precipitate is placed in an inert crucible (e.g., alumina or platinum). The sample is heated in a TGA-DTA instrument from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min). The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) to study the decomposition without oxidation, or in an oxidizing atmosphere (e.g., air or oxygen) to investigate oxidative decomposition. The mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) are recorded continuously.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the initial material and the solid residues at different stages of decomposition.

  • Protocol: The initial this compound sample and the residues collected from the TGA-DTA experiments at specific temperatures (e.g., after a mass loss event) are finely ground. The powdered samples are then analyzed using an X-ray diffractometer. The resulting diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline structures present.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

This hyphenated technique identifies the gaseous species released during the thermal decomposition.

  • Protocol: The outlet gas stream from the TGA instrument is directly coupled to the inlet of a mass spectrometer. As the sample is heated, the volatile decomposition products are carried by the purge gas into the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. This allows for the identification of evolved gases such as water, and in the case of more complex precursors, species like CO₂, COS, and SO₂.

Concluding Remarks

The thermal decomposition of this compound is a critical process in the synthesis of various antimony-based materials. While the direct study of pure Sb(OH)₃ is challenging due to its instability, the analysis of hydrated antimony oxides and related compounds provides a clear picture of a multi-step dehydration and potential oxidation process. The primary decomposition product under inert conditions is antimony trioxide (Sb₂O₃). The application of a combination of thermal analysis techniques, such as TGA-DTA, coupled with structural and evolved gas analysis methods like XRD and EGA-MS, is essential for a comprehensive understanding of the reaction mechanisms and kinetics. This knowledge is paramount for the precise control of synthesis processes in the development of antimony-containing pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of antimony hydroxide and related compounds. Due to the inherent instability of pure solid antimony(III) hydroxide, Sb(OH)3, which readily dehydrates, this guide focuses on the analytical techniques and structural characteristics of more stable, related antimony-containing compounds. The methodologies and findings presented herein are crucial for understanding the chemical behavior and potential therapeutic applications of this class of compounds.

Introduction to this compound

Antimony, a metalloid element, forms compounds in both +3 and +5 oxidation states. Antimony(III) hydroxide, or antimonous acid, is known to exist in aqueous solutions with a trigonal pyramidal geometry around the antimony atom, a feature attributable to the presence of a lone pair of electrons.[1] However, the isolation and detailed crystallographic characterization of pure, solid Sb(OH)3 are not well-documented in the scientific literature, likely due to its tendency to dehydrate to antimony trioxide (Sb2O3).[2]

In contrast, several more complex or stabilized this compound compounds have been synthesized and structurally characterized. These compounds, such as antimony oxalate hydroxide and antimony oxide hydroxide nitrate, provide valuable insights into the coordination chemistry and crystal packing of antimony in a hydroxylated environment.

Crystallographic Data of this compound-Related Compounds

The precise determination of atomic arrangements within a crystal lattice is fundamental to understanding a compound's properties. X-ray diffraction is the primary technique for this purpose. Below is a summary of the crystallographic data for a well-characterized this compound-containing compound, antimony oxalate hydroxide (Sb(C2O4)OH).

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) V (ų) Z
Antimony Oxalate HydroxideSb(C₂O₄)OHOrthorhombicPnma5.82713(3)11.29448(10)6.31377(3)415.537(5)4

Data sourced from a study on the crystal structure of antimony oxalate hydroxide.[3]

In this structure, Sb³⁺ cations are in a pentagonal pyramidal coordination, bridged by hydroxyl groups to form zigzag chains.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of crystalline materials. This section outlines the methodologies for hydrothermal synthesis and powder X-ray diffraction analysis with Rietveld refinement.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under controlled temperature and pressure.

Objective: To synthesize antimony-tin oxide (ATO) nanoparticles.

Materials:

  • Tin chloride (SnCl₂)

  • Antimony chloride (SbCl₃)

  • Ethanol

  • Distilled water

  • Polyvinylpyrrolidone (PVP)

  • Polyvinyl alcohol (PVA)

  • Ethylene glycol

Procedure:

  • Prepare a 100 mL solution of ethanol and distilled water.

  • Add 0.06 M of tin chloride and 0.04 M of antimony chloride to the solution.

  • Heat the mixture at a steady temperature and stir vigorously for 30 minutes to ensure a homogenous mixture.

  • Gradually add 1 g each of PVP and PVA to the solution drop by drop while stirring.

  • Add 10 mL of ethylene glycol solution to the mixture and continue stirring for 30 minutes.[4][5]

  • The resulting suspension is then transferred to a Teflon-lined stainless-steel autoclave and heated to the desired temperature (e.g., 120-180°C) for a specific duration to facilitate crystallization.

  • After cooling, the precipitate is collected by centrifugation, washed with distilled water and ethanol, and dried.

G cluster_prep Solution Preparation cluster_addition Additive Incorporation cluster_reaction Hydrothermal Reaction cluster_product Product Recovery A Mix Ethanol and Distilled Water B Add SnCl2 and SbCl3 A->B C Heat and Stir (30 min) B->C D Add PVP and PVA C->D E Add Ethylene Glycol D->E F Stir (30 min) E->F G Transfer to Autoclave F->G H Heat (e.g., 120-180°C) G->H I Cool H->I J Centrifuge and Wash I->J K Dry J->K L L K->L ATO Nanoparticles G A Synthesized Powder Sample B Powder X-ray Diffraction Data Collection A->B G Comparison and Least-Squares Minimization B->G C Initial Crystal Structure Model D Rietveld Refinement Software C->D F Calculated Diffraction Pattern D->F D->G Adjusts Parameters E Refined Crystal Structure F->G G->E Goodness of Fit G cluster_synthesis Synthesis and Characterization cluster_activity Biological Evaluation cluster_mechanism Mechanism of Action Studies A Synthesize Antimony-Ligand Complex B Single Crystal X-ray Diffraction A->B C Determine 3D Structure B->C G Computational Docking Studies C->G Structural Data D In vitro Cytotoxicity Assays E Determine IC50 D->E F Identify Molecular Target E->F F->G H H G->H Structure-Activity Relationship

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony hydroxide, with the chemical formula Sb(OH)₃, is an inorganic compound of significant interest in various scientific and industrial fields, including materials science, catalysis, and increasingly, in the realm of drug development. Its unique properties, such as its amphoteric nature and reactivity, make it a versatile precursor for the synthesis of other antimony compounds and materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physical Properties

This compound is typically a white solid.[1] While definitive melting and boiling points are not well-documented due to its tendency to decompose upon heating, its other physical characteristics are summarized below. The decomposition of this compound yields antimony trioxide (Sb₂O₃) and water.

PropertyValueReference
Chemical Formula Sb(OH)₃[1]
Molecular Weight 172.78 g/mol [1]
Appearance White solid[1]
CAS Number 39349-74-1[1]
Solubility in Water Slightly soluble[2]
Decomposition Temperature Decomposes upon heating

Chemical Properties

This compound exhibits a range of chemical behaviors, most notably its amphoterism, allowing it to react with both acids and bases.

Amphoteric Nature

This compound reacts with acids to form antimony(III) salts and with strong bases to form antimonites.

  • Reaction with Acid (Hydrochloric Acid): Sb(OH)₃(s) + 3HCl(aq) → SbCl₃(aq) + 3H₂O(l)

  • Reaction with Base (Sodium Hydroxide): Sb(OH)₃(s) + NaOH(aq) → Na--INVALID-LINK--

Redox Reactions

Antimony in this compound exists in the +3 oxidation state and can be either oxidized to the +5 state or reduced to elemental antimony.

Thermodynamic Properties
PropertyValueReference
pKa (as Antimonous Acid) 11[3]
Gibbs Free Energy of Formation (ΔG⁰f) of Sb(OH)₃(aq) -6.597 kJ/mol (at 298.15 K), -7.248 kJ/mol (at 309.15 K), -9.047 kJ/mol (at 319.15 K)[1]

Experimental Protocols

Synthesis of this compound

1. Hydrolysis of Antimony Trichloride

This method involves the precipitation of this compound from a solution of antimony trichloride.

  • Materials:

    • Antimony trichloride (SbCl₃)

    • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

    • Deionized water

    • Hydrochloric acid (HCl) (optional, to dissolve SbCl₃)

  • Procedure:

    • Dissolve a carefully weighed amount of antimony trichloride in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis.

    • Slowly add the antimony trichloride solution to a larger volume of deionized water with vigorous stirring. A white precipitate of antimony oxychloride (SbOCl) may form.

    • To this suspension, add ammonium hydroxide solution dropwise while continuously stirring. The pH of the solution should be monitored.

    • Continue adding ammonium hydroxide until the pH is in the neutral to slightly basic range (pH 7-8) to ensure complete precipitation of this compound. The reaction is: SbCl₃(aq) + 3NH₄OH(aq) → Sb(OH)₃(s) + 3NH₄Cl(aq).

    • Allow the precipitate to settle.

    • Decant the supernatant liquid and wash the precipitate several times with deionized water to remove soluble impurities, such as ammonium chloride. Centrifugation can be used to facilitate the separation.

    • Dry the resulting white solid in a desiccator or at a low temperature (e.g., 60 °C) to obtain this compound.

2. From Potassium Antimony Tartrate

This method utilizes a readily available antimony compound.

  • Materials:

    • Potassium antimony tartrate (K(SbO)C₄H₄O₆)

    • A suitable base (e.g., sodium hydroxide, NaOH)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of potassium antimony tartrate.

    • Slowly add a solution of sodium hydroxide while stirring. A white precipitate of this compound will form.

    • Continue the addition of the base until precipitation is complete.

    • Isolate the precipitate by filtration or centrifugation.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.

    • Dry the product as described in the previous method.

Characterization of this compound

1. X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of the synthesized this compound. A typical powder XRD pattern would be recorded and compared with standard diffraction patterns.

  • Instrument: Powder X-ray diffractometer

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Scan Range (2θ): 10-80°

  • Expected Result: The diffraction pattern should be compared with reference patterns for this compound or related antimony oxides that may form upon partial dehydration.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the compound.

  • Instrument: FTIR spectrometer

  • Sample Preparation: KBr pellet or ATR

  • Scan Range: 4000-400 cm⁻¹

  • Expected Bands:

    • A broad absorption band in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

    • A band around 1630 cm⁻¹ attributed to the H-O-H bending vibration of adsorbed water.

    • Bands in the lower frequency region (below 1000 cm⁻¹) are characteristic of Sb-O and Sb-OH vibrations.

3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of this compound.

  • Instrument: Thermogravimetric analyzer

  • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air)

  • Heating Rate: A typical rate is 10 °C/min.

  • Temperature Range: Room temperature to ~800 °C.

  • Expected Result: A weight loss corresponding to the removal of water molecules, leading to the formation of antimony trioxide (Sb₂O₃). The theoretical weight loss for the reaction 2Sb(OH)₃ → Sb₂O₃ + 3H₂O can be calculated and compared with the experimental data.

Mandatory Visualizations

Synthesis_of_Antimony_Hydroxide cluster_hydrolysis Hydrolysis of Antimony Trichloride SbCl3_sol SbCl3 Solution Precipitation Precipitation SbCl3_sol->Precipitation H2O Deionized Water H2O->Precipitation NH4OH Ammonium Hydroxide NH4OH->Precipitation Sb(OH)3_ppt Sb(OH)3 Precipitate Precipitation->Sb(OH)3_ppt Formation Washing Washing Sb(OH)3_ppt->Washing Purification Drying Drying Washing->Drying Final_Product1 Pure Sb(OH)3 Drying->Final_Product1

Caption: Experimental workflow for the synthesis of this compound via hydrolysis.

Amphoteric_Nature Sb(OH)3 This compound Sb(OH)3 Sb3_ion Antimony(III) Ion Sb³⁺ Sb(OH)3->Sb3_ion Forms Salt Antimonite_ion Antimonite Ion [Sb(OH)₄]⁻ Sb(OH)3->Antimonite_ion Forms Complex Ion Acid Acid (H+) Acid->Sb(OH)3 Base Base (OH-) Base->Sb(OH)3

Caption: Amphoteric reactions of this compound.

Thermal_Decomposition Sb(OH)3 This compound 2Sb(OH)₃ Sb2O3 Antimony Trioxide Sb₂O₃ Sb(OH)3->Sb2O3 Decomposes to H2O Water 3H₂O Sb(OH)3->H2O Releases Heat Heat (Δ)

Caption: Thermal decomposition pathway of this compound.

References

Antimony Hydroxide: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for antimony hydroxide (Sb(OH)₃). Due to the limited availability of a dedicated, extensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data for antimony and its compounds, with a focus on antimony trioxide (Sb₂O₃), a closely related and well-studied substance. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards, handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula Sb(OH)₃. It exists as a white solid and is generally considered to be unstable, readily dehydrating to form antimony trioxide (Sb₂O₃)[1]. In aqueous solutions, it exists as the neutral molecule Sb(OH)₃ and is the stable form of Sb(III) hydroxide under most pH conditions[2]. It exhibits amphoteric behavior, meaning it can react as both an acid and a base[2].

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula H₃O₃Sb[2][3]
Molecular Weight 172.78 g/mol [2][3]
CAS Number 39349-74-1[1][2][3]
Appearance White solid[2]
Solubility in Water Generally insoluble[4]
Hydrogen Bond Donor Count 3[2][3]
Hydrogen Bond Acceptor Count 3[2][3]

Toxicological Information

The toxicity of antimony and its compounds is dependent on several factors including the dose, duration, and route of exposure[5][6]. Trivalent antimony compounds, such as this compound, are generally considered to be more toxic than pentavalent compounds[7].

Acute Toxicity
Chronic Toxicity

Long-term exposure to antimony compounds, primarily through inhalation, can lead to more severe health effects. These include pneumoconiosis (a lung disease caused by dust inhalation), chronic bronchitis, and emphysema[9][13][14]. Cardiovascular effects, such as altered electrocardiograms and increased blood pressure, have also been reported in workers exposed to antimony compounds[14][15].

Carcinogenicity

Antimony trioxide is listed as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services[7][11][13]. Animal studies have shown that inhalation of antimony trioxide can lead to lung tumors in rats[1][9][13].

Genotoxicity

The genotoxicity of antimony compounds has produced mixed results in studies. While they do not appear to induce gene mutations in bacteria or mammalian cells, some studies have observed chromosomal aberrations at high concentrations[16]. It is suggested that the genotoxic effects may be related to indirect mechanisms such as the generation of reactive oxygen species (ROS)[16]. In vivo genotoxicity tests have generally been negative[16][17].

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of antimony compounds. Some studies in animals suggest that exposure to antimony may have adverse effects on reproduction and development, including decreased infant growth[7][18][19].

Table 2: Summary of Toxicological Data for Antimony and its Compounds

EndpointObservationReference
Acute Effects Irritation of eyes, skin, respiratory tract; gastrointestinal distress.[6][8][9][10]
Chronic Effects Pneumoconiosis, chronic bronchitis, emphysema, cardiovascular effects.[9][13][14]
Carcinogenicity Antimony trioxide is possibly carcinogenic to humans (IARC Group 2B).[1][7][11][13]
Genotoxicity Mixed results; may cause chromosomal aberrations at high concentrations.[16]
Reproductive/Developmental Limited data; potential for adverse effects.[7][18][19]

Experimental Protocols

General Handling and Storage

Given the hazardous nature of antimony compounds, strict adherence to safety protocols is essential.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should be worn.

    • Skin Protection: Impermeable gloves (such as neoprene or natural rubber) and a lab coat or protective suit (e.g., Tyvek®) are recommended to prevent skin contact[20].

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary. The type of respirator will depend on the potential exposure level[20][21].

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used or stored.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents[22].

Method for Determining Aqueous Solubility

A general qualitative method for determining the solubility of an inorganic compound in water is as follows:

  • Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.

  • Solvent Addition: Add a measured volume of deionized water (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously shake or stir the mixture for a set period (e.g., 60 seconds).

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble. If it does not, it is considered insoluble. For more quantitative results, a gravimetric method can be employed where the undissolved solid is filtered, dried, and weighed.

Protocol for Acute Oral Toxicity Testing (Based on OECD Guideline 420)

The following is a summary of the OECD 420 Fixed Dose Procedure for acute oral toxicity testing, which aims to determine the dose of a substance that causes evident toxicity.

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time with fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose that produces signs of toxicity without mortality[5][23].

  • Main Study: Groups of at least 5 animals are dosed at the selected starting dose. Depending on the outcome (presence or absence of toxicity or mortality), further groups may be dosed at higher or lower fixed doses[5][23].

  • Administration: The substance is administered by gavage in a constant volume[2]. The animals are fasted before dosing.

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality[5][23].

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy[5].

Visualizations

Toxicological Pathway of Antimony-Induced Oxidative Stress

Antimony compounds are known to induce oxidative stress, which is a key mechanism of their toxicity. This can lead to cellular damage and apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway of antimony-induced oxidative stress.

Antimony_Toxicity_Pathway cluster_cell Cellular Environment cluster_mito Mitochondrial Effects Sb Antimony (Sb³⁺) Cell Cell Membrane Mito Mitochondrion ROS Reactive Oxygen Species (ROS) Generation Mito->ROS GSH Glutathione (GSH) Depletion Mito->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress JNK JNK Pathway Activation OxidativeStress->JNK MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction Apoptosis Apoptosis JNK->Apoptosis MitoDysfunction->Apoptosis

Caption: Antimony-induced oxidative stress pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a general experimental workflow for assessing the cytotoxicity of this compound in a cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Hepatocytes, Pancreatic Islet Cells) start->cell_culture treatment Treatment with This compound (Varying Concentrations) cell_culture->treatment incubation Incubation (24h, 48h, etc.) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay ros_assay ROS Production Assay incubation->ros_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for cytotoxicity assessment.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[20].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[20].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[20].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[22].

Accidental Release Measures

In the event of a spill of this compound:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.1.

  • Containment and Clean-up: Moisten the spilled solid to prevent dust formation. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into a sealed, labeled container for disposal. Avoid washing the spill into sewers or waterways[20].

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Antimony compounds may be classified as hazardous waste.

Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, dry chemical, foam, or carbon dioxide can be used[20].

  • Specific Hazards: While this compound itself is not flammable, heating it may cause it to decompose and release toxic antimony oxide fumes.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Conclusion

References

An In-depth Technical Guide to the Formation and Synthesis of Antimony(III) Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony(III) hydroxide, Sb(OH)₃, is a key intermediate in the synthesis of various antimony compounds utilized in pharmaceuticals and material science. Its formation and synthesis are primarily achieved through the hydrolysis of antimony(III) salts or the reaction of antimony(III) oxide with acidic or basic solutions. This guide provides a comprehensive overview of the core principles and methodologies for the synthesis of antimony(III) hydroxide, with a focus on experimental protocols, quantitative data, and the underlying chemical pathways.

Introduction

Antimony compounds have a long history in medicine, and their therapeutic applications continue to be an active area of research, particularly in the treatment of leishmaniasis and certain cancers. Antimony(III) hydroxide serves as a crucial precursor for the synthesis of various organoantimony and inorganic antimony drugs. A thorough understanding of its formation and synthesis is therefore essential for the development of novel antimony-based therapeutics and advanced materials. This technical guide details the primary synthetic routes to antimony(III) hydroxide, providing researchers with the foundational knowledge required for its preparation and manipulation.

Formation and Synthesis of Antimony(III) Hydroxide

The synthesis of antimony(III) hydroxide, which readily dehydrates to antimony(III) oxide (Sb₂O₃), can be broadly categorized into two main approaches: the hydrolysis of antimony(III) halides and the reaction of antimony(III) oxide with aqueous reagents.

Hydrolysis of Antimony(III) Chloride

The hydrolysis of antimony(III) chloride (SbCl₃) is a common and straightforward method for the preparation of antimony(III) hydroxide. This reaction is highly dependent on the pH of the solution. In an aqueous environment, antimony(III) chloride readily hydrolyzes to form various oxychlorides and ultimately antimony(III) hydroxide or its dehydrated form, antimony(III) oxide.[1] The overall reaction can be represented as:

SbCl₃(aq) + 3H₂O(l) ⇌ Sb(OH)₃(s) + 3HCl(aq)

However, the hydrolysis process is often more complex, proceeding through intermediate antimony oxychloride species such as SbOCl.[1] The final product is influenced by factors such as the concentration of the reactants, temperature, and the rate of addition of water or a basic solution.

Reaction of Antimony(III) Oxide

Antimony(III) oxide (Sb₂O₃), being amphoteric, can react with both acids and bases. While it is sparingly soluble in water, its reaction with aqueous solutions can be used to form antimony(III) hydroxide in situ or other antimony compounds. The reaction with water to form antimony(III) hydroxide is a slow process:

Sb₂O₃(s) + 3H₂O(l) ⇌ 2Sb(OH)₃(aq)[2]

In acidic solutions, antimony(III) oxide dissolves to form Sb(III) salts, from which antimony(III) hydroxide can be precipitated by the addition of a base. In strongly alkaline solutions, it dissolves to form antimonites.

Quantitative Data on Synthesis Methods

The efficiency and outcome of antimony(III) hydroxide synthesis are highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis of Antimony Compounds via Hydrolysis of Antimony(III) Chloride
Starting Material Reagent Temperature (°C) pH Product Yield (%)
Antimony(III) chloride solutionWater20-Sb₄O₅Cl₂98.25
Antimony(III) chloride in HClNaOH251.1 - 12.3Sb₈O₁₀(OH)₂Cl₂, Sb₂O₃-
Antimony(III) chlorideNH₄OH->8Sb₂O₃-

Note: The direct synthesis of pure Sb(OH)₃ is often challenging due to the formation of oxychlorides and the tendency to dehydrate to Sb₂O₃. The yields reported often correspond to the final antimony-containing precipitate.

Table 2: Synthesis of Antimony Compounds from Antimony(III) Oxide
Starting Material Reagent Temperature (°C) Reaction Time Product
Antimony(III) oxidePotassium hydrogen tartrateReflux15-30 minPotassium antimony tartrate
Antimony(III) oxideNitric Acid (6 mol/L)252-4 hSb₄O₄(OH)₂(NO₃)₂
Antimony(III) oxideNaOH--Sodium antimonite

Experimental Protocols

Protocol 1: Synthesis of Antimony Oxychloride via Hydrolysis of Antimony(III) Chloride

This protocol is adapted from a study on the hydrolysis of antimony trichloride.[3]

Materials:

  • Antimony(III) chloride (SbCl₃) solution

  • Deionized water

Procedure:

  • Prepare a solution of antimony(III) chloride in hydrochloric acid.

  • At a controlled temperature of 20°C, add a specific volume of deionized water to the SbCl₃ solution with vigorous stirring. The ratio of water to the SbCl₃ solution should be 10:1.[3]

  • Continue stirring for 1 hour to allow for complete hydrolysis and precipitation.[3]

  • The resulting white precipitate is primarily antimony oxychloride (Sb₄O₅Cl₂).

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate with deionized water to remove any remaining acid and soluble salts.

  • Dry the product in a desiccator or at a low temperature to avoid further dehydration.

Protocol 2: Synthesis of Antimony(III) Oxide via Precipitation from Antimony(III) Chloride Solution

This protocol describes the precipitation of antimony(III) oxide from an antimony(III) chloride solution using a base.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Dissolve antimony(III) chloride in a minimal amount of concentrated hydrochloric acid to prevent initial hydrolysis.

  • Slowly add the acidic antimony solution to a larger volume of deionized water with constant stirring. A white precipitate of antimony oxychloride will form.

  • To this suspension, add a solution of sodium hydroxide or ammonium hydroxide dropwise with continuous stirring until the pH of the solution is in the range of 8-10.[4]

  • The antimony oxychloride will convert to antimony(III) hydroxide, which may subsequently dehydrate to form antimony(III) oxide.

  • Continue stirring for an additional 30 minutes to ensure the reaction is complete.

  • Filter the white precipitate, wash it thoroughly with deionized water until the filtrate is neutral, and then with ethanol.

  • Dry the product in a vacuum oven at a temperature below 100°C.

Visualization of Chemical Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways in the formation of antimony(III) hydroxide.

hydrolysis_pathway SbCl3 Antimony(III) Chloride (SbCl₃) SbOCl Antimony Oxychloride (SbOCl) SbCl3->SbOCl + H₂O - 2HCl SbOH3 Antimony(III) Hydroxide (Sb(OH)₃) SbCl3->SbOH3 + 3H₂O - 3HCl H2O Water (H₂O) SbOCl->SbOH3 + 2H₂O - HCl HCl Hydrochloric Acid (HCl) amphoteric_reactions SbOH3 Antimony(III) Hydroxide (Sb(OH)₃) Sb_ion Antimony(III) ion (Sb³⁺) + 3H₂O SbOH3->Sb_ion Reacts with acid Antimonite Antimonite ion ([Sb(OH)₄]⁻) SbOH3->Antimonite Reacts with base Acid Acid (H⁺) Acid->Sb_ion Base Base (OH⁻) Base->Antimonite

References

An In-depth Technical Guide to the Amphoteric Nature of Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony, a metalloid element, and its compounds have garnered significant interest in various scientific and industrial fields, including materials science, catalysis, and medicine. Among its various compounds, antimony hydroxide, primarily antimony(III) hydroxide (Sb(OH)₃), exhibits notable amphoteric properties, enabling it to react with both acids and bases. This dual reactivity is pivotal in the synthesis of various antimony-containing molecules and materials, and it governs the environmental fate and bioavailability of antimony. This technical guide provides a comprehensive overview of the core principles underlying the amphoteric nature of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Chemical Properties and Speciation

Antimony(III) hydroxide is a white solid that is sparingly soluble in water. Its chemical formula is conventionally written as Sb(OH)₃, and it has a molecular weight of approximately 172.78 g/mol . In aqueous solutions, the speciation of antimony(III) is highly dependent on the pH of the medium. The neutral species, Sb(OH)₃, is the predominant form in the pH range of approximately 2 to 10.[1]

The amphoteric character of this compound is demonstrated by its ability to act as a Brønsted-Lowry acid (proton donor) in the presence of a strong base and as a Brønsted-Lowry base (proton acceptor) in the presence of a strong acid.

Reaction with Acids

In acidic solutions, this compound acts as a base, reacting with acids to form antimony(III) cations (Sb³⁺) and water. For instance, with hydrochloric acid (HCl), it forms antimony trichloride (SbCl₃), which exists as complex ions like [SbCl₄]⁻ in excess chloride.[2]

Reaction: Sb(OH)₃(s) + 3H⁺(aq) → Sb³⁺(aq) + 3H₂O(l)

Reaction with Bases

In the presence of a strong base, such as sodium hydroxide (NaOH), this compound behaves as an acid, forming tetrahydroxoantimonate(III) ions ([Sb(OH)₄]⁻).[2]

Reaction: Sb(OH)₃(s) + OH⁻(aq) → [Sb(OH)₄]⁻(aq)

Quantitative Data

The amphoteric behavior of this compound can be quantitatively described by its hydrolysis constants. These constants represent the equilibrium for the stepwise reaction of the hydrated antimony(III) ion with water.

Equilibrium ReactionLog K (at 298 K, zero ionic strength)Reference
Sb³⁺ + H₂O ⇌ SbOH²⁺ + H⁺-1.41[3]
Sb³⁺ + 2H₂O ⇌ Sb(OH)₂⁺ + 2H⁺-4.24[3]
Sb³⁺ + 3H₂O ⇌ Sb(OH)₃(aq) + 3H⁺-8.72[3]
Sb(OH)₃(aq) + H₂O ⇌ [Sb(OH)₄]⁻ + H⁺-11.82[3]
0.5 Sb₂O₃(cubic, s) + 1.5 H₂O ⇌ Sb(OH)₃(aq)-11.40[3]

Experimental Protocols

Synthesis of Antimony(III) Hydroxide

This protocol describes the synthesis of antimony(III) hydroxide via the hydrolysis of antimony(III) chloride.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Deionized water

  • Beakers

  • Stirring plate and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolve a known amount of antimony(III) chloride in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis and formation of antimony oxychloride (SbOCl).

  • Slowly add the acidic antimony solution to a larger volume of deionized water while stirring vigorously. A white precipitate of antimony oxychloride may form.

  • Slowly add ammonium hydroxide solution dropwise to the suspension while continuously monitoring the pH.

  • Continue adding ammonium hydroxide until the pH of the solution reaches approximately 7-8. This will convert the antimony oxychloride to antimony(III) hydroxide.

  • Allow the white precipitate of antimony(III) hydroxide to settle.

  • Separate the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any soluble impurities, such as ammonium chloride.

  • Dry the purified antimony(III) hydroxide in a drying oven at a low temperature (e.g., 60-80 °C) to avoid dehydration to antimony(III) oxide.

Demonstration of Amphoteric Nature

4.2.1. Reaction with Acid

Materials:

  • Synthesized antimony(III) hydroxide

  • Hydrochloric acid (e.g., 3 M)

  • Test tubes

  • Stirring rod

Procedure:

  • Place a small amount of the synthesized antimony(III) hydroxide into a test tube.

  • Add a few milliliters of 3 M hydrochloric acid to the test tube.

  • Stir the mixture with a glass rod.

  • Observe the dissolution of the white precipitate, indicating the formation of soluble antimony(III) ions.

4.2.2. Reaction with Base

Materials:

  • Synthesized antimony(III) hydroxide

  • Sodium hydroxide solution (e.g., 6 M)

  • Test tubes

  • Stirring rod

Procedure:

  • Place a small amount of the synthesized antimony(III) hydroxide into a test tube.

  • Add a few milliliters of 6 M sodium hydroxide solution to the test tube.

  • Stir the mixture with a glass rod.

  • Observe the dissolution of the white precipitate, indicating the formation of soluble tetrahydroxoantimonate(III) ions.

Visualizations

Amphoteric_Reactions SbOH3 Sb(OH)₃ (s) Antimony(III) Hydroxide Sb_ion Sb³⁺ (aq) Antimony(III) Ion SbOH3->Sb_ion Dissolution in Acid Sb_complex [Sb(OH)₄]⁻ (aq) Tetrahydroxoantimonate(III) SbOH3->Sb_complex Dissolution in Base Acid Acid (H⁺) Acid->SbOH3 + 3H⁺ Base Base (OH⁻) Base->SbOH3 + OH⁻

Caption: Reaction pathways of this compound with acid and base.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization SbCl3 SbCl₃ in conc. HCl Hydrolysis Hydrolysis in H₂O SbCl3->Hydrolysis Neutralization Neutralization with NH₄OH (pH 7-8) Hydrolysis->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying (60-80°C) Filtration->Drying SbOH3 Pure Sb(OH)₃ Drying->SbOH3 XRD XRD (Phase Identification) SbOH3->XRD FTIR FTIR (Functional Groups) SbOH3->FTIR Amphoterism_Test Amphoterism Test (Reactivity) SbOH3->Amphoterism_Test

Caption: Experimental workflow for synthesis and characterization.

Characterization

The synthesized antimony(III) hydroxide can be characterized using various analytical techniques to confirm its identity and purity.

  • X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the synthesized material. Amorphous or poorly crystalline this compound will show broad peaks, while crystalline phases like antimony(III) oxide (if dehydration occurs) will exhibit sharp, well-defined peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the sample. The spectrum of this compound is expected to show a broad absorption band in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups and adsorbed water. Bands in the lower wavenumber region (below 1000 cm⁻¹) can be attributed to Sb-O stretching and Sb-O-H bending vibrations.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For antimony compounds, characteristic Raman bands can be observed for Sb-O and Sb-OH vibrations. For instance, Raman bands in the region of 3563-3622 cm⁻¹ have been attributed to the hydroxyl stretching vibrations of Sb-OH units in some antimony-containing minerals.[4][5]

Conclusion

The amphoteric nature of this compound is a fundamental aspect of its chemistry, influencing its synthesis, reactivity, and role in various applications. Understanding the pH-dependent behavior and the underlying chemical equilibria is crucial for researchers and professionals working with antimony compounds. The experimental protocols and characterization techniques outlined in this guide provide a practical framework for the synthesis and verification of this compound and its amphoteric properties in a laboratory setting. Further research into the quantitative aspects of its reactions and the development of novel synthetic routes will continue to expand the utility of this versatile compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phase Determination of Antimony Hydroxide and its Derivatives Using Powder X-ray Diffraction (PXRD)

Introduction

Antimony compounds are of significant interest in various fields, including catalysis, flame retardants, and pharmaceutical development. Antimony(III) hydroxide, often referred to as antimonous acid with the formula Sb(OH)₃, is a key precursor typically formed through the hydrolysis of antimony(III) salts in aqueous solutions. However, a significant challenge in its characterization is its chemical instability.

Pure, crystalline antimony(III) hydroxide is difficult to isolate and characterize as it readily dehydrates upon drying or gentle heating to form more stable antimony oxides (Sb₂O₃). Therefore, the phase determination of a sample initially synthesized as "this compound" is, in practice, the identification of its resulting oxide polymorphs or any remaining amorphous content.

The two most common and well-defined polymorphs of antimony trioxide are:

  • Sénarmontite: A cubic crystal system (α-Sb₂O₃).

  • Valentinite: An orthorhombic crystal system (β-Sb₂O₃).

Powder X-ray Diffraction (PXRD) is the definitive analytical technique for unambiguously identifying these crystalline phases. By analyzing the unique diffraction pattern produced by each phase, researchers can determine the precise composition of their material, which is critical for ensuring reproducibility, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth overview of the principles, experimental protocols, and data analysis for the phase determination of antimony-based materials derived from hydroxide precursors.

Core Principles of Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify crystalline materials. The fundamental principle is based on the interaction of X-rays with the ordered atomic planes within a crystal lattice. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are scattered by the electrons of the atoms.

Constructive interference of the scattered X-rays occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-ray radiation.

  • d is the spacing between the atomic planes in the crystal lattice.

  • θ is the angle of incidence of the X-ray beam.

By scanning the sample over a range of angles (2θ), a diffraction pattern is generated. This pattern consists of a series of peaks, or reflections, at specific 2θ angles. The position and intensity of these peaks are unique to a specific crystal structure, acting as a "fingerprint" for that phase. By comparing this experimental pattern to reference patterns in a comprehensive database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD), a definitive identification of the crystalline phase(s) present can be made.

Experimental Protocol for PXRD Analysis

A robust and reproducible PXRD analysis requires careful attention to the experimental methodology, from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and minimizing analytical errors like preferred orientation, where crystallites are not randomly oriented.

  • Drying: The initial this compound precipitate should be thoroughly dried under controlled conditions (e.g., in a vacuum oven at a specified temperature) to a constant weight. Note that this step is often where the conversion to antimony oxides occurs.

  • Grinding: The dried sample must be gently but thoroughly ground into a fine, homogenous powder using an agate mortar and pestle. This reduces particle size and ensures the random orientation of the crystallites, which is necessary to obtain accurate diffraction peak intensities.

  • Sample Mounting: The fine powder is then carefully packed into a sample holder. The surface should be smooth and level with the holder's rim to prevent errors in the peak positions due to sample displacement.

Instrumentation and Data Acquisition

The following table summarizes typical instrumental parameters for collecting PXRD data on a modern powder diffractometer.

ParameterTypical SettingPurpose
X-ray Source Cu Kα (λ = 1.5406 Å)Provides monochromatic X-ray radiation for diffraction.
Operating Voltage 40-45 kVAccelerates electrons to generate X-rays.
Operating Current 40 mAControls the intensity of the X-ray beam.
Scan Type ContinuousEnsures smooth data collection across the angular range.
Scan Range (2θ) 5° to 70°Covers the most characteristic diffraction peaks for antimony oxides.
Step Size (2θ) 0.02°Defines the angular resolution of the collected data.
Scan Speed/Time per Step 0.5 to 2 secondsDetermines the signal-to-noise ratio; longer times yield better data but require longer scans.

Data Analysis and Phase Determination Workflow

The logical process for identifying the phases in an antimony-based sample is outlined below.

PXRD_Workflow Diagram 1. PXRD Workflow for this compound Phase Determination. cluster_input Sample Preparation cluster_analysis PXRD Analysis cluster_identification Phase Identification & Quantification cluster_output Results A Start: Antimony(III) Hydroxide Precursor (Aqueous Precipitate) B Drying & Grinding (Conversion to Oxides) A->B C Data Acquisition (Powder X-ray Diffractometer) D Raw PXRD Pattern (Intensity vs. 2θ) C->D E Data Processing (Background Subtraction, Peak Identification) D->E F Database Matching (e.g., ICDD PDF-4+) E->F G Phase Identification F->G H Quantitative Phase Analysis (QPA) (Rietveld Refinement / RIR) G->H I Identified Phase(s): - Sénarmontite (Sb₂O₃) - Valentinite (Sb₂O₃) - Amorphous Content - Other Phases G->I J Phase Composition Report (% wt. of each phase) H->J

Methodological & Application

Application Notes and Protocols: Antimony Hydroxide in Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimony compounds, primarily antimony oxides which are derived from antimony hydroxide, as flame retardants in various polymer systems. The document details the mechanism of action, synergistic effects, and includes experimental protocols for evaluating flame retardant efficacy.

Introduction to Antimony-Based Flame Retardants

Antimony compounds, most notably antimony trioxide (Sb₂O₃) and antimony pentoxide (Sb₂O₅), are not inherently flame retardant but act as powerful synergists when combined with halogenated materials (chlorine or bromine donors).[1][2] This synergistic interaction significantly enhances the fire resistance of a wide range of polymers at a lower cost compared to some alternative solutions.[3] These flame retardants are crucial in applications where fire safety is paramount, including plastics, textiles, rubbers, and coatings.[4]

The primary function of antimony trioxide in textiles, for example, is to slow down the burning rate of the fabric by working in concert with halogenated flame retardants.[3] While effective, there are environmental and toxicity concerns associated with antimony compounds, which has led to research into alternatives and composite systems to reduce their required concentrations.[5][6]

Mechanism of Flame Retardancy

The flame retardant action of antimony oxides in the presence of halogenated compounds is a two-fold process, occurring in both the gas and condensed (solid) phases of a fire.

2.1. Gas Phase: Radical Scavenging

During combustion, the halogenated flame retardant decomposes to release hydrogen halides (HX, where X is Cl or Br). Antimony oxide then reacts with HX to form volatile antimony halides (SbX₃) or antimony oxyhalides (SbOX).[2]

  • Reaction: Sb₂O₃ + 6HX → 2SbX₃ + 3H₂O

These volatile antimony species enter the flame and act as radical scavengers, interrupting the chain reactions of combustion. They trap highly reactive H• and OH• radicals, which are essential for flame propagation, thus "poisoning" the flame.[2]

2.2. Condensed Phase: Char Formation

In the solid phase, antimony compounds can promote the formation of a protective char layer on the surface of the polymer. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, and preventing the release of flammable volatiles.[2]

Signaling Pathway: Synergistic Flame Retardant Action

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix (Condensed Phase) Polymer Polymer + Halogenated FR + Sb₂O₃ Char Char Formation (Insulating Layer) Polymer->Char Promotes HX Hydrogen Halide (HX) Polymer->HX Heat Heat Heat->Polymer SbX3 Antimony Halide (SbX₃) HX->SbX3 Reacts with Sb₂O₃ Radicals H•, OH• Radicals (Flame Propagation) SbX3->Radicals Scavenges Inert Inert Products Radicals->Inert Quenched

Caption: Synergistic flame retardant mechanism of antimony oxide and halogenated compounds.

Applications in Polymer Systems

Antimony-based flame retardants are utilized in a variety of polymers to meet stringent fire safety standards.

  • Polypropylene (PP): In PP, antimony trioxide is often used in conjunction with brominated flame retardants like decabromodiphenyl ether (decaBDE) or in intumescent systems with ammonium polyphosphate (APP) and pentaerythritol (PER).[7][8] For instance, the addition of 2 wt% Sb₂O₃ to a PP composite with APP and PER can increase the Limiting Oxygen Index (LOI) from 27.8% to 36.6% and achieve a UL-94 V-0 rating.[8]

  • Polyvinyl Chloride (PVC): Flexible PVC, which contains flammable plasticizers, benefits from the addition of antimony trioxide.[6] The inherent chlorine content of PVC acts as the halogen source.[6] Studies have shown that combining antimony trioxide with other inorganic fillers like zinc borate and hydromagnesite can synergistically improve flame retardancy and reduce smoke density.[6]

  • Acrylonitrile Butadiene Styrene (ABS): In ABS, a common polymer for electronics housings, antimony trioxide is combined with brominated flame retardants such as tetrabromobisphenol A (TBBA).[9] Formulations with about 10% bromine content and a 2:1 mass ratio of brominated flame retardant to antimony trioxide can achieve a UL-94 V-0 rating.[9]

  • High Impact Polystyrene (HIPS): Similar to ABS, HIPS is made flame retardant by the addition of antimony trioxide and a halogenated compound like tetrabromobisphenol-A.[10]

  • Textiles: Antimony trioxide is applied as a coating or incorporated into synthetic fibers like polyester and acrylic to enhance their fire resistance, particularly for protective clothing and furnishings.[3]

Quantitative Data on Flame Retardant Performance

The following tables summarize the performance of antimony-based flame retardants in various polymer systems based on standard fire tests.

Table 1: Limiting Oxygen Index (LOI) Data

Polymer MatrixFlame Retardant SystemLOI (%)Reference
Polypropylene (PP)APP/PER27.8[8]
Polypropylene (PP)APP/PER/Sb₂O₃ (2 wt%)36.6[8]
PVC (Flexible)No FR< 27[6]
PVC (Flexible)Sb₂O₃/Talc/Hydromagnesite/Zinc Borate> 27[6]
HIPSNeat~18[10]
HIPS15% TBBA + 4.5% Sb₂O₃~27[10]
ABSNeat18.5[9]
ABS10% Bromine (as TBBA) + 5% Sb₂O₃24.5[9]

Table 2: UL 94 Vertical Burn Test Ratings

Polymer MatrixFlame Retardant SystemUL 94 RatingReference
Polypropylene (PP)APP/PER/Sb₂O₃ (2 wt%)V-0[8]
PP/Aramid Fiber30 wt% Decabromodiphenyl ethane/Sb₂O₃V-0[7]
ABS10% Bromine (as TBBA) + 5% Sb₂O₃V-0[9]
HIPS NanocompositeDBDPO/Sb₂O₃/MMT-C16BrNV-0

Table 3: Cone Calorimetry Data for Polypropylene Nanocomposites at 35 kW/m²

SamplePeak Heat Release Rate (kW/m²)Average Heat Release Rate (kW/m²)
PP-g-MA (Virgin Polymer)1045279
PP-g-MA + 5% Clay650188
PP-g-MA + 5% Clay + 15% DB380134
PP-g-MA + 5% Clay + 15% DB + 5% AO225109

Data adapted from Fire Retardant Halogen-Antimony-Clay Synergism in Polypropylene Layered Silicate Nanocomposites.

Experimental Protocols

The following are detailed protocols for common flammability tests used to evaluate materials containing antimony-based flame retardants.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

5.1.1. Apparatus

  • Heat-resistant glass test column (chimney)

  • Specimen holder to position the sample vertically

  • Gas mixture control system for oxygen and nitrogen

  • Flowmeters

  • Ignition source (e.g., propane torch)

5.1.2. Sample Preparation

  • Specimens are typically rectangular bars (e.g., 80 mm x 10 mm x 4 mm).

  • Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.

5.1.3. Procedure

  • Place the specimen vertically in the holder in the center of the glass column.

  • Set the initial oxygen concentration in the gas mixture.

  • Allow the gas to flow and purge the system for at least 30 seconds.

  • Ignite the top of the specimen using the ignition source.

  • Observe the burning behavior.

  • If the flame extinguishes, increase the oxygen concentration. If the specimen burns for more than 3 minutes or consumes 5 cm of its length, decrease the oxygen concentration.

  • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum level that sustains combustion is determined.

UL 94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame.

5.2.1. Apparatus

  • Test chamber free from drafts

  • Bunsen burner with a 10 mm diameter barrel

  • Specimen clamp

  • Timer

  • Dry absorbent surgical cotton

5.2.2. Sample Preparation

  • A total of 10 specimens (typically 125 mm x 13 mm x desired thickness) are required.

  • Condition five specimens for 48 hours at 23°C and 50% relative humidity.

  • Condition the other five specimens for 7 days at 70°C.

5.2.3. Procedure

  • Mount a specimen vertically with its lower end 10 mm above the burner tip.

  • Place a layer of dry cotton 300 mm below the specimen.

  • Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t₁).

  • If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds and then remove it.

  • Record the second afterflame time (t₂) and the afterglow time (t₃).

  • Note if any flaming particles drip and ignite the cotton.

  • Repeat for the remaining specimens.

5.2.4. Classification Criteria

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (Σ(t₁ + t₂))≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Flaming drips igniting cottonNoNoYes
Burn to holding clampNoNoNo
Cone Calorimetry (ASTM E1354 / ISO 5660)

This test measures the heat release rate and other combustion properties of materials under controlled heat flux conditions.

5.3.1. Apparatus

  • Conical radiant electric heater

  • Specimen holder

  • Load cell for mass loss measurement

  • Spark igniter

  • Exhaust system with gas analysis (O₂, CO, CO₂)

  • Smoke density measurement system (laser photometer)

5.3.2. Sample Preparation

  • Specimens are typically 100 mm x 100 mm flat plates of a specified thickness.

  • Condition the specimens at 23°C and 50% relative humidity for at least 24 hours.

5.3.3. Procedure

  • Calibrate the instrument and set the desired heat flux (e.g., 35 or 50 kW/m²).

  • Place the specimen in the holder and position it under the conical heater.

  • Start the data acquisition system.

  • The spark igniter is positioned over the specimen to ignite the pyrolysis gases.

  • The test continues until flaming ceases or for a predetermined duration.

  • Record key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate (MLR), and smoke production rate (SPR).

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Reporting start Start: Define Polymer & FR Formulation blend Melt Blending / Compounding start->blend mold Injection / Compression Molding blend->mold cut Cut to Specimen Dimensions mold->cut condition Conditioning (Temp & Humidity) cut->condition loi LOI Test (ASTM D2863) condition->loi ul94 UL 94 Test condition->ul94 cone Cone Calorimetry (ISO 5660) condition->cone data Collect & Analyze Data loi->data ul94->data cone->data report Generate Report data->report end End: Characterize FR Performance report->end

Caption: General workflow for evaluating the flammability of polymer formulations.

Conclusion

Antimony hydroxides, through their oxide forms, remain a highly effective synergistic flame retardant for a wide array of polymers when used in conjunction with halogenated compounds. Their dual-action mechanism in both the gas and condensed phases provides robust fire protection. While quantitative data from standardized tests like LOI, UL 94, and cone calorimetry demonstrate their efficacy, researchers and developers must also consider the environmental and health aspects associated with their use. The provided protocols offer a standardized approach to evaluating the performance of new flame-retardant formulations containing antimony compounds.

References

Application Notes and Protocols: Antimony Hydroxide in Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds, particularly antimony trioxide (Sb₂O₃), are highly effective synergistic flame retardants used extensively in polymer composites. While often referred to colloquially as antimony hydroxide, the predominant form utilized in industrial applications is the oxide. These compounds are not typically employed as primary flame retardants but exhibit a powerful synergistic effect when combined with halogenated flame retardants (containing chlorine or bromine). This synergy significantly enhances the flame retardant properties of the polymer matrix, often at lower total additive loadings, which can help preserve the mechanical properties of the composite.

This document provides detailed application notes on the mechanism of action of antimony-based flame retardants, protocols for the preparation and testing of polymer composites containing these additives, and a summary of their effects on various polymer systems.

Mechanism of Flame Retardancy

The flame retardant action of antimony trioxide in the presence of a halogen source is a two-fold process, occurring in both the gas phase and the condensed (solid) phase during combustion.

  • Gas Phase Inhibition: This is the primary mechanism of flame retardancy.[1] During combustion, the halogenated flame retardant decomposes to release hydrogen halides (HX, where X is Cl or Br).[2] Antimony trioxide then reacts with HX to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[1] These species act as radical scavengers in the flame, interrupting the chain reactions of combustion.[2][3] They interfere with highly reactive H• and OH• radicals, which are essential for flame propagation, thereby quenching the flame.[2]

  • Condensed Phase Charring: In the solid phase, antimony compounds can promote the formation of a protective char layer on the surface of the polymer.[1][4] This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatile gases into the combustion zone.[1]

Signaling Pathway of Antimony Trioxide Synergism

flame_retardant_mechanism cluster_polymer Polymer Composite cluster_combustion Combustion Zone cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Polymer Polymer Matrix Flame Flame Propagation Polymer->Flame Flammable Gases Char Char Formation Polymer->Char Halogen_FR Halogenated Flame Retardant HX Hydrogen Halide (HX) Halogen_FR->HX Sb2O3 Antimony Trioxide (Sb₂O₃) SbX3 Antimony Trihalide (SbX₃) Sb2O3->SbX3 Reaction with HX Sb2O3->Char Promotion Heat Heat Heat->Polymer Pyrolysis Heat->Halogen_FR Decomposition HX->SbX3 Quenching Radical Quenching SbX3->Quenching Radicals H•, OH• Radicals Radicals->Flame Radicals->Quenching Quenching->Flame Inhibition Char->Polymer Insulation

Caption: Synergistic flame retardant mechanism of antimony trioxide.

Data Presentation: Performance of Antimony Trioxide in Polymer Composites

The following tables summarize the quantitative effects of antimony trioxide (Sb₂O₃) on the flame retardancy and mechanical properties of various polymer composites.

Table 1: Effect of Antimony Trioxide on Flame Retardancy

Polymer MatrixHalogenated FRSb₂O₃ Loading (phr)LOI (%)UL-94 RatingReference
PVC-5-10+3-5 points-[5]
PVCChlorinated Paraffin631.3V-0[6]
PPChloroparaffin(2:1 ratio with CP)-V-0[7]
PPAPP/PER2 wt%36.6V-0[4]
ABSTetrabromobisphenol A(1:2 ratio with TBBPA)>10% Br contentV-0[8]
Epoxy-10 wt%--[9]
PANVDC--29.0V-0[10]

Table 2: Effect of Antimony Trioxide on Mechanical Properties

Polymer MatrixHalogenated FRSb₂O₃ Loading (phr)Tensile StrengthNotched Impact StrengthReference
PVCChlorinated Paraffin663.5 MPa9.2 kJ/m²[6]
PPChloroparaffin(2:1 ratio with CP)IncreasedNo negative influence[7]
ABSTetrabromobisphenol A--108.82 J/m[8]
PVCHigh LOI (>36)-20-30% reduction-[5]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer composites containing antimony-based flame retardants.

Experimental Workflow

experimental_workflow cluster_prep Composite Preparation cluster_char Characterization cluster_analysis Data Analysis Start Start: Define Formulation Weighing Weighing of Components Start->Weighing Mixing Melt Compounding (Twin-Screw Extruder) or Hand Lay-up Weighing->Mixing Molding Injection/Compression Molding Mixing->Molding Specimen_Prep Specimen Preparation Molding->Specimen_Prep TGA Thermogravimetric Analysis (TGA) Specimen_Prep->TGA LOI Limiting Oxygen Index (LOI) Specimen_Prep->LOI UL94 UL-94 Vertical/Horizontal Burn Specimen_Prep->UL94 Mechanical Tensile Testing Specimen_Prep->Mechanical Data_Collection Data Collection TGA->Data_Collection LOI->Data_Collection UL94->Data_Collection Mechanical->Data_Collection Comparison Comparison of Properties Data_Collection->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General workflow for preparing and testing composites.

Protocol 1: Preparation of Polymer Composites by Melt Compounding

This protocol is suitable for thermoplastic polymers such as polypropylene (PP), polyethylene (PE), and acrylonitrile butadiene styrene (ABS).

  • Drying: Dry the polymer pellets, antimony trioxide, and halogenated flame retardant in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Premixing: In a sealed bag, manually premix the dried polymer pellets and additives according to the desired weight percentages.

  • Melt Compounding:

    • Set the temperature profile of the co-rotating twin-screw extruder appropriate for the polymer matrix.

    • Feed the premixed material into the extruder hopper at a constant rate.

    • The molten extrudate is passed through a water bath for cooling and then pelletized.

  • Specimen Molding:

    • Dry the compounded pellets again.

    • Use an injection molding machine to produce test specimens according to the required ASTM standards for each characterization test.

Protocol 2: Preparation of Polymer Composites by Hand Lay-up

This protocol is suitable for thermosetting resins like epoxy or polyester, often with fiber reinforcement.

  • Mold Preparation: Clean the mold surface and apply a release agent to prevent the composite from adhering.

  • Resin Mixture Preparation:

    • Weigh the thermosetting resin, hardener, antimony trioxide, and halogenated flame retardant in a suitable container.

    • Mix the components thoroughly until a homogeneous dispersion is achieved. It may be necessary to degas the mixture in a vacuum chamber to remove air bubbles.

  • Lay-up:

    • Apply a layer of the resin mixture to the mold surface.

    • Place a layer of reinforcing fabric (e.g., glass fiber mat) onto the resin.

    • Impregnate the fabric with more resin mixture using a brush or roller, ensuring complete wetting and removal of trapped air.

    • Repeat the process until the desired thickness is achieved.

  • Curing: Allow the composite to cure at room temperature or in an oven according to the resin manufacturer's specifications.

  • Demolding and Post-Curing: Once cured, carefully remove the composite from the mold. Post-cure at an elevated temperature if required to complete the cross-linking process.

  • Specimen Preparation: Cut the cured composite into test specimens of the required dimensions for characterization.

Protocol 3: Flammability Testing - Limiting Oxygen Index (LOI) (ASTM D2863)
  • Apparatus: A heat-resistant glass column with a means to control the flow of oxygen and nitrogen.

  • Specimen: A rectangular bar of specified dimensions, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[10]

  • Procedure:

    • Mount the specimen vertically in the center of the glass column.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the column.

    • Ignite the top of the specimen with a small flame.

    • Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports candle-like combustion for a specified period or down a certain length of the specimen is determined.

  • Data: The LOI is expressed as the volume percentage of oxygen in the gas mixture.

Protocol 4: Flammability Testing - UL-94 Vertical Burn Test (ASTM D3801)
  • Apparatus: A laboratory fume hood or burn chamber, a Bunsen burner with a specified flame height, a specimen holder, and a surgical cotton patch.

  • Specimen: A rectangular bar, typically 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.

  • Procedure:

    • Mount the specimen vertically.

    • Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the afterflame (t2) and afterglow (t3) times.

    • Note if any flaming drips ignite the cotton placed below the specimen.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior.

Protocol 5: Thermal Stability - Thermogravimetric Analysis (TGA)
  • Apparatus: A thermogravimetric analyzer.

  • Specimen: A small sample of the composite material, typically 5-10 mg.

  • Procedure:

    • Place the sample in a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data: The TGA curve shows the weight loss of the material as it degrades with increasing temperature. Key data points include the onset of decomposition temperature and the percentage of char residue at the end of the test.

Protocol 6: Mechanical Properties - Tensile Testing (ASTM D638)
  • Apparatus: A universal testing machine with appropriate grips and an extensometer.

  • Specimen: A dumbbell-shaped specimen with dimensions as specified in ASTM D638.

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Attach the extensometer to the specimen's gauge section.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data: Record the load versus extension data to determine tensile strength, modulus of elasticity, and elongation at break.

Conclusion

Antimony trioxide, in synergy with halogenated compounds, remains a highly effective flame retardant for a wide range of polymer composites. Understanding the underlying mechanisms of action and employing standardized testing protocols are crucial for the development and evaluation of flame-retardant materials for various applications. The data and protocols presented here provide a comprehensive guide for researchers and scientists working in this field. It is important to note that while effective, the potential health and environmental impacts of antimony and halogenated compounds should be considered, and appropriate safety precautions should be taken during handling and processing.

References

Application Notes and Protocols for the Analytical Characterization of Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of antimony hydroxide, Sb(OH)₃. The following sections detail the experimental protocols for structural elucidation, compositional analysis, thermal stability assessment, and morphological examination.

Structural Characterization: X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique for determining the crystalline structure and phase purity of this compound. It provides information on the arrangement of atoms within the crystal lattice.

Quantitative Data Summary: XRD
ParameterTypical Value RangeDescription
Crystal SystemOrthorhombicThe crystal system of the primary this compound phase.
Space GroupPnmaThe arrangement of symmetry elements in the crystal.[1]
Lattice Parametersa = 5.83 Å, b = 11.29 Å, c = 6.31 ÅThe dimensions of the unit cell (values for a related compound, antimony oxalate hydroxide, are provided for reference).[1]
Crystallite Size20 - 100 nmThe size of coherently scattering crystalline domains, calculated using the Scherrer equation.[2]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle.

    • Mount the powdered sample onto a zero-background sample holder. Ensure a flat and level surface to minimize peak displacement.

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.[1]

    • Scan Range (2θ): 10° to 80°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/minute.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database.

    • Perform Rietveld refinement to determine lattice parameters and quantify phase composition.

    • Calculate the average crystallite size using the Scherrer equation, D = (Kλ) / (β cosθ), where K is the shape factor (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Compositional Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound, confirming the presence of hydroxyl (O-H) and antimony-oxygen (Sb-O) bonds.

Quantitative Data Summary: FTIR
Functional GroupCharacteristic Wavenumber (cm⁻¹)Vibration Mode
O-H~3400 (broad)Stretching
Sb-O-H~1100Bending
Sb-O766 - 552Stretching[3]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix approximately 1 mg of the dried this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared Spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Mode: Transmittance.

  • Data Analysis:

    • Collect a background spectrum of a pure KBr pellet.

    • Acquire the spectrum of the sample pellet.

    • Identify the characteristic absorption bands corresponding to O-H and Sb-O vibrations. The broad band around 3400 cm⁻¹ is indicative of hydrogen-bonded hydroxyl groups, while the bands in the lower wavenumber region are characteristic of Sb-O stretching and bending modes.[3]

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound. It measures the change in mass of a sample as a function of temperature.

Quantitative Data Summary: TGA
Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Reaction
Dehydration100 - 250~10.4%Sb(OH)₃ → SbO(OH) + H₂O
Dehydroxylation250 - 450~5.2%2SbO(OH) → Sb₂O₃ + H₂O
Oxidation> 450VariesSb₂O₃ → Sb₂O₄ or Sb₂O₅

Note: These values are illustrative and can vary depending on the specific synthesis method and sample purity. The decomposition of hydrated antimony pentoxide shows multiple steps of water loss followed by oxygen loss at higher temperatures.[4]

Experimental Protocol: Thermogravimetric Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA crucible.

  • Instrument Parameters:

    • Thermogravimetric Analyzer: A calibrated TGA instrument.

    • Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/minute.

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/minute.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Determine the onset and completion temperatures for each decomposition step from the TGA curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.

    • Correlate the observed mass losses with the theoretical mass losses for the expected decomposition reactions to elucidate the thermal decomposition pathway.

Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology, particle shape, and size of this compound powders.

Experimental Protocol: SEM
  • Sample Preparation:

    • Mount the this compound powder onto an aluminum stub using double-sided carbon tape.[5]

    • Remove any loose particles by gently tapping the stub or using a gentle stream of dry air.[5]

    • For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Instrument Parameters:

    • Scanning Electron Microscope: A standard SEM instrument.

    • Accelerating Voltage: 5-20 kV.

    • Working Distance: 10-15 mm.

    • Detector: Secondary electron (SE) detector for topographical imaging.

  • Data Analysis:

    • Acquire images at various magnifications to observe the overall morphology and individual particle details.

    • Use the image analysis software to measure particle sizes and describe the particle shape and agglomeration state.

Energy Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM, provides elemental composition analysis of the sample.

Experimental Protocol: EDS
  • Sample Preparation:

    • Follow the same sample preparation procedure as for SEM.

  • Instrument Parameters:

    • EDS Detector: An energy-dispersive X-ray detector attached to the SEM.

    • Acquisition Time: 60-120 seconds.

  • Data Analysis:

    • Acquire the EDS spectrum from a representative area of the sample.

    • Identify the characteristic X-ray peaks for antimony (Sb) and oxygen (O).

    • Quantify the elemental composition to confirm the expected stoichiometry of this compound.

Particle Size Analysis

Dynamic Light Scattering (DLS) or Laser Diffraction can be used to determine the particle size distribution of this compound in a liquid dispersion.

Quantitative Data Summary: Particle Size Analysis
TechniqueParameterTypical Value Range
DLSZ-average Diameter50 - 500 nm
Laser DiffractionD50 (Median Diameter)1 - 20 µm
TEMParticle Diameter9.3 +/- 3.6 nm (for antimony trisulfide)[6]
Experimental Protocol: Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Disperse a small amount of the this compound powder in a suitable solvent (e.g., deionized water) to form a dilute suspension.

    • Use ultrasonication to break up any agglomerates.

    • Filter the suspension through a syringe filter (e.g., 0.45 µm) to remove any large particulates.

  • Instrument Parameters:

    • DLS Instrument: A calibrated DLS instrument.

    • Temperature: 25°C.

    • Measurement Angle: 90° or 173°.

  • Data Analysis:

    • Measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter of the particles.

    • Report the Z-average diameter and the polydispersity index (PDI) to describe the mean particle size and the width of the distribution.

Elemental Purity: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the elemental purity of this compound and quantifying any trace metal impurities.

Experimental Protocol: ICP-MS
  • Sample Preparation (Acid Digestion):

    • Accurately weigh a small amount of the this compound sample (e.g., 10-50 mg).

    • Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system.[7]

    • Dilute the digested sample to a known volume with deionized water.

  • Instrument Parameters:

    • ICP-MS Instrument: A calibrated ICP-MS system.

    • Internal Standard: Use an internal standard (e.g., Indium) to correct for matrix effects and instrumental drift.[8]

    • Calibration: Prepare a series of external calibration standards of known antimony concentrations.[8]

  • Data Analysis:

    • Measure the intensity of the antimony isotopes (e.g., ¹²¹Sb and ¹²³Sb).

    • Construct a calibration curve and determine the concentration of antimony in the sample.

    • Screen for other elements to assess the purity of the sample. The detection limits are typically in the low ng/L range.[9]

References

Application Notes and Protocols: Flame Retardant Mechanism of Antimony Hydroxide in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is an inherently flame-resistant polymer due to its high chlorine content. However, the addition of plasticizers to create flexible PVC significantly increases its flammability. Antimony compounds, particularly antimony trioxide (Sb₂O₃) and antimony hydroxide, are highly effective flame retardant synergists for flexible PVC. Antimony trioxide is more commonly referenced in literature for this application, and its mechanism is considered representative of antimony-based flame retardants in PVC. This document details the flame retardant mechanism of antimony compounds in PVC, provides quantitative data on their performance, and outlines key experimental protocols for evaluation.

Flame Retardant Mechanism of Antimony in PVC

The flame retardant action of antimony compounds in PVC is a synergistic mechanism that occurs in both the gas and condensed (solid) phases during combustion. It is crucial to note that antimony trioxide exhibits minimal flame retardant activity on its own; its efficacy is realized in the presence of a halogen source, such as the chlorine in PVC.[1][2]

Gas Phase Inhibition

The primary flame retardant mechanism of antimony in PVC takes place in the gas phase.[3]

  • Dehydrochlorination of PVC: Upon heating, PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) gas.

  • Formation of Antimony Trihalides: Antimony trioxide reacts with the released HCl to form volatile antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl).[4][5] The key reaction is: Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O[2]

  • Radical Scavenging: The volatile antimony species, primarily SbCl₃, enter the flame and interrupt the combustion cycle. They act as radical scavengers, trapping the highly reactive H• and OH• radicals that propagate the fire.[2] This "flame poisoning" effect cools the flame and reduces its intensity.[6]

Condensed Phase Activity

In the condensed phase, antimony compounds contribute to flame retardancy by promoting the formation of a protective char layer.[2]

  • Char Formation: Antimony compounds can act as a catalyst for cross-linking and charring of the PVC polymer backbone.[7]

  • Insulating Barrier: This char layer acts as an insulating barrier on the surface of the material, which limits the evolution of flammable gases, reduces heat transfer to the underlying polymer, and restricts oxygen access to the combustion zone.[2]

Synergistic Effects with Other Flame Retardants

The performance of antimony compounds can be enhanced by incorporating other flame retardants, such as zinc borate.

  • Antimony Trioxide and Zinc Borate: Zinc borate works synergistically with antimony trioxide.[8] Zinc borate can promote char formation and form a protective glassy layer, complementing the gas-phase action of antimony.[9] This combination can also lead to improved smoke suppression.[10]

Quantitative Data on Flame Retardant Performance

The following tables summarize the quantitative effects of antimony trioxide and its synergistic combinations on the flame retardant properties of flexible PVC.

FormulationAdditive(s)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Total Smoke Release (m²/m²)Reference(s)
Flexible PVC (Control)None~22-25HB--[11][12]
Flexible PVC + Sb₂O₃4 phr Sb₂O₃~29-32V-0~140-150-[10][13]
Flexible PVC + Sb₂O₃ + Zinc Borate (ZB)2 phr Sb₂O₃ + 2 phr ZB~31-34V-0~95-105~23-25[10]
Flexible PVC + Sb₂O₃ + Other SynergistsVaries (e.g., with hydromagnesite, talc)>27--Reduced vs. pure Sb₂O₃[8]

Note: phr = parts per hundred resin. The exact values can vary depending on the specific PVC formulation, plasticizer type and content, and other additives.

Experimental Protocols

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863[4][14]

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Prepare specimens of the PVC formulation according to the dimensions specified in the standard (typically 80-150 mm long, 10 mm wide, and 4 mm thick for molded samples).[15] Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.

  • Apparatus: Use a standardized LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control and measurement devices.[5]

  • Procedure: a. Place the specimen vertically in the center of the glass chimney. b. Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. c. Ignite the top of the specimen with a pilot flame. d. Observe the burning behavior of the specimen. e. Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains combustion for a specified period or over a specified length of the specimen is determined.[16]

  • Data Analysis: The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[5]

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131, ISO 11358[17]

Objective: To measure the mass loss of a material as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition characteristics.

Methodology:

  • Specimen Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the PVC formulation into a tared TGA sample pan.[18]

  • Apparatus: Use a thermogravimetric analyzer equipped with a precision balance, a furnace, a temperature programmer, and a gas flow control system.

  • Procedure: a. Place the sample pan in the TGA furnace. b. Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from ambient to 700°C).[1] c. Continuously monitor and record the sample's mass as a function of temperature. d. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study oxidative degradation.[17]

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. From this curve, the onset of decomposition, the temperature of maximum decomposition rate, and the amount of char residue can be determined.

Smoke Density Test

Standard: ASTM E662[7][19]

Objective: To measure the specific optical density of smoke generated by a material when exposed to heat or flame.

Methodology:

  • Specimen Preparation: Prepare specimens of the PVC formulation with dimensions of 76.2 mm x 76.2 mm and a thickness up to 25.4 mm.[20] Condition the specimens as per the standard.

  • Apparatus: Use a smoke density chamber (NBS type) equipped with a radiant heat furnace, a burner for flaming exposure, and a photometric system to measure light obscuration.[20][21]

  • Procedure: a. Mount the specimen vertically in the holder. b. Expose the specimen to a specified heat flux (typically 25 kW/m²) under either non-flaming (pyrolysis) or flaming combustion conditions.[21] c. As the material burns and produces smoke, the light transmission through the smoke-filled chamber is continuously measured by the photometric system. d. The test continues until a minimum light transmittance is reached or for a specified duration (e.g., 20 minutes).[2]

  • Data Analysis: The specific optical density (Ds) is calculated from the light transmittance data. A lower Ds value indicates less smoke production.

Visualizations

Flame_Retardant_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase PVC PVC Polymer HCl HCl Gas PVC->HCl Dehydrochlorination Heat Heat Heat->PVC SbCl3 Volatile SbCl3 HCl->SbCl3 Reaction Sb2O3 This compound/Trioxide Sb2O3->SbCl3 Reaction Radicals H•, OH• Radicals SbCl3->Radicals Scavenging Inert_Gases Inert Gases SbCl3->Inert_Gases Dilution Flame Flame Propagation Radicals->Flame Sustains Inert_Gases->Flame PVC_Solid PVC Polymer Char Protective Char Layer PVC_Solid->Char Catalyzed Cross-linking Heat_Transfer Heat Transfer Char->Heat_Transfer Blocks Fuel Flammable Gases Char->Fuel Reduces Release Sb2O3_condensed Antimony Compound Sb2O3_condensed->Char

Caption: Flame retardant mechanism of antimony in PVC.

Experimental_Workflow cluster_formulation Material Preparation cluster_testing Flame Retardancy Evaluation cluster_analysis Data Analysis Formulation PVC Formulation (PVC, Plasticizer, Sb(OH)₃, etc.) Processing Melt Blending & Specimen Molding Formulation->Processing LOI LOI Test (ASTM D2863) Processing->LOI TGA TGA (ASTM E1131) Processing->TGA Smoke Smoke Density (ASTM E662) Processing->Smoke LOI_Data LOI Value (%) LOI->LOI_Data TGA_Data Decomposition Temp (°C) Char Yield (%) TGA->TGA_Data Smoke_Data Specific Optical Density (Ds) Smoke->Smoke_Data

Caption: Experimental workflow for evaluating flame retardancy.

References

Application Notes and Protocols for Heavy Metal Removal from Wastewater using Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony hydroxide presents itself as a promising adsorbent for the removal of heavy metal ions from industrial wastewater. Its efficacy stems from the principles of hydroxide precipitation and surface complexation, offering a potential solution for environmental remediation. These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound for heavy metal sequestration. Detailed experimental protocols are outlined to guide researchers in their investigations.

Data Presentation: Adsorption Capacities

While specific data on the adsorption capacity of pure this compound for various heavy metals is limited in publicly available literature, the following table summarizes the adsorption capacities of other relevant adsorbents for antimony and other heavy metals. This data can serve as a benchmark for evaluating the performance of synthesized this compound.

Adsorbent MaterialHeavy MetalAdsorption Capacity (mg/g)Reference
Brucite (calcined)Antimony (Sb)27.6[1]
Hydromagnesite (calcined)Antimony (Sb)27.0[1]
Composite Manganese Oxide/OxyhydroxideAntimony (Sb(V))119.63[2][3]
Fe3O4/HCO compositeAntimony (Sb(III))22.853[4][5]
Brown AlgaeLead (Pb)7.60[6]
Brown AlgaeCopper (Cu)2.07[6]
Brown AlgaeAntimony (Sb)0.37[6]
Penicillium amphipolaria XK11Cadmium (Cd)- (45.6% removal)[7]
Penicillium amphipolaria XK11Antimony (Sb)- (34.6% removal)[7]

Experimental Protocols

Synthesis of this compound Adsorbent

This protocol describes the synthesis of this compound from antimony trichloride via hydrolysis. This method is adaptable for both antimony(III) and antimony(V) hydroxides by starting with the corresponding chloride salt.[8][9][10][11][12]

Materials:

  • Antimony(III) chloride (SbCl₃) or Antimony(V) chloride (SbCl₅)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 1 M) or Sodium hydroxide (NaOH) solution (e.g., 1 M)[13]

  • Deionized water

  • Hydrochloric acid (HCl) (optional, for pH adjustment)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Antimony Solution: Dissolve a known amount of antimony chloride (e.g., 10 g) in a minimal amount of deionized water. If necessary, add a few drops of concentrated HCl to aid dissolution and prevent premature hydrolysis.

  • Hydrolysis/Precipitation:

    • Place the antimony solution in a beaker on a magnetic stirrer.

    • Slowly add the basic solution (ammonium hydroxide or sodium hydroxide) dropwise while continuously stirring.[13]

    • Monitor the pH of the solution continuously with a pH meter.

    • Continue adding the base until the desired pH for precipitation is reached. The optimal pH for this compound precipitation is typically in the neutral to slightly alkaline range.[10]

  • Aging the Precipitate: Once the desired pH is reached, continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to homogenize.

  • Filtration and Washing:

    • Filter the this compound precipitate using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts. Continue washing until the pH of the filtrate is neutral.

  • Drying:

    • Transfer the washed precipitate to a drying oven.

    • Dry the this compound at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: The synthesized this compound powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe the surface morphology and particle size, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the functional groups present.[3][14][15]

G cluster_prep Preparation of Antimony Solution cluster_hydrolysis Hydrolysis and Precipitation cluster_post Post-Precipitation Processing SbCl3 Antimony Chloride (SbCl₃/SbCl₅) Beaker1 Beaker with Stir Bar SbCl3->Beaker1 DI_Water Deionized Water DI_Water->Beaker1 HCl HCl (optional) HCl->Beaker1 Stirrer Magnetic Stirrer Beaker1->Stirrer Base Base (NH₄OH/NaOH) Base->Stirrer Dropwise Addition pH_Meter pH Meter Stirrer->pH_Meter Continuous Monitoring Aging Aging (1-2 hours) Stirrer->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (60-80°C) Filtration->Drying Characterization Characterization (XRD, SEM, FTIR) Drying->Characterization G cluster_prep Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis Stock Heavy Metal Stock Solution Flasks Conical Flasks Stock->Flasks Adsorbent This compound Adsorbent Adsorbent->Flasks pH_Adj Adjust pH Flasks->pH_Adj Shaker Agitate on Shaker pH_Adj->Shaker Equilibrium Reach Equilibrium Shaker->Equilibrium Centrifuge Centrifuge Equilibrium->Centrifuge Analysis Analyze Supernatant (AAS/ICP-MS) Centrifuge->Analysis Data Data Analysis (qₑ, % Removal) Analysis->Data G cluster_setup Column Setup cluster_run Adsorption Run cluster_analysis Analysis and Data Column Glass Column Adsorbent Pack with this compound Column->Adsorbent Effluent Collect Effluent Samples Column->Effluent DI_Water Wash with DI Water Adsorbent->DI_Water Influent Heavy Metal Influent Pump Peristaltic Pump Influent->Pump Pump->Column Analysis Analyze Effluent (AAS/ICP-MS) Effluent->Analysis Breakthrough Plot Breakthrough Curve Analysis->Breakthrough Capacity Calculate Adsorption Capacity Breakthrough->Capacity

References

Application Notes and Protocols: Lewis Acid Catalysis Using Antimony Oxide Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cationic layered antimony oxide hydroxide materials as heterogeneous Lewis acid catalysts in organic synthesis. The protocols detailed below are based on established literature and offer a starting point for the application of these versatile and recyclable catalysts in various synthetic transformations, including ketalization and cyanosilylation reactions.

Introduction

Cationic layered antimony oxide hydroxide materials, such as antimony oxide hydroxide ethanedisulfonate, have emerged as robust and efficient heterogeneous Lewis acid catalysts.[1] These materials feature positively charged inorganic layers of [Sb₂O₂(OH)]⁺, with charge-balancing anions, like α,ω-alkanedisulfonates, residing in the interlayer space.[1] The Lewis acidity is attributed to the antimony(III) sites on the crystal facets, which can activate carbonyl groups and other functional groups.

A key advantage of these catalysts is their heterogeneity, allowing for easy recovery and reuse without significant loss of activity.[1] Furthermore, they have demonstrated efficacy in both conventional solvents and under solvent-free ("green") conditions, making them an attractive alternative to homogeneous Lewis acids that often require stringent anhydrous conditions and are difficult to separate from the reaction mixture.[1]

Data Presentation

Table 1: Ketalization of Ketones with Ethylene Glycol using Antimony Oxide Hydroxide Catalyst
EntryKetoneCatalyst Loading (mol% based on Sb)Temperature (°C)Time (h)Yield (%)
12-Butanone1.259014>95
2Cyclohexanone1.259014>95
3Acetophenone1.259024~70

Data synthesized from information in "Cationic two-dimensional inorganic networks of antimony oxide hydroxide for Lewis acid catalysis."

Table 2: Cyanosilylation of Benzaldehyde Derivatives with Trimethylsilyl Cyanide (TMSCN)
EntryBenzaldehyde DerivativeCatalyst Loading (mol% based on Sb)Time (h)Conversion (%)
1Benzaldehyde616>99
24-Methylbenzaldehyde616>99
34-Methoxybenzaldehyde616>99
44-Chlorobenzaldehyde616>99
54-Nitrobenzaldehyde616~50

Data synthesized from information in "Cationic two-dimensional inorganic networks of antimony oxide hydroxide for Lewis acid catalysis."

Experimental Protocols

Protocol 1: Synthesis of Cationic Layered Antimony Oxide Hydroxide Catalyst (TJU-2)

This protocol is adapted from the synthesis of TJU-2, a representative cationic layered antimony oxide hydroxide catalyst.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • 1,2-Ethanedisulfonic acid dihydrate

  • Deionized water

Procedure:

  • In a typical synthesis, a mixture of Sb₂O₃ and 1,2-ethanedisulfonic acid dihydrate is prepared in deionized water.

  • The molar ratio of Sb₂O₃ to the disulfonic acid is crucial and should be carefully controlled.

  • The mixture is subjected to hydrothermal treatment in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 180 °C) and maintained for a set period (e.g., 3 days).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration, washed thoroughly with deionized water and ethanol, and dried in air.

Protocol 2: Ketalization of 2-Butanone

This protocol describes the protection of a ketone using the antimony oxide hydroxide catalyst.

Materials:

  • 2-Butanone

  • Ethylene glycol

  • Antimony oxide hydroxide catalyst (e.g., TJU-2)

Procedure:

  • To a round-bottom flask, add 2-butanone (40 mmol), ethylene glycol (80 mmol), and the antimony oxide hydroxide catalyst (1.25 mol% based on Sb).

  • Heat the resulting mixture at 90 °C for 14 hours with stirring.

  • After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.

  • The catalyst can be recovered by filtration.

  • The filtrate is concentrated, and the product can be purified by distillation or other standard techniques. For analysis, the crude product can be directly analyzed by ¹H NMR.

Protocol 3: Cyanosilylation of Benzaldehyde

This protocol details the addition of a cyano group to an aldehyde.

Materials:

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Antimony oxide hydroxide catalyst (e.g., TJU-2)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.25 mmol) in dichloromethane (5 mL).

  • Add the antimony oxide hydroxide catalyst (6 mol% based on Sb) to the solution.

  • To this mixture, add trimethylsilyl cyanide (2.50 mmol) under ambient conditions.

  • Stir the resulting mixture at room temperature for up to 16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the catalyst can be removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be analyzed by ¹H NMR.

Mandatory Visualizations

Ketalization_Mechanism Ketone Ketone (R₂C=O) Activated_Carbonyl Activated Carbonyl Complex Ketone->Activated_Carbonyl Coordination Catalyst Sb(III) Lewis Acid Site Catalyst->Activated_Carbonyl Hemiketal Hemiketal Intermediate Activated_Carbonyl->Hemiketal Ethylene_Glycol Ethylene Glycol (HOCH₂CH₂OH) Ethylene_Glycol->Activated_Carbonyl Nucleophilic Attack Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H⁺ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation - H₂O Ketal Ketal Product Carbocation->Ketal + HOCH₂CH₂OH, - H⁺ Water H₂O Carbocation->Water

Caption: Proposed mechanism for the Lewis acid-catalyzed ketalization of a ketone.

Cyanosilylation_Workflow cluster_prep Reaction Setup cluster_workup Workup and Analysis Start Start Reactants Add Aldehyde, Catalyst, and Dichloromethane Start->Reactants Add_TMSCN Add Trimethylsilyl Cyanide Reactants->Add_TMSCN Stir Stir at Room Temperature Add_TMSCN->Stir Filter Filter to Recover Catalyst Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Analyze Analyze Product (NMR) Concentrate->Analyze End End Analyze->End

Caption: Experimental workflow for the cyanosilylation of aldehydes.

Catalyst_Recycling Reaction_Mixture Reaction Mixture (Product + Catalyst) Filtration Filtration Reaction_Mixture->Filtration Recovered_Catalyst Recovered Catalyst Filtration->Recovered_Catalyst Solid Product_Solution Product Solution Filtration->Product_Solution Liquid Washing_Drying Wash and Dry Catalyst Recovered_Catalyst->Washing_Drying Reuse Reuse in a New Reaction Washing_Drying->Reuse

Caption: Logical relationship for catalyst recovery and reuse.

References

Application Notes and Protocols for Wet-Spinning of Flame-Retardant Fibers with Antimony Trioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trioxide (Sb₂O₃), commonly referred to as ATO, is a highly effective flame-retardant synergist, particularly when used in conjunction with halogenated polymers.[1] Its primary application in fiber technology is to enhance the flame-retardant properties of synthetic fibers, such as modacrylics, to meet stringent safety standards. Modacrylic fibers, which contain 35-85% by weight of acrylonitrile units, inherently possess some flame retardancy, with a Limiting Oxygen Index (LOI) value typically above 26%.[1] However, for applications requiring higher performance, such as protective clothing, the incorporation of flame retardants like antimony trioxide is necessary to achieve LOI values exceeding 28%.[1]

This document provides a detailed protocol for the wet-spinning of poly(acrylonitrile-co-vinylidene chloride) (PANVDC) fibers incorporating antimony trioxide. The methodology is based on established laboratory-scale procedures and includes key processing parameters and expected material properties.

Data Presentation

The inclusion of antimony trioxide in the spinning dope has a notable effect on the mechanical and flame-retardant properties of the resulting fibers. The following table summarizes the key quantitative data from experimental studies.

Fiber CompositionAdditive Concentration (phr)Tenacity ( g/den )Limiting Oxygen Index (LOI) (%)Reference
PANVDC04.4226.4[2][3]
PANVDC-ATO153.1129.0[2][3]
PANVDC-ATO/ZHS15 (7.5/7.5)-31.0[2][3]
PANVDC-ZHS153.7533.5[2][3]
PANVDC-ATO(4)--31.2[4]

Note: ZHS (Zinc Hydroxystannate) and ATO(4) (Antimony Tetroxide) are included for comparative purposes as alternative or synergistic flame retardants.

Experimental Protocol: Wet-Spinning of PANVDC-ATO Fibers

This protocol details the wet-spinning process for producing flame-retardant poly(acrylonitrile-co-vinylidene chloride) (PANVDC) fibers containing antimony trioxide (ATO).

Materials
  • Polymer: Poly(acrylonitrile-co-vinylidene chloride) (PANVDC) copolymer (e.g., AN to VDC molar ratio of 67:33)

  • Flame Retardant: Antimony Trioxide (Sb₂O₃), 99.83% purity

  • Solvent: Dimethyl Sulfoxide (DMSO), 99.9% purity

  • Coagulation Bath: Deionized water

Equipment
  • Laboratory-scale wet-spinning system

  • Ultrasonic bath

  • Spinneret (e.g., 100 filaments, 70 μm capillary diameter)

  • Coagulation bath

  • Washing bath

  • Hot stretching bath

  • Convection oven

Procedure

1. Preparation of the Spinning Solution (Dope)

  • Prepare a spinning solution by dissolving PANVDC in DMSO.

  • Disperse the desired amount of antimony trioxide (e.g., 15 phr - parts per hundred parts of resin) in the PANVDC-DMSO solution.

  • Use an ultrasonic bath for approximately 20 minutes to ensure a uniform dispersion of the antimony trioxide particles.

  • Deaerate the spinning solution to remove any entrapped air bubbles.

  • Filter the solution through a 400-mesh filter to remove any agglomerates or impurities.

2. Wet-Spinning Process

  • Maintain the temperature of the spinning solution at 50°C.

  • Set the spinning speed to 1.22 mL/min.

  • Extrude the spinning solution through the spinneret into a coagulation bath containing a 70/30 (w/w) mixture of DMSO and water, maintained at 40°C.

  • After the coagulation bath, guide the newly formed fibers through a washing bath containing water at 60°C to remove residual solvent.

  • Subsequently, pass the fibers through a hot stretching bath at 95°C to align the polymer chains and improve mechanical properties.

3. Drying

  • Dry the stretched fibers in a convection oven at 60°C for 24 hours to remove all moisture.

Visualizations

Wet-Spinning Experimental Workflow

WetSpinningWorkflow cluster_0 Spinning Dope Preparation cluster_1 Wet-Spinning Process cluster_2 Post-Spinning A PANVDC Polymer D Mixing and Dissolution A->D B DMSO Solvent B->D C Antimony Trioxide C->D E Ultrasonic Dispersion D->E Disperse ATO F Deaeration and Filtration E->F G Spinning Solution (50°C) F->G H Spinneret G->H I Coagulation Bath (DMSO/H₂O, 40°C) H->I Extrusion J Washing Bath (60°C) I->J K Hot Stretching Bath (95°C) J->K L Drying Oven (60°C, 24h) K->L M Final PANVDC-ATO Fibers L->M FlameRetardancy cluster_0 Condensed Phase cluster_1 Gas Phase A PANVDC Fiber with ATO C Decomposition of PANVDC (releases HCl) A->C B Heat Source B->A E Reaction with HCl C->E HCl D Antimony Trioxide (Sb₂O₃) D->E Sb₂O₃ F Formation of Antimony Trichloride (SbCl₃) E->F G Inert Gas Dilution F->G H Radical Trapping F->H I Flame Inhibition G->I H->I

References

Application Notes and Protocols for Electrocatalytic Degradation using Antimony-Doped Tin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony-doped tin oxide (ATO) has emerged as a robust and efficient anode material for the electrocatalytic degradation of persistent organic pollutants in wastewater. Its high electrical conductivity, chemical stability, and significant electrocatalytic activity for generating powerful oxidizing species make it a promising alternative to conventional treatment methods.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of ATO electrodes and their use in the electrocatalytic degradation of organic contaminants.

Introduction to Antimony-Doped Tin Oxide (ATO) for Electrocatalysis

Antimony doping of tin oxide (SnO₂) creates a highly conductive n-type semiconductor with a high oxygen evolution potential.[3] This property is crucial for electrocatalytic oxidation as it favors the generation of hydroxyl radicals (•OH) from water electrolysis, which are potent, non-selective oxidizing agents capable of mineralizing a wide range of organic molecules.[4] The general mechanism involves the oxidation of water at the ATO anode surface to produce adsorbed hydroxyl radicals, which then attack and degrade organic pollutants.

The electrocatalytic performance of ATO can be further enhanced by modifying it with other catalytic materials or by controlling its nanostructure to increase the active surface area.[3][4]

Experimental Protocols

Synthesis of ATO Nanoparticles and Electrodes

Several methods can be employed to synthesize ATO nanoparticles and fabricate electrodes. Below are protocols for two common methods: a microwave-assisted nonaqueous sol-gel route for nanoparticles and a screen-printing method for electrode fabrication.

2.1.1. Protocol 1: Microwave-Assisted Nonaqueous Sol-Gel Synthesis of ATO Nanoparticles

This method allows for good control over antimony doping, particle size, and crystallinity.[5]

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Antimony(III) chloride (SbCl₃)

  • Benzyl alcohol

  • Microwave reactor

Procedure:

  • Prepare a precursor solution by dissolving SnCl₄ and SbCl₃ in benzyl alcohol. The molar ratio of Sb to Sn can be varied to achieve the desired doping level (e.g., 6-15%).[5]

  • Transfer the solution to a microwave-safe reaction vessel.

  • Heat the solution in a microwave reactor to 150°C and hold for 20 minutes.[5]

  • After cooling, collect the precipitated ATO nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and dry them in an oven.

  • The resulting ATO nanocrystals can be used to prepare electrode pastes.

2.1.2. Protocol 2: Fabrication of Ti/ATO Nanoparticle Electrodes by Screen Printing

This method is suitable for creating uniform and robust electrode coatings.[3]

Materials:

  • Titanium (Ti) substrate

  • ATO nanoparticles (from Protocol 2.1.1 or commercially available)

  • Organic binder (e.g., terpineol)

  • Dispersant

  • Screen printer

  • Tube furnace

Procedure:

  • Pre-treat the titanium substrate by degreasing with acetone, followed by etching in a heated oxalic acid solution, and then rinsing with deionized water.

  • Prepare a paste by mixing the ATO nanoparticles with the organic binder and a dispersant.

  • Use a screen printer to apply a uniform layer of the ATO paste onto the pre-treated titanium substrate.

  • Dry the coated electrode at a low temperature (e.g., 100°C) to remove the solvent.

  • Calcine the electrode in a tube furnace at a higher temperature (e.g., 550°C) for a specified duration to remove the organic binder and sinter the ATO particles, forming a stable coating.

Protocol 3: Electrocatalytic Degradation of Organic Pollutants

This protocol outlines a general procedure for evaluating the electrocatalytic performance of a prepared ATO anode in a batch reactor.

Materials and Equipment:

  • ATO anode (e.g., Ti/ATO)

  • Cathode (e.g., stainless steel or platinum wire)

  • Electrochemical cell or beaker

  • DC power supply or potentiostat/galvanostat

  • Supporting electrolyte solution (e.g., Na₂SO₄)

  • Target organic pollutant solution (e.g., sulfamethoxazole, phenol, or a dye like Acid Red 73)

  • Magnetic stirrer

  • Analytical instrumentation for measuring pollutant concentration (e.g., HPLC, UV-Vis spectrophotometer)

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Set up the electrochemical cell with the ATO anode and the cathode.

  • Add the aqueous solution containing the target organic pollutant and the supporting electrolyte to the cell. A typical concentration for the pollutant is 10 mg/L, and for the supporting electrolyte (e.g., Na₂SO₄) is 50 mM.[4]

  • Adjust the pH of the solution to the desired value (e.g., 6.5).[4]

  • Apply a constant current density (e.g., 10 mA/cm²) using the DC power supply or potentiostat.[4]

  • Stir the solution continuously during the electrolysis.

  • Withdraw samples at regular time intervals.

  • Analyze the concentration of the organic pollutant in the samples using an appropriate analytical technique.

  • (Optional) Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

Data Presentation

The following tables summarize quantitative data from studies on the electrocatalytic degradation of various pollutants using ATO-based anodes.

Table 1: Electrochemical Properties and Degradation Performance of Different ATO-based Anodes

Anode MaterialTarget PollutantInitial ConcentrationCurrent DensityDegradation Efficiency (%)Energy ConsumptionOxygen Evolution Potential (V)Charge Transfer Resistance (Ω)Reference
Ni/ATOSulfamethoxazole (SMX)10 mg/L10 mA/cm²Not specifiedNot specifiedNot specifiedNot specified[4]
Ti/ATONPsAcid Red 73 (AR 73)Not specifiedNot specified8413.67 Wh·L⁻¹2.180.47[3]
Ti/SnO₂-SbAcid Red 73 (AR 73)Not specifiedNot specified6722.65 Wh·L⁻¹2.0813.24[3]

Table 2: Comparison of First-Order Kinetic Rate Constants for Pollutant Degradation

Anode MaterialTarget PollutantRate Constant (k, min⁻¹)Reference
Ni/ATOSulfamethoxazole (SMX)~0.045[4]
Co/ATOSulfamethoxazole (SMX)~0.025[4]
Fe/ATOSulfamethoxazole (SMX)~0.015[4]

Visualizations

The following diagrams illustrate the experimental workflows for preparing ATO electrodes and conducting electrocatalytic degradation experiments.

experimental_workflow_synthesis cluster_synthesis ATO Electrode Synthesis start Start precursor Prepare Precursor Solution (e.g., SnCl4, SbCl3 in Benzyl Alcohol) start->precursor synthesis Nanoparticle Synthesis (e.g., Microwave Irradiation) precursor->synthesis collection Collect Nanoparticles (Centrifugation & Washing) synthesis->collection paste Prepare Electrode Paste (ATO nanoparticles + Binder) collection->paste coating Coat Substrate (e.g., Screen Printing on Ti) paste->coating calcination Drying and Calcination coating->calcination end ATO Electrode Ready calcination->end

Caption: Workflow for the synthesis of an antimony-doped tin oxide (ATO) electrode.

experimental_workflow_degradation cluster_degradation Electrocatalytic Degradation Process start Start setup Setup Electrochemical Cell (ATO Anode, Cathode) start->setup solution Prepare Pollutant Solution (with Supporting Electrolyte) setup->solution electrolysis Apply Current Density (Electrolysis) solution->electrolysis sampling Collect Samples (at time intervals) electrolysis->sampling analysis Analyze Pollutant Concentration (e.g., HPLC, TOC) sampling->analysis end Degradation Complete analysis->end

Caption: Workflow for the electrocatalytic degradation of organic pollutants using an ATO anode.

logical_relationship cluster_mechanism Simplified Degradation Mechanism anode ATO Anode Surface hydroxyl Adsorbed •OH anode->hydroxyl Water Oxidation water H₂O degraded Degradation Products (CO₂, H₂O, mineral acids) hydroxyl->degraded Oxidative Attack pollutant Organic Pollutant pollutant->degraded Direct Oxidation (minor pathway)

Caption: Simplified mechanism of electrocatalytic degradation on an ATO anode.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antimony Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis yield of antimony hydroxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods are precipitation-based, typically involving the hydrolysis of an antimony(III) salt, such as antimony trichloride (SbCl₃), in an aqueous solution.[1][2][3][4] Another approach is the reaction of soluble antimony salts with a base to precipitate the insoluble hydroxide.[5] Additionally, methods starting from antimony trioxide (Sb₂O₃) treated with acids like nitric acid under controlled conditions have been reported.[6] For nanomaterials, sol-gel processes are also employed.[7]

Q2: What is the theoretical and typical experimental yield for this compound synthesis?

A2: The theoretical yield depends on the specific reaction stoichiometry. Experimentally, yields can be quite high under optimized conditions. For instance, the hydrolysis of SbCl₃ can achieve a hydrolysis rate of up to 98.25%.[1] In other methods, such as the synthesis from Sb₂O₃ in nitric acid, yields of around 75% have been reported.[6] Actual yields are highly dependent on factors like pH, temperature, and reaction time.

Q3: How does pH critically influence the synthesis and yield?

A3: pH is a crucial parameter in this compound synthesis. The hydrolysis of antimony(III) is highly pH-dependent, with precipitation being quantitative in a pH range of approximately 4 to 10.[1] Studies have shown that adjusting the pH with reagents like NaOH or NH₄OH can lead to higher extraction yields compared to hydrolysis with water alone. Optimal yields were observed at a pH of 1 for NaOH and NH₄OH, achieving over 96% extraction.[2] Incorrect pH can lead to the formation of intermediate products like antimony oxychloride (SbOCl) or incomplete precipitation.[1][2][4]

Q4: What is the optimal temperature for the synthesis?

A4: The optimal temperature varies with the chosen synthesis route. For the hydrolysis of an SbCl₃ solution, a reaction temperature of 20°C was found to be effective.[1] However, for other processes, such as the reaction of Sb₂O₃ in nitric acid, temperatures up to 50°C might be used, although excessively high temperatures can lead to product degradation.[6] It is essential to control the temperature as some reactions can be exothermic.[2][6]

Q5: How can I confirm the successful synthesis and purity of my this compound product?

A5: A combination of analytical techniques is recommended for characterization. Powder X-ray Diffraction (XRD) is used to determine the crystalline structure and phase purity.[1][6] Scanning Electron Microscopy (SEM) helps in observing the morphology and particle size of the product.[6][7] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can identify the characteristic vibrations of Sb-O and O-H bonds, confirming the presence of hydroxide groups.[5][7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can provide information about the thermal decomposition and hydration state of the compound.[6]

Troubleshooting Guide

Problem 1: Low or no precipitate is forming during the experiment.

  • Possible Cause 1: Incorrect pH. The pH of the solution may be too acidic or too alkaline, preventing the precipitation of this compound.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture to be within the optimal range (typically pH 4-10 for hydrolysis).[1] Use a calibrated pH meter and add acid or base dropwise.

  • Possible Cause 2: Insufficient reaction time. The reaction may not have had enough time to go to completion.

    • Solution: Increase the reaction time. For SbCl₃ hydrolysis, a reaction time of at least 1 hour is recommended.[1] Stir the mixture continuously to ensure homogeneity.

  • Possible Cause 3: Low concentration of precursors. The concentration of the antimony salt in the solution might be too low for precipitation to occur effectively.

    • Solution: Check the concentration of your starting materials. If necessary, prepare a more concentrated solution, but be mindful that concentration can also affect particle size and morphology.

Problem 2: The final yield is significantly lower than expected.

  • Possible Cause 1: Formation of soluble intermediates. In chloride-containing systems, soluble antimony oxychloride complexes can form, reducing the yield of the desired solid product.[3][4][8]

    • Solution: Optimize the hydrolysis ratio (water to SbCl₃ solution). A higher water ratio can favor the formation of the desired hydroxide.[1] Also, ensure the pH is raised sufficiently to precipitate all antimony species.

  • Possible Cause 2: Loss of product during washing. The precipitate may be partially soluble in the washing solution, or fine particles may be lost during filtration.

    • Solution: Wash the precipitate with deionized water. Avoid excessively large volumes of washing liquid. Use a fine filter paper or a centrifuge to recover the product more effectively.

  • Possible Cause 3: Incomplete conversion of starting material. The reaction may not have reached completion.

    • Solution: Re-evaluate the reaction conditions: extend the reaction time, optimize the temperature, and ensure efficient stirring to promote the reaction.[1][6]

Problem 3: The product is contaminated with antimony oxychloride (SbOCl or Sb₄O₅Cl₂).

  • Possible Cause: Incomplete hydrolysis. This is a common issue when using antimony trichloride as a precursor. The hydrolysis occurs in steps, and if not completed, stable oxychloride intermediates will contaminate the product.[1][3][4]

    • Solution 1: Increase the amount of water or base used for hydrolysis to drive the reaction to completion.[1][4] A water-to-SbCl₃ solution ratio of 10:1 has been shown to be effective.[1]

    • Solution 2: After the initial hydrolysis, treat the resulting oxychlorides with a base like ammonium hydroxide to convert them to antimony oxide/hydroxide.[2][4]

    • Solution 3: Control the pH carefully. Antimony oxychloride (Sb₄O₅Cl₂) is known to be a stable solid phase at HCl concentrations above 0.1 kmol/m³, while Sb₂O₃ forms at lower acid concentrations.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Antimony Trichloride (SbCl₃)

This protocol is based on the principle of precipitating this compound by increasing the pH of an acidic solution of antimony trichloride.

  • Materials: Antimony trichloride (SbCl₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), Deionized water.

  • Procedure:

    • Prepare a stock solution of antimony(III) by dissolving a known quantity of SbCl₃ in a minimal amount of concentrated HCl to prevent initial hydrolysis. Then, dilute carefully with deionized water to the desired concentration (e.g., 140 mg/L).[1]

    • Transfer the acidic antimony solution to a reaction vessel equipped with a magnetic stirrer.

    • Slowly add a dilute solution of NaOH or NH₄OH dropwise while stirring vigorously. The addition rate should be slow (e.g., 1 mL/min) to avoid localized high pH and to control the exothermic reaction.[2]

    • Monitor the pH of the solution continuously with a calibrated pH meter. Continue adding the base until the pH reaches the target value (e.g., pH 7-8).[1]

    • A white precipitate of this compound/oxide will form.

    • Allow the mixture to stir at a controlled temperature (e.g., 20°C) for a set duration (e.g., 1 hour) to ensure the reaction is complete.[1]

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the collected solid several times with deionized water to remove any soluble salts.

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C) to avoid dehydration to the oxide form.

Protocol 2: Synthesis of Antimony Oxide Hydroxide Nitrate from Antimony Trioxide (Sb₂O₃)

This method produces a crystalline antimony oxide hydroxide nitrate, a related compound.

  • Materials: Antimony trioxide (Sb₂O₃), Nitric acid (HNO₃, e.g., 6 mol/L), Deionized water.

  • Procedure:

    • Suspend antimony trioxide powder in a 6 mol/L solution of nitric acid in a reaction flask.[6]

    • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours). The degree of crystallization increases with reaction time.[6]

    • Alternatively, the reaction can be conducted at a slightly elevated temperature (e.g., 50°C) to potentially shorten the reaction time, but care must be taken as higher temperatures can lead to product degradation.[6]

    • After the reaction period, filter the solid product.

    • Wash the precipitate thoroughly with deionized water.

    • Dry the product under vacuum or at a low temperature. The reported yield for this method is approximately 75%.[6]

Data Presentation

Table 1: Effect of pH and Reagent on Antimony Extraction Yield via Hydrolysis

Hydrolysis ReagentOptimal pHAverage Antimony Extraction Yield (%)
Water (H₂O)0.590.4%
Ammonium Hydroxide (NH₄OH)1.096.1%
Sodium Hydroxide (NaOH)1.096.7%

Data sourced from MDPI.[2]

Table 2: Comparison of Synthesis Conditions for Antimony Compounds

Starting MaterialReagentsTemperatureTimeReported Yield/ConversionProduct
SbCl₃ SolutionWater20°C1 hour98.25% (Hydrolysis Rate)Antimony Oxide/Hydroxide
Sb₂O₃6 mol/L HNO₃Room Temp.24-72 hours~75%Sb₄O₄(OH)₂(NO₃)₂
SbCl₅ SolutionWaterAmbient7 days (aging)97%Hydrated Antimony Pentoxide

Data compiled from various sources.[1][6][9]

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Hydrolysis Reaction cluster_processing Step 3: Product Isolation cluster_analysis Step 4: Characterization start Start with Antimony(III) Salt (e.g., SbCl₃) dissolve Dissolve in Acid (e.g., HCl) to prevent premature hydrolysis start->dissolve hydrolysis Add Base (e.g., NaOH) dropwise with stirring dissolve->hydrolysis Transfer to reactor ph_control Monitor and Control pH (Target: 4-10) hydrolysis->ph_control precipitate Formation of white precipitate ph_control->precipitate aging Stir at controlled temperature (e.g., 20°C) for 1-2 hours precipitate->aging filtration Filter or Centrifuge aging->filtration Transfer slurry washing Wash with Deionized Water filtration->washing drying Dry at low temperature (60-80°C) washing->drying analysis Analyze Product (XRD, SEM, FTIR) drying->analysis Final Product

Caption: General workflow for this compound synthesis via hydrolysis.

troubleshooting_yield start Problem: Low Synthesis Yield check_precipitate Was a precipitate formed? start->check_precipitate no_precipitate_q Check Reaction Conditions check_precipitate->no_precipitate_q No precipitate_formed_q Check for Contamination & Loss check_precipitate->precipitate_formed_q Yes check_ph Is pH in optimal range (4-10)? no_precipitate_q->check_ph check_time Was reaction time sufficient (>1 hr)? check_ph->check_time Yes adjust_ph Action: Adjust pH with base/acid check_ph->adjust_ph No increase_time Action: Increase reaction time and ensure stirring check_time->increase_time No check_filtrate Is filtrate clear? Analyze for soluble Sb. precipitate_formed_q->check_filtrate check_product Analyze product purity (e.g., via XRD for SbOCl) check_filtrate->check_product Yes incomplete_hydrolysis Indicates incomplete hydrolysis or soluble complexes check_filtrate->incomplete_hydrolysis No check_product->incomplete_hydrolysis Contaminated increase_h2o Action: Increase water/base ratio; Treat with NH₄OH incomplete_hydrolysis->increase_h2o

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Antimony Hydroxide XRD Peak Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony hydroxide and related compounds. The information is designed to help you interpret your X-ray Diffraction (XRD) data and resolve common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected crystalline phases for this compound?

Antimony (III) hydroxide, Sb(OH)₃, is generally considered unstable and readily dehydrates to antimony trioxide (Sb₂O₃)[1]. Therefore, in many cases, the XRD pattern of a sample labeled as "this compound" may actually show peaks corresponding to antimony trioxide. The two most common polymorphs of antimony trioxide are:

  • Senarmontite (α-Sb₂O₃): A cubic phase, which is the stable form at room temperature[2][3].

  • Valentinite (β-Sb₂O₃): An orthorhombic phase, which is the high-temperature polymorph[2][3].

The synthesis conditions, such as temperature and pH, can influence which polymorph is formed[4]. It is also possible to have a mixture of these phases.

Q2: My XRD pattern for this compound shows a broad "hump" or "halo" instead of sharp peaks. What does this mean?

A broad halo in an XRD pattern is characteristic of an amorphous material, which lacks long-range crystalline order[5][6][7]. The solid precipitates of antimony compounds, especially when formed through hydrolysis, can be amorphous[8]. This is particularly true for antimony hydroxides and oxyhydroxides. The broad peak's position can give some information about the average interatomic spacing in the material.

Q3: Why are the peaks in my this compound XRD pattern broader than expected?

Peak broadening in XRD can be attributed to several factors:

  • Small Crystallite Size: If your material consists of very small, nanosized crystals, the diffraction peaks will be broader. This is known as Scherrer broadening[9]. The average crystallite size can be estimated using the Scherrer equation.

  • Microstrain: Lattice strain, which can be caused by defects or dislocations in the crystal structure, can also lead to peak broadening.

  • Instrumental Broadening: The diffractometer itself contributes to the peak width. This can be determined by running a standard with known sharp peaks (e.g., LaB₆).

  • Structural Disorder: In layered hydroxide materials, stacking faults and other structural disorders can cause non-uniform peak broadening[10].

Troubleshooting Guides

Problem 1: Unexpected Peaks in the XRD Pattern

Symptoms: Your XRD pattern shows peaks that do not match the expected pattern for this compound or its common oxide forms.

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Presence of Antimony Oxides: Your this compound may have dehydrated to form antimony trioxide (valentinite or senarmontite).1. Compare your peak positions with the standard diffraction patterns for senarmontite and valentinite. 2. Perform a Rietveld refinement to quantify the different phases present.
Impurities from Synthesis: The synthesis process can introduce impurities. For example, if antimony trichloride (SbCl₃) is used as a precursor, you might see peaks from antimony oxide chloride (e.g., Sb₄O₅Cl₂)[11][12].1. Review your synthesis protocol to identify potential sources of contamination. 2. Compare your unknown peaks to the diffraction patterns of potential impurities. For example, Sb₄O₅Cl₂ has a known JCPDS card number (30-0091)[11].
Sample Contamination: The sample may have been contaminated during preparation for XRD analysis.1. Ensure all mortars, pestles, and sample holders are thoroughly cleaned before use. 2. Rerun the XRD analysis with a freshly prepared sample.
CompoundCrystal SystemSpace GroupJCPDS/ICSD Card No.Key 2θ Peaks (Cu Kα)
Senarmontite (α-Sb₂O₃) CubicFd3m05-0534~27.7°, 32.1°, 46.0°, 54.5°, 57.2°
Valentinite (β-Sb₂O₃) OrthorhombicPccn11-0689~23.6°, 27.8°, 29.2°, 33.7°, 45.5°
Antimony Oxide Chloride (Sb₄O₅Cl₂) MonoclinicP2(1)/c30-0091Check database for specific peaks.

Note: The exact 2θ positions can vary slightly depending on the instrument and sample.

Problem 2: Incorrect Peak Intensities or Missing Peaks

Symptoms: The relative intensities of the diffraction peaks in your pattern do not match the standard pattern for your expected phase, or some peaks are missing entirely.

Possible Cause and Solution:

Possible CauseSuggested Troubleshooting Steps
Preferred Orientation: Antimony compounds, especially those with plate-like or needle-like crystal habits, are prone to preferred orientation[13]. This is where the crystallites are not randomly oriented in the sample holder, leading to an enhancement of certain peak intensities and suppression of others.1. Sample Preparation: During sample preparation, try to minimize pressure when packing the sample holder. Gently back-loading the sample can also help. 2. Sample Spinning: If your diffractometer has a sample spinner, use it during data collection to average out the orientation of the crystallites. 3. Data Analysis: Use a preferred orientation correction (e.g., the March-Dollase model) during Rietveld refinement of your data[14][15].

Troubleshooting Workflow for Unexpected XRD Peaks

troubleshooting_workflow start Start: Unexpected Peaks in XRD Pattern check_oxides Compare with Sb₂O₃ patterns (Senarmontite & Valentinite) start->check_oxides match_found Match Found? check_oxides->match_found phase_id Phase identified as Sb₂O₃ polymorph(s) match_found->phase_id Yes check_impurities Compare with known impurity patterns (e.g., Sb₄O₅Cl₂) match_found->check_impurities No end End phase_id->end impurity_match Impurity Match? check_impurities->impurity_match impurity_id Impurity Identified impurity_match->impurity_id Yes review_synthesis Review Synthesis Protocol impurity_match->review_synthesis No impurity_id->review_synthesis rerun_analysis Prepare new sample & rerun XRD review_synthesis->rerun_analysis rerun_analysis->end rietveld_workflow start Start: High-Quality XRD Data phase_id Initial Phase Identification (Search-Match against database) start->phase_id cif_files Obtain Crystallographic Information Files (CIFs) for all identified phases phase_id->cif_files refinement_setup Set up Rietveld Refinement Software (e.g., GSAS-II, FullProf, MAUD) cif_files->refinement_setup initial_refinement Initial Refinement: Scale factor, background, unit cell parameters refinement_setup->initial_refinement peak_shape Refine Peak Shape Parameters (Caglioti parameters, Lorenzian/Gaussian components) initial_refinement->peak_shape atomic_params Refine Atomic Parameters (Atomic positions, occupancies, thermal parameters) peak_shape->atomic_params preferred_orientation Apply Preferred Orientation Correction (if necessary) atomic_params->preferred_orientation final_refinement Final Refinement & Goodness-of-Fit Check (χ², Rwp, Rexp) preferred_orientation->final_refinement results Extract Quantitative Phase Analysis, Lattice Parameters, etc. final_refinement->results end End results->end

References

Technical Support Center: Purification of Crude Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude antimony hydroxide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains various impurities depending on its source and initial processing. The most common impurities include:

  • Heavy Metals: Lead (Pb), arsenic (As), iron (Fe), and copper (Cu) are frequently encountered.[1][2]

  • Other Metal Ions: Tin (Sn) can also be present.[2]

  • Anions: Chloride (Cl⁻) and sulfate (SO₄²⁻) may be present, especially if hydrochloric or sulfuric acid was used in the upstream processing.

Q2: What are the primary methods for purifying crude this compound?

A2: The main strategies for purifying crude this compound involve dissolution followed by selective precipitation or hydrolysis. Key methods include:

  • Acid Dissolution followed by Hydrolysis: The crude this compound is dissolved in a strong acid, typically hydrochloric acid (HCl), to form a solution of antimony trichloride (SbCl₃). This solution is then carefully hydrolyzed by adding a base (e.g., ammonium hydroxide, sodium hydroxide) or by dilution with water to precipitate purer this compound or oxychloride.[3][4][5]

  • Alkaline Leaching: This method uses a solution of sodium hydroxide (NaOH) and sometimes sodium sulfide (Na₂S) to dissolve the this compound, forming soluble antimonite or thioantimonite complexes.[1][6] Many impurities, such as iron and some other heavy metals, are less soluble in alkaline conditions and can be separated by filtration.

  • Selective Precipitation of Impurities: By carefully adjusting the pH of the antimony solution, specific impurities can be precipitated and removed. For example, arsenic and iron can be co-precipitated as ferric arsenate.[7][8][9]

Q3: How can I determine the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace metal impurities.[10]

  • High-Performance Liquid Chromatography with ICP-MS (HPLC-ICP-MS): This method is particularly useful for separating and quantifying different antimony species, such as Sb(III) and Sb(V).[10][11]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of your material, confirming that you have the desired form of this compound or oxide and to detect crystalline impurities.[12]

  • Spectroscopic Methods: Techniques like X-ray Absorption Fine Structure (XAFS) and X-ray Absorption Near Edge Structure (XANES) can provide information about the oxidation state and coordination environment of antimony.[13]

Troubleshooting Guides

Problem 1: Low Yield of Precipitated this compound
Potential Cause Troubleshooting Step
Incomplete initial dissolution of crude material. Ensure the crude this compound is fully dissolved in the acid or alkaline solution before proceeding. This may require adjusting the acid/base concentration, temperature, or stirring time.
Precipitation pH is not optimal. The pH for maximum precipitation of this compound is critical. For hydrolysis of SbCl₃, a pH range of 7 to 10 is often effective.[3] Monitor the pH carefully during the addition of the precipitating agent.
Formation of soluble antimony complexes. In highly alkaline solutions, excess hydroxide can form soluble antimonite complexes, reducing the yield of the precipitate. Avoid a large excess of the precipitating agent.
Loss of product during washing. This compound has some solubility, which can be influenced by pH and temperature. Use cold washing solutions and minimize the volume used.
Problem 2: Product is Contaminated with Arsenic
Potential Cause Troubleshooting Step
Co-precipitation of arsenic with antimony. Arsenic and antimony have similar chemical properties, leading to their co-precipitation.
Selective Oxidation and Precipitation: Before precipitating the this compound, oxidize any As(III) to As(V) and Fe(II) to Fe(III). Then, carefully adjust the pH to a range of 2.8 to 3.2 to selectively precipitate iron and arsenic as ferric arsenate, which can be removed by filtration before precipitating the antimony.[7][8]
Alkaline Sulfide Leaching: In some cases, alkaline leaching with sodium sulfide can help to separate antimony from arsenic.[14]
Problem 3: Product is Off-Color (not white)
Potential Cause Troubleshooting Step
Presence of colored metal ion impurities. Iron (yellow/brown) and copper (blue/green) are common culprits.
Improve Impurity Removal: Re-evaluate the selective precipitation steps. Ensure complete removal of iron before precipitating the this compound.
Formation of non-hydroxide antimony species. In the presence of sulfide ions, a reddish-orange antimony sulfide may precipitate.[4]
Control Reagents: Ensure that no unintended sulfur-containing reagents are present in the process.
Incorrect crystalline phase. Different polymorphs of antimony oxides/hydroxides can have slightly different appearances. For example, the hydrolysis of antimony trichloride can yield different products depending on the temperature.[3]
Control Temperature: For the hydrolysis of antimony trichloride to form senarmontite (a cubic form of Sb₂O₃), the temperature should be kept below 40°C.[3]

Experimental Protocols

Protocol 1: Purification of this compound via Hydrolysis of Antimony Trichloride

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Dissolution:

    • Carefully dissolve the crude this compound in concentrated hydrochloric acid. The amount of acid should be sufficient to achieve complete dissolution. Gentle heating and stirring can aid this process.

  • Impurity Removal (Optional but Recommended):

    • If arsenic and iron are present, oxidize the solution by adding an appropriate oxidizing agent (e.g., hydrogen peroxide).

    • Slowly add a base (e.g., dilute ammonium hydroxide or sodium hydroxide) while monitoring the pH to adjust it to approximately 2.8-3.2. This will precipitate iron(III) hydroxide and co-precipitate arsenic as ferric arsenate.[8]

    • Filter the solution to remove the precipitated impurities.

  • Hydrolysis/Precipitation:

    • Take the filtered antimony trichloride solution and slowly add it to a larger volume of cold deionized water with vigorous stirring. Alternatively, slowly add a base like ammonium hydroxide to the antimony trichloride solution until the pH reaches 7-10.[3] Maintain the temperature below 40°C to favor the formation of the desired crystal structure.[3]

  • Washing:

    • Allow the white precipitate of this compound/oxychloride to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate several times with deionized water. A final wash with a dilute basic solution (e.g., ammonium hydroxide) can help remove any remaining chloride ions.[3]

  • Drying:

    • Collect the purified precipitate by filtration.

    • Dry the product in a vacuum oven at a low temperature (e.g., 60-80°C) to avoid dehydration to antimony trioxide if the hydroxide form is desired.

Data Presentation

Table 1: Typical pH Ranges for Selective Precipitation of Impurities

ImpurityForm of PrecipitationOptimal pH Range for PrecipitationReference(s)
Iron (Fe³⁺)Fe(OH)₃2.8 - 3.5[7][8]
Arsenic (As⁵⁺)FeAsO₄ (with Fe³⁺)2.8 - 3.5[7][8][9]
Antimony (Sb³⁺)Sb(OH)₃ / Sb₄O₅Cl₂7 - 10[3]

Table 2: Leaching Conditions for Antimony Recovery

Leaching SystemReagent ConcentrationsTemperatureTimeAntimony Extraction EfficiencyReference(s)
Acidic5 M HCl / 5 M H₂SO₄80°C8 hours87%[15][16]
Alkaline5 M NaOH80°C8 hours85%[15][16]
Alkaline Sulfide250 g/L Na₂S, 60 g/L NaOH120°C2 hoursHigh (unspecified)[12]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Impurity Removal cluster_precipitation Precipitation & Isolation crude_sb Crude this compound dissolution Dissolve in HCl crude_sb->dissolution sbcl3_solution SbCl3 Solution with Impurities dissolution->sbcl3_solution ph_adjustment Adjust pH to 2.8-3.2 sbcl3_solution->ph_adjustment filtration1 Filtration ph_adjustment->filtration1 impurities Precipitated Impurities (Fe, As) filtration1->impurities purified_sbcl3 Purified SbCl3 Solution filtration1->purified_sbcl3 hydrolysis Hydrolysis (add base or water, pH 7-10) purified_sbcl3->hydrolysis filtration2 Filtration & Washing hydrolysis->filtration2 pure_sb_oh3 Pure this compound filtration2->pure_sb_oh3

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic start Start Purification check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No optimize_dissolution Optimize Dissolution (Concentration, Temp) check_yield->optimize_dissolution Yes end_product High Purity Product check_purity->end_product No check_color Is Product Off-Color? check_purity->check_color Yes optimize_ph Optimize Precipitation pH (pH 7-10) optimize_dissolution->optimize_ph minimize_washing Minimize Washing Volume optimize_ph->minimize_washing minimize_washing->start Re-run impurity_removal Implement Selective Precipitation of Impurities check_color->impurity_removal Yes (e.g., Yellow/Brown) control_temp Control Hydrolysis Temperature (<40°C) check_color->control_temp No (Phase Issue) check_reagents Check for Contaminating Reagents (e.g., Sulfides) check_color->check_reagents Yes (e.g., Orange) impurity_removal->start Re-run control_temp->start Re-run check_reagents->start Re-run

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Scaling Up Antimony Hydroxide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of antimony hydroxide production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production?

A1: Scaling up this compound production from laboratory to industrial scale presents several key challenges:

  • Impurity Control: Raw materials often contain impurities like arsenic, lead, and iron, which can co-precipitate with this compound, affecting its purity and performance in pharmaceutical applications.[1][2] The removal of these impurities is a critical and often complex step.

  • Process Control: Maintaining optimal and consistent reaction conditions such as pH, temperature, and reagent concentration is crucial for controlling the particle size, morphology, and purity of the final product.[3][4] Fluctuations in these parameters during scale-up can lead to batch-to-batch variability.

  • Reagent Handling and Cost: The use of corrosive and potentially hazardous reagents like strong acids and bases requires specialized handling and storage infrastructure, adding to the operational complexity and cost.[5] The cost of high-purity reagents can also be a significant factor in the overall process economics.[6]

  • Environmental and Safety Regulations: Antimony and its compounds are subject to strict environmental and safety regulations.[7][8] Scaling up production requires robust waste treatment processes and adherence to occupational safety standards to manage toxic byproducts and emissions.[1][5][9]

  • Solid-Liquid Separation: Efficiently separating the precipitated this compound from the reaction mixture can be challenging due to the fine particle size and gelatinous nature of the precipitate. This can lead to product loss and difficulties in washing and drying.

Q2: Which oxidation state of antimony, Sb(III) or Sb(V), is preferred for pharmaceutical applications?

A2: For radiopharmaceutical development, Sb(III) is suggested as the preferred oxidation state.[10][11] This is due to its greater stability in vivo and the fact that it does not tend to accumulate in the skeletal system.[10][11]

Q3: What are the typical starting materials for this compound production?

A3: this compound is typically produced from antimony-containing raw materials such as stibnite (antimony sulfide, Sb₂S₃), the most common antimony ore.[12] The process often involves leaching the ore to bring the antimony into solution, followed by hydrolysis and precipitation to form this compound.[13] Other starting materials can include industrial residues and by-products from smelting operations.[14]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Solutions
Low yield of this compound precipitate - Suboptimal pH for precipitation.[4]- Incomplete hydrolysis.- Formation of soluble antimony complexes.[15]- Optimize pH: Adjust the pH of the solution. Optimal pH for antimony precipitation is often near neutral. For instance, studies have shown high extraction yields at pH values around 7.[3]- Ensure Complete Hydrolysis: Increase the reaction time or temperature to ensure complete conversion to this compound.- Avoid Excess Complexing Agents: Minimize the concentration of agents that can form soluble complexes with antimony.
Product contamination with heavy metals (e.g., arsenic, lead) - Incomplete purification of the initial antimony solution.- Co-precipitation of impurities under the chosen reaction conditions.[1]- Pre-purification of Leaching Solution: Implement a purification step for the antimony-containing solution before precipitation to remove impurities. This can involve selective precipitation or solvent extraction.- Control Precipitation Conditions: Fine-tune the pH and temperature to minimize the co-precipitation of unwanted metals. The solubility of different metal hydroxides varies with pH.
Inconsistent particle size and morphology - Fluctuations in reaction temperature, pH, or reagent addition rate.- Inadequate mixing.- Strict Process Control: Implement precise control over temperature, pH, and the rate of reagent addition. Utilize automated dosing systems for better control.- Improve Agitation: Ensure uniform mixing throughout the reactor to maintain consistent conditions and promote uniform particle growth.
Difficulty in filtering and washing the precipitate - Formation of very fine or gelatinous particles.- Clogging of filter media.- Aging the Precipitate: Allow the precipitate to "age" in the mother liquor, which can promote the growth of larger, more easily filterable crystals.- Use of Filter Aids: Employ filter aids like diatomaceous earth to improve filtration performance.- Optimize Washing: Use an appropriate solvent and temperature for washing to remove impurities without dissolving a significant amount of the product.
Product discoloration (yellowish or grayish tint) - Presence of impurities (e.g., iron).- Undesired side reactions.- Improve Raw Material Purity: Use higher purity starting materials.- Inert Atmosphere: Conduct the precipitation under an inert atmosphere (e.g., nitrogen) to prevent oxidation and other side reactions that may cause discoloration.

Experimental Protocols

Protocol 1: this compound Precipitation via Hydrolysis

This protocol is based on the principle of hydrolyzing an antimony salt solution to precipitate this compound.

1. Leaching of Antimony Ore (Stibnite):

  • Weigh a specific amount of powdered stibnite ore.
  • In a fume hood, add the ore to a solution of hydrochloric acid (e.g., 6 M HCl).
  • Heat the mixture (e.g., to 60-80°C) with constant stirring for a set duration (e.g., 2-4 hours) to dissolve the antimony sulfide and form a solution of antimony(III) chloride (SbCl₃).[4]
  • Filter the hot solution to remove any insoluble gangue material.

2. Purification of the Leachate (Optional but Recommended):

  • To remove arsenic, bubble hydrogen sulfide (H₂S) gas through the acidic solution. Arsenic will precipitate as arsenic sulfide (As₂S₃), which can be filtered off. This step must be performed in a well-ventilated fume hood due to the high toxicity of H₂S.

3. Hydrolysis and Precipitation:

  • Carefully dilute the purified antimony chloride solution with deionized water. The addition of water will initiate the hydrolysis of SbCl₃ to form a white precipitate of antimony oxychloride (SbOCl).[16]
  • To convert the antimony oxychloride to this compound, slowly add a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) with vigorous stirring until the desired pH is reached (typically around 7).[4] The reaction is: SbOCl + 2 NH₄OH → Sb(OH)₃ + NH₄Cl.
  • Continuously monitor the pH using a calibrated pH meter.

4. Aging and Filtration:

  • Allow the precipitate to age in the solution for a period (e.g., 1-2 hours) to improve its filterability.
  • Separate the this compound precipitate by filtration using a Buchner funnel and appropriate filter paper.
  • Wash the precipitate several times with deionized water to remove any soluble salts.

5. Drying:

  • Dry the washed precipitate in a drying oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.

Quantitative Data from Literature

The following table summarizes experimental conditions for antimony leaching and precipitation from various studies.

Parameter Study 1: Alkaline Sulfide Leaching[6] Study 2: Hydrochloric Acid Leaching[6] Study 3: Hydrolysis for Precipitation[4]
Lixiviant (Leaching Agent) 30 g/L NaOH + 30 g/L S²⁻8 M HClNot Applicable
Temperature 100 °C75 °C25 °C
Time 24 hours3 hoursNot Specified
Precipitating Agent Not ApplicableNot ApplicableNH₄OH, NaOH, H₂O
Optimal pH for Precipitation Not ApplicableNot Applicable1.0 for NH₄OH and NaOH, 0.5 for H₂O
Antimony Extraction/Precipitation Yield 83%91.19%96.1% (NH₄OH), 96.7% (NaOH), 90.4% (H₂O)

Visualizations

Experimental Workflow for this compound Production

experimental_workflow cluster_leaching Leaching cluster_purification Purification cluster_precipitation Precipitation cluster_downstream Downstream Processing stibnite Stibnite Ore (Sb₂S₃) leaching Acid Leaching (e.g., HCl) stibnite->leaching leachate Antimony-rich Leachate (SbCl₃ solution) leaching->leachate purification Impurity Removal (e.g., H₂S precipitation for As) leachate->purification purified_leachate Purified Leachate purification->purified_leachate hydrolysis Hydrolysis & pH Adjustment (e.g., add NH₄OH) purified_leachate->hydrolysis precipitate This compound Precipitate (Sb(OH)₃) hydrolysis->precipitate filtration Filtration & Washing precipitate->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Workflow for this compound production from stibnite ore.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Precipitation Yield cause1 Suboptimal pH problem->cause1 cause2 Incomplete Hydrolysis problem->cause2 cause3 Soluble Sb Complexes problem->cause3 solution1 Optimize pH (target neutral range) cause1->solution1 solution2 Increase Reaction Time/Temperature cause2->solution2 solution3 Minimize Complexing Agents cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Dispersion of Antimony Hydroxide in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the dispersion of antimony hydroxide (commonly used as antimony trioxide, Sb₂O₃) in polymer matrices. Poor dispersion can lead to inconsistent product performance, reduced flame retardancy, and compromised mechanical properties. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the incorporation of this compound into polymers.

Q1: My final polymer composite shows specks and agglomerates. What is the likely cause and how can I fix it?

A: Agglomeration is a common issue with this compound, especially with nano-sized particles, due to their high surface energy. Here are the primary causes and solutions:

  • Cause: Inadequate mixing energy during compounding.

    • Solution: Optimize your extrusion or mixing parameters. Increase the screw speed or use more aggressive mixing elements in your twin-screw extruder to enhance shear forces and break down agglomerates.[1]

  • Cause: Poor compatibility between the hydrophilic this compound and the hydrophobic polymer matrix.

    • Solution 1: Surface-modify the this compound particles with a coupling agent (e.g., silanes) or a surfactant (e.g., dioctyl phthalate - DOP) to make their surface more hydrophobic, improving interaction with the polymer.[2]

    • Solution 2: Utilize a compatibilizer in your formulation, such as maleic anhydride grafted polypropylene (MAPP), which can bridge the interface between the filler and the polymer matrix.

  • Cause: Using this compound powder directly in the compounding process.

    • Solution: Switch to an this compound masterbatch. Masterbatches are pre-dispersed concentrates of this compound in a carrier resin, which allows for more uniform distribution in the final composite and reduces dust handling issues.[3]

Q2: The flame retardant performance of my polymer is inconsistent across different batches. Could this be a dispersion issue?

A: Yes, inconsistent flame retardancy is a classic symptom of poor this compound dispersion.

  • Explanation: Antimony trioxide works synergistically with halogenated flame retardants. For this synergy to be effective, the antimony trioxide particles must be finely and evenly distributed throughout the polymer to interact with the halogenated species during combustion.[4] Pockets of high and low concentrations of this compound will lead to variable flame retardant properties.

  • Solution: Employ the dispersion improvement techniques mentioned in Q1. Additionally, consider implementing a quality control step to assess dispersion uniformity, such as Scanning Electron Microscopy (SEM) analysis of cross-sections of your composite.

Q3: I've noticed a decrease in the mechanical properties (e.g., tensile strength, impact strength) of my polymer composite after adding this compound. Why is this happening and what can I do?

A: A reduction in mechanical properties is often linked to poor dispersion and weak interfacial adhesion.

  • Explanation: Agglomerates of this compound can act as stress concentration points within the polymer matrix, initiating cracks and leading to premature failure under mechanical load.[5] Furthermore, a weak interface between the filler and the polymer does not allow for efficient stress transfer.

  • Solution 1: Improving dispersion through the methods described in Q1 (surface treatment, masterbatch) is crucial. A uniform distribution of fine particles can act as a reinforcing agent, potentially improving mechanical properties.[2]

  • Solution 2: Surface modification of the this compound not only improves dispersion but also enhances the interfacial adhesion between the filler and the polymer matrix, leading to better stress transfer and improved mechanical performance.

Q4: I am having trouble with feeding the this compound powder into my extruder; it's dusty and the feed rate is inconsistent.

A: This is a common and significant issue with handling fine powders in a production environment.

  • Solution: The most effective solution is to use an this compound masterbatch.[3] Masterbatches are in pellet form, which are free-flowing, dust-free, and can be accurately dosed using gravimetric or volumetric feeders.[3] This leads to a cleaner, safer working environment and more consistent product quality.

Quantitative Data on Dispersion Improvement

The following tables summarize the impact of this compound concentration and dispersion on the properties of polymer composites.

Table 1: Effect of Nano-Sb₂O₃ Concentration on the Mechanical and Flame Retardant Properties of Polypropylene (PP) Composites [5]

Nano-Sb₂O₃ (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Limiting Oxygen Index (LOI) (%)UL-94 Rating
0 (Pure PP)26.11.1518.2Not Rated
2.029.81.2825.4V-2
3.032.01.3527.1V-1
3.531.21.3228.8V-0

Note: The formulation also contained 3% Montmorillonite (MMT) and 8% Brominated Polystyrene (BPS).

Table 2: Comparison of Properties for ABS with Different Sb₂O₃ Particle Sizes [6]

Sb₂O₃ Particle Size (d₅₀, µm)Loading (wt%)Impact Strength (kJ/m²)LOI (%)UL-94 Rating (1.6mm)
No Sb₂O₃025.118.5HB
1.31422.420.1V-2
0.52423.120.5V-2
0.11423.821.2V-1

Note: Smaller particle sizes generally lead to better flame retardant performance, though they can be more prone to agglomeration if not properly dispersed.

Experimental Protocols

Protocol 1: Surface Modification of Antimony Trioxide with a Silane Coupling Agent

This protocol describes a general procedure for the surface treatment of antimony trioxide nanoparticles to improve their compatibility with organic polymer matrices.

  • Materials:

    • Antimony Trioxide (Sb₂O₃) nanoparticles

    • Silane coupling agent (e.g., 3-aminopropyltriethoxysilane - APTES)

    • Ethanol

    • Deionized water

    • Acetic acid (for pH adjustment)

    • Reaction vessel with a stirrer and reflux condenser

  • Procedure:

    • Prepare a hydrolysis solution by mixing the silane coupling agent, ethanol, and deionized water. A common ratio is 20:72:8 by mass.

    • Adjust the pH of the hydrolysis solution to 4-5 using acetic acid to catalyze the hydrolysis of the silane.

    • Allow the solution to hydrolyze for at least 30 minutes with gentle stirring.

    • Disperse the antimony trioxide nanoparticles in a separate portion of ethanol using ultrasonication for 15-30 minutes to break up initial agglomerates.

    • Add the hydrolyzed silane solution to the antimony trioxide dispersion.

    • Heat the mixture to 70-80°C and maintain it under reflux with constant stirring for 2-4 hours.

    • After the reaction, cool the suspension and separate the surface-modified antimony trioxide by centrifugation or filtration.

    • Wash the collected particles multiple times with ethanol to remove any unreacted silane.

    • Dry the surface-modified antimony trioxide in a vacuum oven at 80-100°C for 12-24 hours.

Protocol 2: Melt Compounding of Antimony Trioxide in Polypropylene (PP) using a Twin-Screw Extruder

This protocol provides a general guideline for the melt blending of antimony trioxide (powder or masterbatch) into a polypropylene matrix.

  • Materials and Equipment:

    • Polypropylene (PP) pellets

    • Antimony Trioxide (Sb₂O₃) powder (surface-modified is recommended) or Sb₂O₃ masterbatch

    • Co-rotating twin-screw extruder with gravimetric feeders

    • Water bath for cooling the extrudate

    • Pelletizer

  • Procedure:

    • Pre-drying: Dry the PP pellets and the antimony trioxide (if in powder form and hygroscopic) in an oven at 80-100°C for 2-4 hours to remove any moisture.

    • Extruder Setup:

      • Set the temperature profile of the extruder barrel. A typical profile for PP would be:

        • Feed zone: 170-180°C

        • Compression zone: 180-190°C

        • Melting zone: 190-200°C

        • Mixing zones: 200-210°C

        • Die zone: 200-210°C

      • Configure the screw with a combination of conveying and kneading/mixing elements to ensure adequate dispersion.

    • Compounding:

      • Calibrate and set the gravimetric feeders to deliver the desired ratio of PP and antimony trioxide (or masterbatch).

      • Start the extruder at a low screw speed (e.g., 100-150 rpm) and gradually introduce the materials from the feeders.

      • Once the process is stable, the screw speed can be increased (e.g., 200-400 rpm) to enhance mixing.[7]

    • Extrusion and Pelletizing:

      • The molten polymer blend exits the extruder through the die as strands.

      • Cool the strands by passing them through a water bath.

      • Feed the cooled and solidified strands into a pelletizer to produce composite pellets.

    • Post-drying: Dry the resulting pellets to remove surface moisture before further processing (e.g., injection molding).

Protocol 3: Assessment of Antimony Trioxide Dispersion using Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Obtain a representative sample of the polymer composite (e.g., an injection-molded part or a section of the extrudate).

    • Cryogenically fracture the sample by immersing it in liquid nitrogen for several minutes and then breaking it. This creates a clean fracture surface that reveals the internal morphology.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • SEM Imaging:

    • Place the coated sample into the SEM chamber.

    • Use the backscattered electron (BSE) imaging mode. Antimony, having a higher atomic number than the elements in the polymer matrix (carbon and hydrogen), will appear brighter in the BSE image, making the antimony trioxide particles easily distinguishable.[8]

    • Acquire images at various magnifications (e.g., 500x, 2000x, 5000x) from different areas of the fracture surface to assess the overall dispersion.

  • Image Analysis:

    • Qualitatively assess the images for the presence of agglomerates and the uniformity of particle distribution.

    • For a quantitative analysis, use image analysis software (e.g., ImageJ) to:

      • Binarize the image to separate the bright antimony trioxide particles from the dark polymer matrix.[1][9]

      • Measure the area and size distribution of the particles/agglomerates.

      • Calculate the degree of dispersion using various statistical parameters.

Visualizations

Troubleshooting_Dispersion start Problem: Poor Dispersion (Agglomerates, Inconsistent Properties) q1 Is the mixing process optimized? start->q1 s1 Increase shear rate: - Increase screw speed - Use more kneading blocks q1->s1 No q2 Is there good compatibility between filler and polymer? q1->q2 Yes s1->q2 s2a Surface-modify Sb₂O₃ (e.g., with silanes or DOP) q2->s2a No s2b Add a compatibilizer (e.g., MAPP) q2->s2b No q3 Are you using Sb₂O₃ powder? q2->q3 Yes s2a->q3 s2b->q3 s3 Switch to an Sb₂O₃ masterbatch q3->s3 Yes end Improved Dispersion q3->end No s3->end

Caption: Troubleshooting flowchart for poor this compound dispersion.

Experimental_Workflow cluster_prep Material Preparation cluster_process Processing cluster_eval Evaluation p1 Sb₂O₃ Nanoparticles p2 Surface Modification (Optional, Protocol 1) p1->p2 proc1 Melt Compounding (Twin-Screw Extruder, Protocol 2) p2->proc1 p3 Polymer Resin p3->proc1 eval1 Dispersion Analysis (SEM, Protocol 3) proc1->eval1 eval2 Mechanical Testing proc1->eval2 eval3 Flame Retardancy Testing proc1->eval3

Caption: General experimental workflow for preparing and evaluating Sb₂O₃ polymer composites.

Silane_Mechanism silane R-Si-(OX)₃ Silane Coupling Agent hydrolysis R-Si-(OH)₃ Silanol silane->hydrolysis + H₂O (Hydrolysis) modified_sb2o3 R-Si-O-Sb₂O₃ Hydrophobic 'R' group hydrolysis->modified_sb2o3 + Sb₂O₃ (Condensation) sb2o3 Sb₂O₃ Particle -OH -OH -OH polymer {Polymer Matrix} modified_sb2o3->polymer Improved Compatibility & Adhesion

Caption: Mechanism of silane coupling agent on this compound surface.

References

Technical Support Center: Addressing Impurities in Commercial Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial antimony hydroxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to impurities encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how can they affect my experiments?

A1: Commercial this compound can contain various impurities depending on the manufacturing process. The most prevalent impurities include arsenic (As), lead (Pb), iron (Fe), and sulfur compounds (e.g., sulfides).[1][2] These impurities can have significant impacts on research applications:

  • Catalysis: In catalytic applications, such as polyester synthesis, impurities like arsenic can poison the catalyst, reducing its efficiency and the quality of the final product.[3][4][5]

  • Flame Retardants: The performance of antimony-based flame retardants can be compromised by impurities that may interfere with the formation of active flame-inhibiting species.[6]

  • Pharmaceutical/Biological Applications: For drug development and biological studies, the presence of heavy metals like lead and arsenic is a critical concern due to their toxicity.[7]

Q2: My experiment is yielding inconsistent results. Could impurities in the this compound be the cause?

A2: Yes, batch-to-batch variability in the impurity profile of commercial this compound is a common source of inconsistent experimental outcomes. We recommend performing a qualitative analysis of a new batch before use. A simple qualitative test for arsenic, a common and problematic impurity, is provided in the troubleshooting section.

Q3: I suspect my this compound is contaminated. What are the recommended analytical methods for impurity quantification?

A3: Several analytical techniques can be used to identify and quantify impurities in this compound. The choice of method depends on the suspected impurity and the required sensitivity.

Analytical MethodTarget ImpuritiesDetection LimitReference
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Broad range of metallic impurities (e.g., As, Pb, Fe)Low (µg/L or ppb)[8]
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)Metallic impuritiesModerate (mg/L or ppm)[8]
X-ray Fluorescence (XRF)Elemental analysisVaries by element[9]
X-ray Diffraction (XRD)Crystalline phases and some impurities% level[10]
SpectrophotometrySpecific elements (e.g., Sb, As) after complexationng/mL to µg/mL[11]

Q4: How can I purify my commercial this compound in the lab?

A4: For lab-scale purification, a common method is selective leaching to remove specific impurities. An alkaline leaching process can be effective for separating antimony from arsenic. A detailed protocol is provided below. For higher purity requirements, dissolution and controlled re-precipitation can be employed.

Troubleshooting Guides

Problem 1: Suspected Arsenic Contamination Leading to Poor Catalytic Performance

Symptoms:

  • Reduced reaction yield or rate in a catalytic process.

  • Discoloration of the reaction mixture.

  • Inconsistent results between different batches of this compound.

Troubleshooting Workflow:

A Poor Catalytic Performance B Perform Qualitative Arsenic Test A->B C Arsenic Detected? B->C D Purify this compound via Alkaline Leaching C->D Yes F Contact Supplier for Certificate of Analysis C->F No E Re-run Experiment with Purified Material D->E G Consider Alternative Supplier F->G

Caption: Troubleshooting workflow for suspected arsenic contamination.

Experimental Protocol: Qualitative Test for Arsenic

This procedure is a modified Gutzeit test for a rapid qualitative assessment of arsenic.

  • Sample Preparation: In a fume hood, dissolve approximately 0.1 g of the this compound sample in 5 mL of concentrated hydrochloric acid. Gentle heating may be required.[12]

  • Apparatus Setup: Place a cotton ball moistened with lead acetate solution in the middle of a test tube. At the top of the tube, place a piece of filter paper wetted with a silver nitrate solution.

  • Reaction: Add 2-3 granules of zinc metal to the sample solution. Immediately cap the test tube with the prepared filter paper assembly.

  • Observation: If arsenic is present, it will be converted to arsine gas (AsH₃), which will react with the silver nitrate on the filter paper to produce a yellow to dark brown stain. The intensity of the color provides a rough indication of the arsenic concentration.

Problem 2: Presence of Insoluble Particulates in Solution

Symptoms:

  • Cloudiness or visible particulates after attempting to dissolve the this compound in an acidic or alkaline medium.

  • Clogging of filters or tubing in flow-through systems.

Troubleshooting Workflow:

A Insoluble Particulates Observed B Isolate Particulates via Filtration A->B C Analyze Particulates (e.g., XRD, SEM-EDX) B->C D Identify Impurity (e.g., Sb2O3, Silicates) C->D E Purify via Dissolution and Filtration D->E F Adjust Dissolution Protocol (e.g., change solvent, temperature) D->F

Caption: Troubleshooting workflow for insoluble particulates.

Experimental Protocol: Purification by Dissolution and Filtration

This protocol is for removing insoluble impurities.

  • Dissolution: Based on the amphoteric nature of this compound, dissolve the material in either an acidic or basic solution.[9]

    • Acidic: Slowly add the this compound powder to a stirred solution of concentrated hydrochloric acid.

    • Basic: Slowly add the this compound powder to a stirred solution of sodium hydroxide (e.g., 2 M).

  • Filtration: Once the this compound has dissolved, the insoluble impurities can be removed by vacuum filtration through a fine porosity filter paper or membrane.

  • Re-precipitation:

    • If dissolved in acid, slowly neutralize the filtrate with a base (e.g., ammonium hydroxide) to re-precipitate the purified this compound.[13]

    • If dissolved in a base, slowly neutralize with an acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Washing and Drying: Wash the precipitate several times with deionized water to remove residual salts, then dry in a vacuum oven at a low temperature (e.g., 60-80°C) to prevent dehydration to antimony trioxide.

Detailed Methodologies

Alkaline Leaching for Arsenic Removal

This hydrometallurgical technique exploits the different solubilities of antimony and arsenic compounds in an alkaline sulfide solution.[14][15]

Principle: In a solution containing sodium sulfide (Na₂S) and sodium hydroxide (NaOH), antimony compounds form soluble thioantimonate complexes, while arsenic tends to remain in the solid phase or can be selectively precipitated.

Procedure:

  • Leaching Solution Preparation: Prepare a leaching solution of 100 g/L sodium sulfide (Na₂S) and 20 g/L sodium hydroxide (NaOH) in deionized water. Handle Na₂S with care in a fume hood as it is corrosive and can release H₂S gas.

  • Leaching Process:

    • In a stirred reaction vessel, add the commercial this compound to the leaching solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture to 60-80°C and maintain stirring for 2-4 hours.[14]

  • Solid-Liquid Separation: After leaching, separate the solid residue (containing arsenic impurities) from the antimony-rich solution by filtration.

  • Antimony Recovery: The purified antimony can be recovered from the filtrate by methods such as electrowinning or controlled precipitation by acidification.

Impurity Levels in Antimony Grades:

The following table provides typical impurity levels for different grades of antimony metal, which can be indicative of the purity of the precursor this compound.

GradeSb (%)As (%)Pb (%)Fe (%)S (%)Reference
High Purity>99.999<0.0001<0.0001<0.0001<0.0001[16]
Grade I99.850.050.150.020.10[14]
Grade II99.650.100.200.030.20[14]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: Single-Step Purification of Antimony from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the single-step purification of antimony from complex matrices. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the single-step purification of antimony, particularly when using thiol-functionalized mesoporous silica powder (TSP).

Issue Potential Cause(s) Recommended Solution(s)
Low Antimony Recovery (<90%) Incomplete elution: The eluent volume or concentration may be insufficient to strip all bound antimony from the TSP resin.- Increase the eluent volume in small increments.- Optimize the eluent concentration. A common eluent is an acidic solution, and its strength can be adjusted.- Ensure the eluent is freshly prepared.
Matrix Interference: High concentrations of competing ions or organic matter in the sample may co-elute or interfere with antimony binding.[1][2]- Dilute the sample to reduce the concentration of interfering substances.- Implement a pre-treatment step, such as acid digestion, to break down the complex matrix.[3]
Formation of Polymeric Antimony Species: Antimony (V) can form macromolecules that exhibit poor chromatographic recovery.[4]- Perform acidic hydrolysis (e.g., with 1 M HCl) prior to purification to break down polymeric species.[4] The addition of chelating agents like EDTA or citrate can help stabilize Sb(III).[4]
High Procedural Blank (>1 ng Sb) Contaminated Reagents or Labware: Acids, water, or labware may contain trace amounts of antimony.- Use high-purity reagents (e.g., trace metal grade acids).- Thoroughly clean all labware with an acid bath followed by rinsing with ultrapure water.- Perform a blank run with only reagents to identify the source of contamination.
Environmental Contamination: Dust or aerosols in the laboratory environment can introduce antimony.- Work in a clean environment, such as a laminar flow hood, especially during sample preparation and elution steps.
Isotopic Fractionation Incomplete Recovery: Significant loss of antimony during the purification process can lead to isotopic fractionation.[5]- Optimize the purification protocol to achieve a recovery rate of 100 ± 7% to ensure no isotopic fractionation occurs.[1][2]
Incomplete Trapping (Hydride Generation): When using hydride generation for purification, incomplete trapping of volatile antimony species can cause isotopic fractionation.[5]- Optimize the flow rate of the purging gas and the trapping solution to ensure complete capture of generated stibine (SbH₃).[5]
Co-elution of Interfering Elements Non-specific Binding: Some elements may exhibit non-specific binding to the TSP resin.- Adjust the pH of the sample solution. Antimony binding to thiol-functionalized materials is often pH-dependent.- Increase the washing steps with a suitable buffer to remove weakly bound interfering elements before eluting the antimony.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using thiol-functionalized mesoporous silica powder (TSP) for single-step antimony purification?

A1: The primary advantage of TSP is its high selectivity and efficiency in separating antimony from complex matrices in a single step.[1][2] This method demonstrates excellent removal of potential interfering elements (averaging 98.7%) and achieves high recovery rates for antimony (100 ± 7%).[1][2] It also requires a low amount of initial antimony (40–100 ng) due to low procedural blanks (<1 ng Sb).[1][2][6]

Q2: Can this single-step method be applied to all types of complex samples?

A2: This method has been successfully validated for a wide range of complex matrices, including environmental (sediments, soils, road dust), biological (plants, human blood, urine), and geological materials (rocks).[1][2][6] However, for samples with extremely high concentrations of certain interfering elements or a very complex organic matrix, a preliminary digestion or dilution step may be necessary to ensure optimal performance.[3]

Q3: What are the critical parameters to control during the purification process?

A3: Critical parameters include the pH of the sample solution, the flow rate during sample loading and elution, the composition and volume of the eluent, and the cleanliness of the labware and reagents to maintain low procedural blanks. For methods involving hydride generation, the efficiency of stibine trapping is also crucial.[5]

Q4: How can I verify the purity of the eluted antimony?

A4: The purity of the eluted antimony can be verified using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). This technique can also be used to check for the presence of potentially interfering elements such as arsenic (As), tin (Sn), and tellurium (Te).[3]

Q5: What are some common interfering elements in antimony purification?

A5: Common interfering elements that can be effectively removed by the TSP method include arsenic (As), cadmium (Cd), cobalt (Co), chromium (Cr), copper (Cu), iron (Fe), nickel (Ni), lead (Pb), selenium (Se), and tin (Sn).[1][2]

Experimental Protocol: Single-Step Antimony Purification using TSP

This protocol is adapted from the method described by Ferrari et al. (2021).[2]

1. Sample Preparation: a. Digest the solid sample using an appropriate acid mixture (e.g., HNO₃ and HF).[3] b. Evaporate the digested sample to dryness. c. Redissolve the residue in a known volume of 0.5 M HCl.

2. Purification using Thiol-Functionalized Mesoporous Silica (TSP) Cartridges: a. Condition a TSP cartridge by passing 0.5 M HCl through it. b. Load the redissolved sample solution onto the TSP cartridge. c. Wash the cartridge with 0.5 M HCl to remove matrix elements. d. Elute the purified antimony from the cartridge using a suitable eluent, such as a solution of nitric acid.

3. Analysis: a. Analyze the eluted solution for antimony concentration and isotopic composition using HG-MC-ICP-MS.

Quantitative Data Summary

The following table summarizes the performance of the single-step TSP purification method based on published data.

Parameter Value Reference
Antimony Recovery Rate 100 ± 7%[1][2]
Removal Efficiency of Interfering Elements 98.7% (average)[1][2]
Required Amount of Sb 40–100 ng[1][2]
Procedural Blank < 1 ng Sb[1][2][6]
External Reproducibility (δ¹²³Sb) 0.05‰ (2 sd)[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Single-Step Purification cluster_analysis Analysis start Complex Matrix Sample (e.g., Soil, Biological Tissue) digestion Acid Digestion start->digestion Step 1 start->digestion dissolution Redissolution in HCl digestion->dissolution Step 2 digestion->dissolution loading Load Sample onto TSP Cartridge dissolution->loading Step 3 dissolution->loading washing Wash with HCl to Remove Matrix loading->washing Step 4 loading->washing elution Elute Antimony washing->elution Step 5 washing->elution analysis HG-MC-ICP-MS Analysis elution->analysis Step 6 elution->analysis troubleshooting_logic start Low Antimony Recovery? cause1 Incomplete Elution start->cause1 Check Elution cause2 Matrix Interference start->cause2 Check Matrix cause3 Polymeric Sb Species start->cause3 Check Speciation solution1 Increase Eluent Volume/ Concentration cause1->solution1 solution2 Dilute Sample or Pre-treat cause2->solution2 solution3 Acidic Hydrolysis (e.g., 1M HCl) cause3->solution3

References

Technical Support Center: Overcoming Radiation Damage in Antimony Oxalate Hydroxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering radiation damage during the crystallographic analysis of antimony oxalate hydroxide (SbC₂O₄OH).

Troubleshooting Guide: Crystal Degradation and Amorphization

Users analyzing antimony oxalate hydroxide may observe a rapid loss of diffraction quality, often characterized by the sample turning into a dark, amorphous powder upon exposure to high-intensity X-ray beams, particularly at synchrotron sources.[1] This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: Rapid decrease in diffraction intensity and resolution, visible darkening or charring of the crystal, and the appearance of a broad, diffuse scattering pattern (amorphous halo).

Workflow for Troubleshooting Crystal Degradation:

TroubleshootingWorkflow Start Diffraction Signal Lost / Crystal Darkens CheckSource Identify X-ray Source Start->CheckSource Synchrotron Synchrotron Source CheckSource->Synchrotron High-Intensity LabSource Laboratory Source CheckSource->LabSource Lower Intensity ReduceFlux Reduce Beam Flux/Intensity Synchrotron->ReduceFlux ImplementCryo Implement Cryo-Cooling (100 K) LabSource->ImplementCryo If damage persists ReduceFlux->ImplementCryo CheckDiffraction Diffraction Still Degrading? ImplementCryo->CheckDiffraction MultiCrystal Use Multiple Crystals / Data Merging Success Successful Data Collection MultiCrystal->Success CheckDiffraction->MultiCrystal If single crystal is insufficient OptimizeCollection Optimize Data Collection Strategy CheckDiffraction->OptimizeCollection Yes CheckDiffraction->Success No OptimizeCollection->MultiCrystal OptimizeCollection->Success Reassess Re-evaluate Sample/Experiment OptimizeCollection->Reassess If all else fails

Caption: Troubleshooting workflow for radiation-induced crystal degradation.

Step-by-Step Troubleshooting:

  • Assess the X-ray Source:

    • Synchrotron: High-flux synchrotron radiation is known to induce decomposition in SbC₂O₄OH.[1] Proceed immediately to flux reduction and cryo-cooling strategies.

    • Laboratory Source: While less common, radiation damage can still occur. If you observe crystal decay, proceed with the following steps.

  • Reduce X-ray Dose:

    • Beam Attenuation: Use attenuators to reduce the incident beam intensity to the lowest level that still provides discernible diffraction spots.

    • Shorter Exposure Times: Employ shorter exposure times per frame and increase the rotation speed. This spreads the total dose over a larger number of frames.

    • Smaller Aperture: Use the smallest beam aperture that still fully encompasses the crystal to avoid irradiating excess solvent and mounting material.

  • Implement Cryo-Cooling:

    • Cooling the crystal to cryogenic temperatures (typically 100 K) is a highly effective method for mitigating radiation damage.[2][3] It reduces the mobility of free radicals formed during irradiation, thereby slowing down the degradation process.[3]

    • Refer to the Experimental Protocol for Cryo-Cooling of Antimony Oxalate Hydroxide below.

  • Optimize Data Collection Strategy:

    • Collect High-Resolution Data First: High-resolution reflections are the first to fade.[2] Prioritize collecting these data at the beginning of the experiment when the crystal is freshest.

    • Multi-Crystal Data Collection: If a single crystal cannot withstand the required dose for a complete dataset, collect partial datasets from multiple crystals and merge them during data processing.

  • Analyze the Data:

    • Monitor the diffraction quality throughout the experiment. Look for an increase in the unit cell volume and a decay in reflection intensity as a function of dose, which are indicators of global radiation damage.[2]

    • If the crystal becomes amorphous, you will observe the loss of discrete Bragg peaks and the emergence of a broad, diffuse scattering "halo".

Frequently Asked Questions (FAQs)

Q1: Why is my antimony oxalate hydroxide crystal turning black and losing diffraction?

A1: Antimony oxalate hydroxide is known to be sensitive to intense X-ray radiation, especially from synchrotron sources. The energy deposited by the X-rays can induce a chemical decomposition, resulting in the formation of an amorphous, dark residue, which is likely a mixture of antimony oxide and carbon.[1] This process destroys the crystalline lattice, leading to a loss of diffraction.

Q2: What is the primary mechanism of radiation damage in this material?

A2: The primary mechanism is the photoelectric effect, where incident X-ray photons are absorbed by atoms (particularly the heavier antimony atoms), leading to the ejection of photoelectrons.[3] These photoelectrons, along with other secondary particles and radicals, travel through the crystal, causing ionization and chemical bond cleavage, which ultimately disrupts the crystal lattice.

Q3: How effective is cryo-cooling for preventing damage to antimony oxalate hydroxide?

A3: Cryo-cooling to 100 K is one of the most effective strategies for mitigating radiation damage. It can increase the crystal's lifetime in the X-ray beam by reducing the diffusion of damaging radical species.[3] For many crystalline materials, this can reduce the rate of global damage by a significant factor.

Q4: Are there recommended X-ray dose limits for antimony oxalate hydroxide?

A4: Specific dose limits for antimony oxalate hydroxide have not been established. However, studies on other small-molecule crystals at 100 K suggest a "half-dose" (D₁/₂) of around 4.4 MGy for high-resolution data.[2] This is considerably lower than the ~30 MGy limit often cited for macromolecular crystals, indicating that small molecules can be more susceptible to damage than previously thought.[2] It is advisable to keep the total absorbed dose as low as possible.

Q5: Can I use a different X-ray wavelength to reduce damage?

A5: Yes, using higher energy (shorter wavelength) X-rays can reduce the absorption coefficient of the sample, thereby lowering the absorbed dose for a given flux.[2] However, this may not always be feasible depending on the experimental setup. It is also crucial to select a wavelength that is not near an absorption edge of antimony to avoid resonant absorption effects that would increase damage.

Data on Radiation Damage Mitigation Strategies

The following table summarizes quantitative data on the effectiveness of various radiation damage mitigation strategies, primarily derived from studies on small-molecule and macromolecular crystals, which can serve as a guideline for experiments with antimony oxalate hydroxide.

Mitigation StrategyParameterObservationApproximate Improvement FactorReference
Cryo-cooling Global Damage RateComparison of data collection at 100 K vs. room temperature.~70-fold reduction in damage rate.[3]
Crystal LifetimeIncreased time before diffraction quality degrades significantly.Up to 100-fold increase.[3]
Lowering Temperature Below 100 K Global Damage RateComparison of data collection at 40 K vs. 100 K.Minimal further reduction in global damage.[2]
Metal Reduction RateSpecific damage to metal centers in metalloproteins.~30-fold reduction at 40 K vs. 110 K.[2]
Data Collection Strategy Dose Limit (D₁/₂)Dose at which diffraction intensity is halved for high-resolution data.D₁/₂ of ~4.4 MGy for a small molecule at 100 K.[2]
Unit Cell VolumeExpansion of the unit cell with increasing dose.~2% increase for a 10 MGy dose in a small molecule.[2]

Experimental Protocols

Experimental Protocol for Cryo-Cooling of Antimony Oxalate Hydroxide

This protocol outlines the steps for flash-cooling a crystal of antimony oxalate hydroxide to mitigate radiation damage during X-ray diffraction data collection.

Workflow for Cryo-Cooling:

CryoCoolingWorkflow Start Select a Suitable Crystal PrepareCryo Prepare Cryoprotectant Solution Start->PrepareCryo SoakCrystal Briefly Soak Crystal in Cryoprotectant PrepareCryo->SoakCrystal MountCrystal Mount Crystal on a Loop SoakCrystal->MountCrystal FlashCool Plunge into Liquid Nitrogen MountCrystal->FlashCool Transfer Transfer to Cryostream on Diffractometer FlashCool->Transfer CollectData Collect Data at 100 K Transfer->CollectData

Caption: Workflow for the cryo-cooling of a crystal sample.

Materials:

  • Antimony oxalate hydroxide crystals in mother liquor.

  • Cryoprotectant (e.g., Paratone-N oil, glycerol, or a solution with a higher concentration of the precipitant).

  • Micromounts or loops.

  • Magnetic wand and base.

  • Liquid nitrogen Dewar.

  • Cryo-cooling system on the diffractometer.

Procedure:

  • Prepare the Cryoprotectant: Select a cryoprotectant that is compatible with your crystal and mother liquor. Paratone-N oil is often a good first choice as it coats the crystal, preventing dehydration and ice formation, without requiring soaking.

  • Mount the Crystal:

    • Under a microscope, use a loop slightly larger than the crystal.

    • Quickly pass the loop through the Paratone-N oil to pick up a thin film.

    • Gently scoop the crystal out of the mother liquor with the oiled loop. The oil will displace the mother liquor.

  • Flash-Cooling:

    • Immediately plunge the loop with the crystal into a Dewar of liquid nitrogen. This should be done in a smooth, rapid motion to ensure vitrification of the surrounding cryoprotectant rather than crystalline ice formation.

  • Transfer to the Diffractometer:

    • Carefully transfer the frozen crystal to the goniometer head within the cold nitrogen stream (100 K) of the diffractometer's cryo-system.

  • Data Collection:

    • Center the crystal in the X-ray beam and proceed with data collection at 100 K.

Note: If Paratone-N oil is not suitable, you may need to briefly soak the crystal in a cryoprotectant solution (e.g., mother liquor with 20-30% glycerol) before looping and flash-cooling. The soaking time should be minimized to prevent crystal cracking or dissolution.

References

Validation & Comparative

A Comparative Guide: Antimony Hydroxide vs. Aluminum Hydroxide as Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antimony hydroxide and aluminum hydroxide as flame retardants, supported by experimental data. It is designed to assist researchers and professionals in making informed decisions for their specific applications.

Overview of Flame Retardant Mechanisms

The efficacy of a flame retardant is intrinsically linked to its mechanism of action during the combustion process. This compound and aluminum hydroxide operate through fundamentally different pathways.

This compound (typically Antimony Trioxide, Sb₂O₃):

Antimony trioxide's flame retardant properties are most potent when used in conjunction with a halogenated compound (e.g., chlorinated or brominated substances).[1] It functions primarily in the gas phase of a fire through a synergistic mechanism.[2][3] Upon heating, the halogenated compound releases hydrogen halides (HX). Antimony trioxide reacts with these hydrogen halides to form antimony trihalides (SbX₃) or antimony oxyhalides (SbOX).[1] These volatile antimony species then act as radical scavengers in the flame, interrupting the chain reactions of combustion.[3] Specifically, they interfere with the highly reactive H• and OH• radicals that propagate the fire.[1] This "radical trap" effect cools the flame and reduces its intensity.[2][3]

Aluminum Hydroxide (ATH):

Aluminum hydroxide is a halogen-free flame retardant that functions in the condensed phase (the solid material). Its mechanism is primarily physical and involves a multi-stage endothermic decomposition when exposed to high temperatures.[4]

  • Endothermic Decomposition: Around 220°C, ATH begins to decompose, a process that absorbs a significant amount of heat from the polymer, thereby cooling the material and slowing down the rate of pyrolysis.[4]

  • Water Vapor Release: This decomposition releases water vapor (up to 34.6% of its weight), which dilutes the flammable gases and oxygen in the immediate vicinity of the flame, further inhibiting combustion.[4]

  • Formation of a Protective Char Layer: The decomposition product is a thermally stable aluminum oxide (Al₂O₃) layer on the surface of the polymer.[4] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatiles.[4]

Quantitative Performance Data

The following table summarizes key flame retardancy performance metrics for antimony trioxide (in the presence of a halogenated synergist) and aluminum hydroxide in various polymer matrices. It is important to note that the performance of flame retardants can vary significantly depending on the polymer system, the presence of other additives, and the specific test conditions. The data presented here is compiled from various studies to provide a comparative overview.

Polymer MatrixFlame Retardant SystemLoading (phr)Limiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Smoke Production (TSP) (m²/m²)
Flexible PVC Neat PVC-25.2--
ATH2028.5-75.3
Sb₂O₃329.4--
ATH + Sb₂O₃20 + 330.3-66.98
Polypropylene (PP) Neat PP-17.5~1700-
PP + Halogen FR + Sb₂O₃-28.8~300-
High-Density Polyethylene (HDPE) Neat HDPE--1570.2-
HDPE + ATH20% (by wt.)-655.9-

Note: Data is compiled from multiple sources and should be used for comparative purposes only. Specific values can vary based on the exact formulation and testing conditions.

Experimental Protocols

The following are summaries of the standard experimental protocols used to determine the key flame retardancy metrics cited in this guide.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented test specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

  • The LOI is the oxygen concentration at which the specimen self-extinguishes within a specified time after ignition. A higher LOI value indicates better flame retardancy.[5][6]

Cone Calorimetry (Peak Heat Release Rate) - ASTM E1354

Objective: To measure the heat release rate of a material when exposed to a controlled level of radiant heat.

Methodology:

  • A 100 mm x 100 mm specimen is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is used to ignite the gases produced by the decomposing material.

  • The oxygen concentration in the exhaust gas stream is continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption, where for most materials, a constant amount of heat is released per unit mass of oxygen consumed. The peak heat release rate (pHRR) is a critical parameter for assessing fire hazard.[7][8]

Smoke Density - ASTM E662

Objective: To measure the specific optical density of smoke generated by a solid material under flaming and non-flaming conditions.

Methodology:

  • A test specimen is placed in a sealed chamber.

  • The specimen is exposed to a radiant heat source (non-flaming condition) or a radiant heat source and a small pilot flame (flaming condition).

  • A light beam is passed vertically through the smoke-filled chamber, and the attenuation of the light is measured by a photodetector.

  • The specific optical density is calculated from the light transmittance measurements. A lower smoke density value indicates less smoke production and better fire safety.[1][2][4]

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the flame retardant mechanisms and a typical experimental workflow.

Flame_Retardant_Mechanisms cluster_ATH Aluminum Hydroxide (ATH) Mechanism (Condensed Phase) cluster_ATO Antimony Trioxide (Sb₂O₃) Mechanism (Gas Phase) ATH Al(OH)₃ Decomposition Endothermic Decomposition ATH->Decomposition Absorbs Heat Heat Heat (>220°C) Heat->ATH Water H₂O (vapor) Decomposition->Water Alumina Al₂O₃ (char layer) Decomposition->Alumina Cooling Cooling of Polymer Decomposition->Cooling Dilution Dilution of Flammable Gases Water->Dilution Insulation Insulation of Polymer Alumina->Insulation ATO Sb₂O₃ SbX3 SbX₃ (volatile) ATO->SbX3 + HX Halogen Halogenated FR (R-X) HX HX Halogen->HX Heat_ATO Heat Heat_ATO->Halogen Quenching Flame Quenching SbX3->Quenching Reacts with Flame Flame Radicals (H•, OH•) Flame->Quenching Inert Inert Products Quenching->Inert

Caption: Flame retardant mechanisms of ATH and Sb₂O₃.

Experimental_Workflow cluster_tests Flammability Testing start Start: Polymer Compounding compound Prepare Polymer Blends with Flame Retardants start->compound specimen Specimen Preparation (Molding/Cutting) compound->specimen loi LOI Test (ASTM D2863) specimen->loi cone Cone Calorimetry (ASTM E1354) specimen->cone smoke Smoke Density Test (ASTM E662) specimen->smoke data Data Analysis loi->data cone->data smoke->data comparison Comparative Performance Evaluation data->comparison end End: Guide Publication comparison->end

Caption: A typical experimental workflow for comparing flame retardants.

Conclusion

Both this compound (in synergy with halogens) and aluminum hydroxide are effective flame retardants, but their suitability depends on the specific requirements of the application.

  • Antimony trioxide is highly efficient at low loadings but requires the presence of halogenated compounds, which are facing increasing environmental and health scrutiny.[9] It is particularly effective in the gas phase, reducing flame intensity.

  • Aluminum hydroxide is a halogen-free alternative that also acts as a smoke suppressant.[5] However, it typically requires higher loading levels to achieve comparable flame retardancy, which can impact the mechanical properties of the polymer. Its action in the condensed phase helps to protect the material itself.

The choice between these two flame retardants will involve a trade-off between flame retardant efficiency, cost, processing characteristics, mechanical property requirements, and environmental/regulatory considerations. This guide provides a foundational understanding to aid in this selection process.

References

A Comparative Study: Antimony Hydroxide vs. Zinc Borate as Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of enhanced fire safety for polymeric materials, researchers and drug development professionals are constantly seeking effective flame retardant solutions. Among the myriad of options, antimony-based compounds and zinc borate have emerged as prominent choices. This guide provides an objective comparison of the performance of antimony hydroxide and zinc borate, supported by experimental data, to aid in the selection of the most suitable flame retardant for specific applications.

Executive Summary

Antimony trioxide, the active form of this compound in flame retardancy, has long been a benchmark due to its synergistic effects with halogenated compounds. It primarily acts in the gas phase by scavenging flame-propagating radicals. However, growing environmental and health concerns have spurred the search for alternatives. Zinc borate has gained significant traction as a multifunctional flame retardant. It operates through both condensed and gas-phase mechanisms, offering benefits such as smoke suppression and char promotion, and is considered a more environmentally friendly option. This guide delves into their mechanisms of action, presents a comparative analysis of their performance based on experimental data, and provides detailed experimental protocols for key flammability tests.

Mechanism of Action

Antimony Trioxide (from this compound)

Antimony trioxide's flame retardant properties are most effective when used in conjunction with halogenated compounds.[1][2] Its mechanism is predominantly a gas-phase process.[1][2]

  • Reaction with Halogenated Species: Upon heating, the halogenated compound in the polymer decomposes to release hydrogen halides (HX). Antimony trioxide reacts with HX to form antimony trihalides (SbX₃) or antimony oxyhalides (SbOX).[2]

  • Radical Trapping: These volatile antimony species enter the flame and act as radical scavengers, interrupting the combustion chain reaction. They terminate the high-energy H• and OH• radicals that are essential for flame propagation.[2][3]

  • Oxygen Displacement: The formation of antimony trihalides and water vapor helps to dilute the flammable gases and displace oxygen from the combustion zone.[2]

Zinc Borate

Zinc borate is a versatile flame retardant that functions in both the condensed and gas phases.[4][5][6]

  • Endothermic Decomposition: When heated, hydrated zinc borate releases water molecules in an endothermic process, which cools the polymer surface and slows down thermal decomposition.[4][6][7]

  • Formation of a Protective Layer: The released water vapor dilutes flammable gases.[4][7] Subsequently, zinc borate forms a glassy layer of boric oxide and zinc oxide on the polymer surface.[4][6] This layer acts as a physical barrier, insulating the underlying material from heat and oxygen.[4][6]

  • Char Promotion: Zinc borate promotes the formation of a stable carbonaceous char, which further insulates the polymer and reduces the release of flammable volatiles.[4][5]

  • Smoke Suppression: By promoting char formation and inhibiting the release of volatile organic compounds, zinc borate is an effective smoke suppressant.[4]

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies comparing the flame retardant performance of antimony trioxide and zinc borate in different polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification

Polymer SystemFlame Retardant (phr)LOI (%)UL 94 RatingReference
Flexible PVCNone24.5-[8]
Flexible PVC4 phr Sb₂O₃29.4-[8]
Flexible PVC3 phr ZB + 20 phr ATH26.25 (approx. 5% increase)-[8]
Halogenated PEATO-V-0[9]
Halogenated PEPartial replacement of ATO with ZB-V-0[9]
ABS75% ATO replacement with ZB-V-0[9]
PVC Cable Compound5-10 phr Sb₂O₃3-5 point increase-[10]

Table 2: Cone Calorimetry Data

Polymer SystemFlame RetardantPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Total Smoke Release (TSR) (m²/m²)Reference
Flexible PVC Film4 phr Sb₂O₃BaseBaseBase[11]
Flexible PVC Film2 phr ZB + 2 phr Sb₂O₃Reduced by 32.1%Reduced by 27.5%Reduced by 22.1%[11]
Flexible PVC Film2 phr SnO₂ + 2 phr Sb₂O₃Reduced by 27%Reduced by 12.5%Increased by 16.5%[11]

Experimental Protocols

1. Limiting Oxygen Index (LOI) - ASTM D2863

This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a sample holder, gas mixing and control system, and an igniter.

  • Procedure:

    • A vertically oriented sample is placed in the chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the sample is ignited.

    • The oxygen concentration is adjusted until the flame is just extinguished.

    • The LOI is the oxygen concentration at which the sample self-extinguishes within 3 minutes of ignition and has a flame travel of less than 50 mm.

2. UL 94 Vertical Burn Test

This test assesses the flammability of plastic materials in response to a small open flame.

  • Apparatus: A test chamber, a Bunsen burner, a sample holder, and a timer.

  • Procedure:

    • A rectangular test specimen is held vertically.

    • A controlled flame is applied to the lower end of the specimen for 10 seconds and then removed.

    • The duration of flaming combustion after the first flame application is recorded.

    • The flame is reapplied for another 10 seconds.

    • The duration of flaming and glowing combustion after the second flame application is recorded.

    • Materials are classified as V-0, V-1, or V-2 based on the burning times, dripping behavior, and ignition of a cotton indicator placed below the specimen.

3. Cone Calorimetry - ASTM E1354

This is one of the most effective methods for evaluating the fire performance of materials. It measures heat release rate, smoke production, and mass loss rate.

  • Apparatus: A conical radiant heater, a load cell, a smoke measurement system, and gas analyzers.

  • Procedure:

    • A horizontally oriented sample is exposed to a controlled level of radiant heat from the conical heater.

    • An external igniter is used to ignite the flammable gases evolved from the sample.

    • The heat release rate is determined by measuring the oxygen consumption during combustion.

    • Smoke production is measured using a laser photometer system.

    • The mass of the sample is continuously monitored to determine the mass loss rate.

Visualizing the Mechanisms

Flame Retardant Mechanism of Antimony Trioxide

Antimony_Trioxide_Mechanism Polymer Polymer + Halogenated FR Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer initiates HX Hydrogen Halide (HX) Decomposition->HX Reaction Reaction HX->Reaction Sb2O3 Antimony Trioxide (Sb₂O₃) Sb2O3->Reaction SbX3 Antimony Trihalide (SbX₃) Reaction->SbX3 GasPhase Gas Phase (Flame) SbX3->GasPhase Radicals H•, OH• Radicals SbX3->Radicals scavenges InertGas Inert Gas (SbX₂•, HX) SbX3->InertGas forms Interruption Combustion Interruption Radicals->Interruption leads to InertGas->Interruption

Caption: Gas-phase radical scavenging mechanism of antimony trioxide.

Flame Retardant Mechanism of Zinc Borate

Zinc_Borate_Mechanism Polymer_ZB Polymer + Zinc Borate Decomposition_ZB Endothermic Decomposition Polymer_ZB->Decomposition_ZB Heat Heat Heat->Polymer_ZB initiates Water Release of Water (H₂O) Decomposition_ZB->Water GlassyLayer Formation of Glassy Layer (B₂O₃, ZnO) Decomposition_ZB->GlassyLayer Char Char Promotion Decomposition_ZB->Char Cooling Cooling Effect Water->Cooling Dilution Dilution of Flammable Gases Water->Dilution SmokeSuppression Smoke Suppression Dilution->SmokeSuppression Insulation Thermal Insulation GlassyLayer->Insulation Insulation->SmokeSuppression Barrier Physical Barrier Char->Barrier Barrier->SmokeSuppression

Caption: Condensed and gas-phase mechanisms of zinc borate.

Conclusion

The choice between this compound and zinc borate as a flame retardant depends on the specific requirements of the application, including the polymer type, desired fire safety standards, and environmental considerations.

  • Antimony trioxide , in synergy with halogens, provides excellent flame retardancy, primarily through gas-phase inhibition. It is a well-established and effective option, particularly where high flame retardant efficiency is paramount.

  • Zinc borate offers a multifunctional approach to flame retardancy, acting in both the condensed and gas phases. Its ability to promote char formation and suppress smoke makes it a valuable alternative, especially in applications where smoke toxicity is a major concern.[4] Furthermore, its more favorable environmental and health profile is a significant advantage.[12]

In many formulations, a synergistic combination of both antimony trioxide and zinc borate can be employed to optimize performance, balancing high flame retardancy with reduced smoke emission and potentially lowering the overall cost and environmental impact.[13] Researchers and developers are encouraged to conduct thorough testing based on the protocols outlined in this guide to determine the optimal flame retardant system for their specific needs.

References

A Researcher's Guide to Validating the Purity of Synthesized Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of methods to validate the purity of synthesized antimony hydroxide, alongside a performance comparison with its common alternatives. Due to the inherent instability of this compound, which readily dehydrates to antimony trioxide (Sb₂O₃), this guide will address the purity validation of antimony trioxide as a practical and industry-accepted equivalent.

Understanding this compound and Its Alternatives

This compound (Sb(OH)₃) is a compound of interest in various fields, but its tendency to lose water to form the more stable antimony trioxide is a critical consideration in its synthesis and analysis. The properties and applications of antimony compounds are heavily influenced by the oxidation state of antimony, primarily trivalent (Sb(III)) and pentavalent (Sb(V)).

Key Alternatives to this compound:

  • Antimony Trioxide (Sb₂O₃): The most common and commercially significant antimony compound. It serves as a flame retardant synergist, a catalyst in polyethylene terephthalate (PET) production, and an opacifying agent in glass and ceramics.[1][2]

  • Antimony Pentoxide (Sb₂O₅): Another oxide of antimony, also used as a flame retardant.

  • Sodium Antimonate (NaSbO₃): A salt of antimonic acid used in some industrial applications.

  • Antimony Potassium Tartrate (K₂Sb₂(C₄H₂O₆)₂): A trivalent antimony compound historically used in the treatment of leishmaniasis.

Purity Validation of Synthesized this compound/Trioxide

The purity of synthesized this compound/trioxide is paramount for its intended application. A typical Certificate of Analysis for high-purity antimony trioxide will specify the limits for common impurities.

Table 1: Typical Purity Specifications for High-Purity Antimony Trioxide

ParameterSpecification
Assay (as Sb₂O₃)≥ 99.5%
Arsenic (As)≤ 0.06%
Lead (Pb)≤ 0.10%
Iron (Fe)≤ 0.015%
Copper (Cu)≤ 0.010%

Note: These values are representative and may vary between suppliers and specific grades.

Experimental Protocols for Purity Validation

Accurate determination of purity and impurity levels requires robust analytical methods. Below are detailed protocols for the most common techniques.

1. Assay of Antimony Trioxide by Titrimetry (Adapted from ASTM D2350 and USP Monographs)

This method determines the total antimony content, which is then calculated as antimony trioxide.

  • Principle: Antimony (III) is titrated with a standardized solution of potassium permanganate (KMnO₄) or iodine (I₂) in an acidic medium. The endpoint is detected by a distinct color change.

  • Reagents:

    • Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

    • Standardized 0.1 N Iodine (I₂) solution

    • Sulfuric Acid (H₂SO₄), concentrated

    • Hydrochloric Acid (HCl), concentrated

    • Potassium Sodium Tartrate

    • Sodium Borate

    • Starch indicator solution

  • Procedure (Iodometric Titration):

    • Accurately weigh approximately 0.5 g of the synthesized antimony trioxide sample.

    • Dissolve the sample in 50 mL of water with the aid of 5 g of potassium sodium tartrate.

    • Add 2 g of sodium borate and 3 mL of starch indicator solution.

    • Immediately titrate with 0.1 N iodine solution until a persistent blue color is observed.[3]

    • Calculate the percentage of Sb₂O₃ in the sample based on the volume of titrant used.

2. Determination of Metallic Impurities by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the simultaneous determination of multiple elemental impurities at trace levels.

  • Principle: The sample is introduced into an argon plasma, which excites the atoms of the elements present. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of each element.

  • Instrumentation: An ICP-OES spectrometer with a suitable nebulizer and spray chamber.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the antimony trioxide sample into a digestion vessel.

    • Add a suitable mixture of acids (e.g., aqua regia or a mixture of HCl and HNO₃) to dissolve the sample. Gentle heating may be required.

    • Once the sample is completely dissolved, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrumental Analysis:

    • Calibrate the ICP-OES instrument using multi-element standard solutions of the target impurities (As, Pb, Fe, Cu).

    • Aspirate the prepared sample solution into the plasma.

    • Measure the emission intensities at the characteristic wavelengths for each element.

    • Quantify the concentration of each impurity in the sample by comparing its emission intensity to the calibration curve.

The following diagram illustrates the general workflow for purity validation:

G Workflow for Purity Validation of Synthesized this compound/Trioxide cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized this compound Assay Assay (Titrimetry) Synthesis->Assay Sample Impurities Impurity Analysis (ICP-OES) Synthesis->Impurities Sample Purity Purity (% Sb2O3) Assay->Purity Impurity_Profile Impurity Profile (ppm) Impurities->Impurity_Profile

Caption: A simplified workflow for the purity validation of synthesized this compound/trioxide.

Performance Comparison of Antimony Compounds

The choice of an antimony compound often depends on its performance in a specific application. Below is a comparison of this compound/trioxide with its alternatives in key areas.

As a Flame Retardant Synergist

Antimony trioxide is a highly effective flame retardant synergist when used in conjunction with halogenated compounds.

Table 2: Performance Comparison of Antimony Compounds as Flame Retardants

Antimony CompoundKey Performance Characteristics
Antimony Trioxide (Sb₂O₃) Excellent synergistic effect with halogenated flame retardants. High efficacy at relatively low concentrations.
Antimony Pentoxide (Sb₂O₅) Also effective as a synergist. Often used in applications requiring higher thermal stability.
Sodium Antimonate Used in specialized applications where color or chemical reactivity of Sb₂O₃ is a concern.

Note: The performance of flame retardants is highly dependent on the polymer matrix and the specific halogenated compound used.

In Drug Development: Treatment of Leishmaniasis

Pentavalent antimony compounds have historically been the primary treatment for leishmaniasis.

Table 3: Efficacy of Antimony Compounds in Leishmaniasis Treatment

Antimony CompoundEfficacy and Considerations
Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate) Have been the standard of care for decades. Efficacy can vary by region and parasite species.[4] Resistance is a growing concern.
Antimony Potassium Tartrate (Trivalent) Historically used but largely replaced by less toxic pentavalent compounds.

The following diagram illustrates the decision-making process for selecting an antimony compound based on the intended application.

G Selection of Antimony Compound by Application Application Intended Application Flame_Retardant Flame Retardant Application->Flame_Retardant Drug_Development Drug Development (Leishmaniasis) Application->Drug_Development Catalysis Catalysis (PET) Application->Catalysis Sb2O3 Antimony Trioxide Flame_Retardant->Sb2O3 High Efficacy Synergist Sb2O5 Antimony Pentoxide Flame_Retardant->Sb2O5 High Thermal Stability Pentavalent_Sb Pentavalent Antimonials Drug_Development->Pentavalent_Sb Standard Treatment Catalysis->Sb2O3 Industry Standard

Caption: A decision tree for selecting an appropriate antimony compound based on its application.

Conclusion

Validating the purity of synthesized this compound, practically assessed as antimony trioxide, is crucial for its effective and safe use. A combination of classical titrimetry for assay and modern instrumental techniques like ICP-OES for impurity profiling provides a robust quality control strategy. When selecting an antimony compound, a thorough evaluation of its performance characteristics in the context of the specific application, be it as a flame retardant, a therapeutic agent, or a catalyst, is essential for optimal results. This guide provides the foundational knowledge and experimental frameworks to aid researchers in these critical evaluations.

References

A Comparative Guide to the Photocatalytic Efficiency of Antimony Hydroxide and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient photocatalysts is a continuous endeavor. While titanium dioxide (TiO2) has long been the benchmark in photocatalysis, recent studies have highlighted the potential of other metal-based compounds. This guide provides an objective comparison of the photocatalytic performance of a promising antimony hydroxide-based photocatalyst, specifically nanocrystalline calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂), with the widely used commercial TiO₂ (P25).

The data presented herein is compiled from peer-reviewed studies to offer a clear, evidence-based comparison of their efficacy in degrading organic pollutants in both gaseous and aqueous phases. This guide aims to provide the necessary details to understand the experimental validation of these findings.

Data Presentation: Quantitative Comparison of Photocatalytic Activity

The following table summarizes the key performance indicators of nanocrystalline CaSb₂O₅(OH)₂ versus the commercial standard TiO₂ P25. The data is extracted from studies conducting direct comparative experiments under identical conditions.

ParameterNanocrystalline CaSb₂O₅(OH)₂TiO₂ (P25)PollutantPhaseKey Findings
Particle Size ~8 nm[1]---Smaller particle size contributes to a larger surface area.
Specific Surface Area 101.8 m²/g[1]---A larger surface area provides more active sites for photocatalysis.
Band Gap 4.6 eV[1]---The wider band gap suggests a stronger oxidative capability.
Benzene Degradation 29% steady conversion ratio[1]Lower than CaSb₂O₅(OH)₂[1]BenzeneGasCaSb₂O₅(OH)₂ demonstrated higher photoactivity for the degradation of benzene.[1]
Dye Degradation Higher photocatalytic activity than P25[2]Lower than CaSb₂O₅(OH)₂[2]Rhodamine B, Methyl Orange, Methylene BlueAqueousThe enhanced activity is attributed to its stronger oxidative capability and larger specific surface area.[2]

Experimental Protocols

To ensure a comprehensive understanding of the data presented, detailed methodologies for the key experiments are provided below. These protocols are synthesized from the referenced studies to represent a standard approach for such comparative evaluations.

Synthesis of Nanocrystalline CaSb₂O₅(OH)₂

A facile microwave-hydrothermal method is employed for the synthesis of CaSb₂O₅(OH)₂ nanocrystals.[2]

  • Precursor Preparation: An aqueous solution of potassium pyroantimonate (K₂H₂Sb₂O₇) is prepared.

  • Mixing: A solution of calcium chloride (CaCl₂) is slowly added to the potassium pyroantimonate solution under continuous stirring.

  • Microwave-Hydrothermal Treatment: The resulting mixture is transferred to a microwave-hydrothermal reactor and treated at a specific temperature and duration (e.g., 180°C for 20 minutes).

  • Product Recovery: The resulting nanocrystals are collected, washed with distilled water, and dried.

Photocatalytic Activity Evaluation: Gas-Phase Degradation of Benzene

This protocol outlines the experimental setup for assessing the photocatalytic degradation of benzene in the gas phase.

  • Reactor Setup: A continuous flow reactor is used, typically containing a quartz tube where the photocatalyst is coated on a suitable substrate.

  • Catalyst Preparation: A thin film of the photocatalyst (either CaSb₂O₅(OH)₂ or TiO₂ P25) is prepared on the inner surface of the reactor.

  • Gas Stream: A controlled stream of air containing a specific concentration of benzene and water vapor is passed through the reactor.

  • Illumination: The reactor is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) to initiate the photocatalytic reaction.

  • Analysis: The concentration of benzene and its degradation products (primarily CO₂) in the outlet gas stream is continuously monitored using a gas chromatograph.

  • Efficiency Calculation: The photocatalytic efficiency is determined by calculating the conversion ratio of benzene.

Photocatalytic Activity Evaluation: Aqueous-Phase Degradation of Dyes

This protocol details the procedure for evaluating the photocatalytic degradation of organic dyes in an aqueous solution.

  • Reaction Vessel: A batch reactor, typically a glass beaker, is used to contain the dye solution and the photocatalyst.

  • Catalyst Suspension: A specific amount of the photocatalyst powder (CaSb₂O₅(OH)₂ or TiO₂ P25) is suspended in an aqueous solution of the target dye (e.g., Rhodamine B, Methyl Orange, or Methylene Blue) with a known initial concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period to ensure that adsorption-desorption equilibrium is reached between the dye and the photocatalyst surface.

  • Illumination: The suspension is then irradiated with a UV lamp while being continuously stirred.

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The solid photocatalyst is removed by centrifugation or filtration, and the concentration of the dye in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at the dye's maximum wavelength.

  • Degradation Efficiency: The degradation efficiency is calculated based on the decrease in the dye concentration over time.

Visualizing the Experimental Workflow and Photocatalytic Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for photocatalytic efficiency evaluation and the fundamental mechanism of photocatalysis.

Experimental_Workflow cluster_synthesis Photocatalyst Synthesis cluster_evaluation Photocatalytic Evaluation S1 Precursor Preparation S2 Mixing & Stirring S1->S2 S3 Microwave-Hydrothermal Treatment S2->S3 S4 Washing & Drying S3->S4 P1 Catalyst Coating/ Suspension S4->P1 Nanocrystalline Photocatalyst P2 Adsorption-Desorption Equilibrium (in dark) P1->P2 P3 UV Illumination P2->P3 P4 Sampling & Analysis (GC or UV-Vis) P3->P4 P5 Efficiency Calculation P4->P5

Figure 1: General experimental workflow for synthesis and evaluation of photocatalysts.

Photocatalysis_Mechanism cluster_semiconductor Semiconductor Photocatalyst cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) h Hole (h⁺) e Electron (e⁻) Photon UV Photon (hν) Photon->VB Excitation R2 O₂ + e⁻ → •O₂⁻ e->R2 R1 H₂O + h⁺ → •OH + H⁺ h->R1 R3 Pollutant + (•OH, •O₂⁻) → Degradation Products R1->R3 R2->R3

Figure 2: General mechanism of semiconductor photocatalysis.

References

A Comparative Cost-Benefit Analysis of Antimony Trioxide in Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antimony trioxide (Sb₂O₃), a widely used flame retardant synergist, with its common alternatives. The following sections detail the performance characteristics, cost implications, and experimental data to support an informed selection process for manufacturing applications.

Introduction to Antimony Trioxide and Its Alternatives

Antimony trioxide, often referred to as antimony (III) oxide, is a crucial inorganic compound primarily used to enhance the effectiveness of halogen-based flame retardants in a variety of materials.[1][2] Its synergistic action with chlorinated or brominated compounds significantly improves the fire safety of polymers such as polyvinyl chloride (PVC), polypropylene (PP), polyethylene (PE), and acrylonitrile butadiene styrene (ABS).[3][4] Beyond its primary role in flame retardancy, antimony trioxide also finds applications as a catalyst in the production of polyethylene terephthalate (PET) and as a fining agent in glass manufacturing.[4][5]

However, concerns over the price volatility of antimony and potential health and environmental impacts have driven the search for effective alternatives.[6][7] This guide evaluates the performance and cost-effectiveness of prominent substitutes, including Zinc Borate, Aluminum Hydroxide (ATH), Magnesium Hydroxide (MDH), and Melamine Polyphosphate (MPP).

Cost-Benefit Analysis

A direct cost comparison of flame retardants can be complex due to varying loading levels required to achieve desired performance, regional price differences, and fluctuations in the commodities market. The following table provides an estimated price range for antimony trioxide and its alternatives, highlighting the economic considerations for manufacturers.

Flame RetardantChemical FormulaTypical Loading Level (%)Estimated Price (USD/kg)Key BenefitsKey Drawbacks
Antimony Trioxide Sb₂O₃2-15 (with halogen)20.10 - 61.67[8][9]High efficiency as a synergist, versatile across many polymers.[3][4]Price volatility, requires halogenated compounds, health concerns.[6][10]
Zinc Borate 2ZnO·3B₂O₃·3.5H₂O3-25 (with halogen) or 10-250 (halogen-free)[11]1.68 - 30.73[12][13]Smoke suppressant, char promoter, can partially or fully replace Sb₂O₃.[11][14]May require higher loading levels than Sb₂O₃ for similar performance.[15]
Aluminum Hydroxide (ATH) Al(OH)₃40-600.19 - 1.00[16][17]Halogen-free, smoke suppressant, cost-effective.[18][19]High loading levels required, which can impact mechanical properties; lower processing temperatures.[19][20]
Magnesium Hydroxide (MDH) Mg(OH)₂40-600.85 - 117.58[7][21]Halogen-free, suitable for higher processing temperatures than ATH.[22][23]High loading levels required, can affect mechanical properties.[24]
Melamine Polyphosphate (MPP) (C₃H₇N₆O₃P)n10-302.05 - 2.10[25]Halogen-free, effective in polyamides and polyesters, forms a stable char.[2][8]Can be more expensive than mineral-based flame retardants.

Performance Comparison

The selection of a flame retardant is highly dependent on the polymer system and the specific fire safety standards that need to be met. The following tables summarize key performance data for antimony trioxide and its alternatives in various polymers, based on standard flammability tests such as the Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test.

Table 2: Comparative Flame Retardant Performance in Polypropylene (PP)

Flame Retardant SystemLoading Level (%)LOI (%)UL 94 RatingReference
Pure PP-18.5Not Rated[25]
IFR only2029.5V-0[25]
IFR + t-LDH18 + 232.5V-0[25]
APP/PER/Sb₂O₃- / - / 236.6V-0[5]
APP/PER (3:1)30--[26]
APP/PER (4:1)30Higher than 3:1-[26]

Table 3: Comparative Flame Retardant Performance in Polyvinyl Chloride (PVC)

Flame Retardant SystemLoading Level (phr)LOI (%)Key FindingReference
Sb₂O₃4--[27]
2ZB / 2Sb₂O₃2 / 2-PHRR, THR, and TSR reduced by 32.1%, 27.5%, and 22.1% respectively compared to 4phr Sb₂O₃.[27]
Sb₂O₃ + Talc + Hydromagnesite + Zinc BorateVaried>27Effective replacement of a portion of Sb₂O₃ with improved smoke suppression.[27]
Sb₂O₃8-10Levels off-[28]
Sb₂O₃ + Zinc Borate (1:1)>10Outperforms Sb₂O₃ aloneSynergistic effect observed.[28]

Table 4: Comparative Flame Retardant Performance in Polyamide (PA66)

Flame Retardant SystemLoading Level (%)LOI (%)UL 94 RatingReference
Glass Fiber (28%) + Brominated Epoxy/Sb₂O₃--V-0[28]
Glass Fiber (25%) + Zinc-ion modified MPP2237.8V-0
Glass Fiber (25%) + MPP2231.5V-1

Table 5: Comparative Flame Retardant Performance in Acrylonitrile Butadiene Styrene (ABS)

Flame Retardant SystemATO:ZB RatioLOI (%)UL 94 RatingKey FindingReference
Halogenated FR + ATO/ZB1:0-V-0Baseline[28]
Halogenated FR + ATO/ZB3:1Slightly reduced from baselineV-0Maintained V-0 rating[28]
Halogenated FR + ATO/ZB1:1-V-0Best performance in mass loss calorimeter test[28]
Halogenated FR + ATO/ZB1:3-V-0Maintained V-0 rating[28]
Halogenated FR + ATO/ZB0:1-V-0Maintained V-0 rating[28]

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[18][19]

Methodology:

  • A small, vertically oriented specimen is ignited from the top.

  • The concentration of oxygen in the gas mixture is varied until the minimum concentration that sustains burning is determined.[19]

  • The LOI is expressed as a percentage of oxygen. A higher LOI value indicates better flame retardancy.[18]

UL 94 Vertical Burn Test

The UL 94 standard is a widely used test to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for materials used in electronic devices and appliances.[9]

Methodology:

  • A rectangular test specimen is held vertically.

  • A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • The flame is applied for a second time for 10 seconds and removed. The afterflame and afterglow times are recorded.

  • Observations are made regarding flaming drips that could ignite a cotton patch placed below the specimen.[29]

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the presence of flaming drips. V-0 represents the highest level of flame retardancy in this classification.[9]

Signaling Pathways and Experimental Workflows

Manufacturing Process of Antimony Trioxide

Antimony trioxide can be produced through several methods, with the most common being the oxidation of antimony metal or the roasting of antimony sulfide (stibnite).[16][30]

G cluster_0 Oxidation of Antimony Metal cluster_1 Roasting of Antimony Sulfide Antimony Metal Antimony Metal Furnace (Oxidation) Furnace (Oxidation) Antimony Metal->Furnace (Oxidation) Heat Sublimation & Cooling Sublimation & Cooling Furnace (Oxidation)->Sublimation & Cooling Sb₂O₃ Vapor Bag Filter Collection Bag Filter Collection Sublimation & Cooling->Bag Filter Collection Antimony Trioxide Powder Antimony Trioxide Powder Bag Filter Collection->Antimony Trioxide Powder Antimony Sulfide (Stibnite) Antimony Sulfide (Stibnite) Roasting Furnace Roasting Furnace Antimony Sulfide (Stibnite)->Roasting Furnace ~500-1000°C Purification (Sublimation) Purification (Sublimation) Roasting Furnace->Purification (Sublimation) Crude Sb₂O₃ Final Product Antimony Trioxide Powder Purification (Sublimation)->Final Product

Manufacturing processes for Antimony Trioxide.
Synergistic Flame Retardant Mechanism of Antimony Trioxide

Antimony trioxide's flame retardant capability is most effective when used in conjunction with halogenated compounds. The synergy between these two components disrupts the combustion process in both the gas and solid phases.[1][31]

Synergistic action of Sb₂O₃ and halogenated FRs.
Char Formation Mechanism of Phosphorus-Based Flame Retardants

Phosphorus-based flame retardants, such as melamine polyphosphate, primarily act in the condensed (solid) phase by promoting the formation of a protective char layer.[3][14]

G cluster_mechanism Char Formation Heat Heat P-based FR P-based FR Heat->P-based FR Decomposition P-based FR decomposes to phosphoric & polyphosphoric acids P-based FR->Decomposition Polymer Polymer Dehydration Acids act as catalysts for decomposition of the polymer Polymer->Dehydration Decomposition->Dehydration Cross-linking Promotes cross-linking and cyclization of polymer chains Dehydration->Cross-linking Char Layer Formation of a stable, insulating carbonaceous char Cross-linking->Char Layer

Condensed phase mechanism of P-based flame retardants.

Conclusion

Antimony trioxide remains a highly effective and versatile flame retardant synergist, particularly in combination with halogenated compounds. However, its price volatility and potential health concerns have spurred the development and adoption of various alternatives.

  • Zinc Borate offers a good balance of flame retardancy and smoke suppression and can often partially or fully replace antimony trioxide.

  • Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH) are cost-effective, halogen-free options, but their high loading requirements can negatively impact the mechanical properties of the final product. MDH offers the advantage of higher thermal stability, making it suitable for polymers processed at higher temperatures.

  • Melamine Polyphosphate (MPP) is an effective halogen-free flame retardant, particularly for engineering plastics like polyamides, that functions through a char-forming mechanism.

The optimal choice of flame retardant depends on a careful evaluation of performance requirements, processing conditions, cost considerations, and regulatory compliance for the specific application. This guide provides a foundational comparison to aid researchers and professionals in making an informed decision.

References

A Comparative Guide to Antimony Trioxide and Zinc Hydroxystannate in Flame Retardancy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the pursuit of enhanced fire safety for polymeric materials, flame retardants are indispensable additives. For decades, Antimony Trioxide (ATO, Sb₂O₃) has been a benchmark flame retardant synergist, particularly effective when used with halogenated compounds. However, growing health and environmental concerns, including its classification as a suspected carcinogen, have driven the search for safer, high-performance alternatives.[1][2] Zinc Hydroxystannate (ZHS, ZnSn(OH)₆) has emerged as a leading non-toxic substitute, offering a distinct mechanism of action and, in many cases, superior performance, especially in smoke suppression.[3]

This guide provides an objective comparison of the flame retardant performance of Antimony Trioxide and Zinc Hydroxystannate, supported by experimental data. It is intended for researchers, scientists, and professionals in materials science and product development to facilitate informed decisions in formulating safer and more effective flame-retardant systems.

Mechanism of Action: A Tale of Two Phases

The fundamental difference in the flame-retardant activity of ATO and ZHS lies in their primary modes of action during polymer combustion.

Antimony Trioxide (ATO): Gas-Phase Inhibition

Antimony trioxide's efficacy is almost exclusively realized in the gas phase and is dependent on the presence of halogenated compounds (e.g., chlorinated or brominated flame retardants).[4] On its own, ATO has very limited flame retardant properties.[4] The mechanism proceeds as follows:

  • Upon heating, the halogenated compound in the polymer decomposes, releasing hydrogen halides (HX).

  • ATO reacts with these hydrogen halides to form volatile antimony halides (SbX₃).

  • These antimony halides enter the flame (the gas phase) and act as potent radical scavengers, interrupting the exothermic chain reactions of combustion. By trapping highly reactive H• and OH• radicals, they effectively "quench" the flame.[1]

Antimony_Trioxide_Mechanism Antimony Trioxide (ATO) Flame Retardancy Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + Halogenated FR + Antimony Trioxide (Sb₂O₃) Heat Heat Polymer->Heat HX Hydrogen Halide (HX) released Polymer->HX Heat->HX SbX3_formation Sb₂O₃ + 6HX → 2SbX₃ + 3H₂O HX->SbX3_formation SbX3_volatile Volatile Antimony Trihalide (SbX₃) SbX3_formation->SbX3_volatile Enters Gas Phase Quenching Radical Trapping (Flame Inhibition) SbX3_volatile->Quenching Radicals H•, OH• Radicals (Sustain Combustion) Radicals->Quenching

Caption: Antimony Trioxide's gas-phase flame retardancy mechanism.

Zinc Hydroxystannate (ZHS): A Dual-Action Approach

Zinc Hydroxystannate offers a more complex, dual-phase mechanism, enabling it to function effectively in both the condensed and gas phases. This versatility allows it to be effective in both halogenated and some halogen-free systems.[3][5]

  • Condensed-Phase Action :

    • Endothermic Decomposition : Upon heating to around 200°C, ZHS undergoes an endothermic dehydration, releasing approximately 19% of its weight as water. This process cools the polymer surface and the released water vapor dilutes the concentration of flammable gases and oxygen.[3]

    • Char Promotion : The remaining zinc and tin species act as catalysts, promoting the cross-linking and charring of the polymer.[3] This results in the formation of a stable, insulating carbonaceous char layer that acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles.[6]

  • Gas-Phase Action : In halogen-containing systems, ZHS also demonstrates gas-phase activity. It reacts with hydrogen halides to form volatile zinc and tin halides, which can trap free radicals in the flame, supplementing the condensed-phase action.[3]

Zinc_Hydroxystannate_Mechanism Zinc Hydroxystannate (ZHS) Flame Retardancy Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + ZHS (ZnSn(OH)₆) Heat Heat Polymer->Heat Dehydration Endothermic Dehydration (-H₂O) Heat->Dehydration Char Catalytic Char Formation (Barrier Layer) Dehydration->Char WaterVapor Water Vapor (H₂O) Dehydration->WaterVapor Enters Gas Phase Char->Polymer Insulates Protects GasPhaseHalogen Gas Phase Action (with Halogens) Char->GasPhaseHalogen Synergy Dilution Dilutes O₂ and Flammable Gases WaterVapor->Dilution Experimental_Workflow cluster_prep Preparation cluster_testing Fire Testing cluster_analysis Data Analysis & Comparison Formulation Polymer Formulation (e.g., PVC + FR) Processing Sample Processing (e.g., Extrusion, Molding) Formulation->Processing Conditioning Specimen Conditioning (e.g., 23°C, 50% RH) Processing->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL 94 Test Conditioning->UL94 Cone Cone Calorimeter (ISO 5660) Conditioning->Cone Data_LOI LOI Value (%) LOI->Data_LOI Data_UL94 V-0, V-1, V-2 Rating UL94->Data_UL94 Data_Cone HRR, THR, SPR Data Cone->Data_Cone Comparison Performance Comparison: ATO vs. ZHS Data_LOI->Comparison Data_UL94->Comparison Data_Cone->Comparison

References

Performance Comparison in Photocatalytic Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Antimony Oxide and Tin Oxide as Catalysts in Oxidation Reactions

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth comparison of two such metal oxide catalysts, antimony oxide (Sb₂O₃) and tin oxide (SnO₂), with a focus on their performance in oxidation reactions, supported by experimental data.

The photocatalytic degradation of organic dyes is a widely used benchmark reaction to evaluate the efficacy of semiconductor photocatalysts. Here, we compare the performance of antimony oxide and tin oxide in the degradation of Rhodamine B (RhB), a common industrial dye.

Table 1: Photocatalytic Degradation of Rhodamine B (RhB) by Antimony Oxide and Tin Oxide Nanoparticles

CatalystCatalyst Concentration (g/L)Initial RhB Concentration (mg/L)Irradiation SourceIrradiation Time (min)Degradation Efficiency (%)Source
Antimony Oxide (Sb₂O₃)Not specified5UV light (254 nm)42081[1]
Tin Oxide (SnO₂)Not specifiedNot specifiedUV light6094.48[2]

Note: The experimental conditions in the cited studies were not identical, which may influence the direct comparison of degradation efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and application of catalytic systems. The following sections outline the synthesis of antimony oxide and tin oxide nanoparticles and the methodology for evaluating their photocatalytic activity.

Synthesis of Antimony Oxide (Sb₂O₃) Nanoparticles

A facile hydrolysis-precipitation method can be used to synthesize valentinite Sb₂O₃.[1]

Materials:

  • Antimony (III) chloride (SbCl₃)

  • Potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • Prepare a 0.1 M aqueous solution of SbCl₃.

  • Prepare a 0.2 M aqueous solution of KOH.

  • Slowly add the KOH solution to the SbCl₃ solution under constant stirring until the pH of the mixture reaches 7.

  • A white precipitate of Sb₂O₃ will form.

  • Continuously stir the suspension for 24 hours at room temperature.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any remaining ions.

  • Dry the resulting powder in an oven at 100°C for 12 hours.

  • Calcination of the dried powder at 500°C for 2 hours in air yields the crystalline valentinite Sb₂O₃ phase.

Synthesis of Tin Oxide (SnO₂) Nanoparticles

Tin oxide nanoparticles can be prepared via a co-precipitation method.[3]

Materials:

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1.128 g of SnCl₄·5H₂O in 50 mL of ethanol with magnetic stirring for 15 minutes to obtain a clear solution.

  • Separately, dissolve 0.4 g of NaOH in 100 mL of deionized water to prepare a 0.1 M NaOH solution.

  • Add the NaOH solution dropwise to the tin chloride solution under vigorous stirring.

  • A white precipitate of tin hydroxide will form.

  • Continue stirring the mixture for 1 hour.

  • Wash the precipitate multiple times with deionized water and then with ethanol to remove impurities.

  • Dry the precipitate at 80°C overnight.

  • Calcination of the dried powder at 600°C for 2 hours in a muffle furnace yields crystalline SnO₂ nanoparticles.

Photocatalytic Activity Evaluation

The photocatalytic performance of the synthesized antimony oxide and tin oxide nanoparticles can be evaluated by monitoring the degradation of Rhodamine B under UV irradiation.[1][2][4]

Apparatus:

  • Photoreactor with a UV lamp (e.g., 254 nm)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Rhodamine B (e.g., 10 mg/L) in deionized water.

  • Disperse a specific amount of the catalyst (e.g., 0.5 g/L) in the Rhodamine B solution.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Irradiate the suspension with the UV lamp under continuous stirring.

  • At regular time intervals, withdraw aliquots of the suspension and centrifuge to separate the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of Rhodamine B (around 554 nm) using a spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of Rhodamine B and Cₜ is the concentration at time t.

Catalytic Mechanisms and Signaling Pathways

The photocatalytic degradation of organic pollutants by semiconductor metal oxides like antimony oxide and tin oxide generally proceeds through the generation of highly reactive oxygen species (ROS). The process can be visualized as a signaling pathway from light absorption to the final degradation of the target molecule.

General Mechanism of Photocatalytic Degradation

The fundamental mechanism involves the excitation of the semiconductor by photons with energy greater than its bandgap, leading to the formation of electron-hole pairs. These charge carriers then initiate a series of redox reactions that produce ROS, which in turn degrade the organic pollutant.[5]

Photocatalysis_Mechanism Photon Photon (hν ≥ Eg) Catalyst Metal Oxide (Sb₂O₃ or SnO₂) Photon->Catalyst Excitation e_cb Electron (e⁻) in Conduction Band Catalyst->e_cb h_vb Hole (h⁺) in Valence Band Catalyst->h_vb O2 Adsorbed O₂ e_cb->O2 Reduction H2O Adsorbed H₂O/OH⁻ h_vb->H2O Oxidation O2_rad Superoxide Radical (•O₂⁻) O2->O2_rad OH_rad Hydroxyl Radical (•OH) H2O->OH_rad RhB Rhodamine B O2_rad->RhB Oxidation OH_rad->RhB Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) RhB->Degradation_Products

Caption: Photocatalytic degradation of Rhodamine B by a metal oxide catalyst.

Experimental Workflow for Catalyst Comparison

A logical workflow is essential for a systematic comparison of the catalytic activities of antimony oxide and tin oxide. This involves catalyst synthesis, characterization, performance evaluation, and data analysis.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_evaluation Photocatalytic Evaluation cluster_analysis Data Analysis & Comparison Sb2O3_Synth Sb₂O₃ Nanoparticle Synthesis Characterization Structural & Morphological Analysis (XRD, SEM, etc.) Sb2O3_Synth->Characterization SnO2_Synth SnO₂ Nanoparticle Synthesis SnO2_Synth->Characterization Evaluation Degradation of Rhodamine B (UV-Vis Spectroscopy) Characterization->Evaluation Analysis Kinetic Studies & Efficiency Comparison Evaluation->Analysis

References

A Comparative Guide to the Validation of Antimony Speciation: XAFS/XANES vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Absorption Fine Structure (XAFS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy with alternative analytical techniques for the speciation of antimony (Sb). Antimony's mobility, toxicity, and bioavailability are critically dependent on its oxidation state (primarily Sb(III) and Sb(V)) and its local chemical environment. Accurate speciation is therefore essential for environmental risk assessment, toxicological studies, and the development of antimony-based drugs.

This document details the experimental protocols for XAFS/XANES analysis and presents a comparative overview with High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), a widely used alternative. The guide is intended to assist researchers in selecting the most appropriate methodology for their specific research needs.

Principles of Antimony Speciation Techniques

X-ray Absorption Fine Structure (XAFS) and X-ray Absorption Near Edge Structure (XANES) are powerful, non-destructive, element-specific techniques that provide information on the oxidation state and local coordination environment of antimony in both solid and liquid samples.[1] These methods probe the electronic transitions of core electrons upon X-ray absorption, offering direct insight into the chemical form of antimony as it exists in its native matrix, thus avoiding potentially species-altering extraction procedures.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method that physically separates different soluble antimony species before their quantification. This technique is particularly effective for analyzing aqueous samples and extracts from solid matrices, providing precise quantitative data on the concentrations of individual antimony species.[2][3][4]

Comparative Analysis of Speciation Techniques

The choice of analytical technique for antimony speciation depends on the specific research question, the nature of the sample, and the required level of detail. XAFS/XANES and HPLC-ICP-MS offer complementary information, and in some cases, their combined use provides a more complete understanding of antimony biogeochemistry.

FeatureXAFS/XANESHPLC-ICP-MS
Principle X-ray absorption spectroscopyChromatographic separation followed by mass spectrometry
Sample Type Solids, liquids, interfaces (in-situ)Liquids, extracts from solids
Sample Preparation Minimal, often non-destructiveExtraction required for solids, which may alter speciation
Information Provided Oxidation state, coordination number, bond distances, neighboring atomsQuantification of individual soluble species
Detection Limit Generally in the mg/kg (ppm) range; dependent on concentration and matrixTypically in the ng/L to µg/L (ppt to ppb) range
Quantitative Analysis Semi-quantitative to quantitative via Linear Combination Fitting (LCF) of XANES spectraHighly quantitative with appropriate calibration
Key Advantage Direct, in-situ speciation of solid phasesHigh sensitivity and separation of multiple species
Key Limitation Requires access to a synchrotron radiation source; lower sensitivityIndirect method for solids; potential for species transformation during extraction

Experimental Protocols

Antimony Speciation using XAFS/XANES

A typical workflow for antimony speciation using XAFS/XANES involves sample preparation, data acquisition at a synchrotron facility, and subsequent data analysis.

1. Sample Preparation: Solid samples, such as soils or sediments, are typically ground to a fine powder to ensure homogeneity.[5] To achieve an optimal signal-to-noise ratio, the concentration of antimony should ideally be above 100 mg/kg. For samples with lower concentrations, fluorescence detection mode is employed. Samples are often pressed into pellets or mounted in sample holders with X-ray transparent windows (e.g., Kapton tape). To minimize thermal vibrations and improve spectral resolution, samples are often cooled to cryogenic temperatures (e.g., 20 K) during data collection.[6]

2. Data Acquisition: Antimony K-edge (30,491 eV) XAFS spectra are collected at a synchrotron radiation source. The experimental setup typically includes a double-crystal monochromator (e.g., Si(111) or Si(311)) for energy selection. Data can be collected in transmission mode for concentrated samples or in fluorescence mode for dilute samples using a solid-state detector (e.g., a multi-element Germanium detector).[6][7] Energy calibration is performed concurrently using an antimony metal foil.[8]

3. Data Analysis:

  • XANES Analysis and Linear Combination Fitting (LCF): The XANES region of the spectrum, which is highly sensitive to the oxidation state and coordination geometry of antimony, is analyzed.[9] The energy position of the absorption edge can distinguish between Sb(III) and Sb(V).[6] Quantitative estimation of the proportion of different antimony species in a sample is achieved by Linear Combination Fitting (LCF) of the sample's XANES spectrum with a library of spectra from known antimony reference compounds (e.g., Sb2O3 for Sb(III), KSb(OH)6 for Sb(V), stibnite for Sb2S3).[8][10][11]

  • EXAFS Analysis: The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment around the antimony atom, including the identity and number of neighboring atoms and their distances from the antimony atom. This information is extracted by fitting the EXAFS data to theoretical models.[6]

Antimony Speciation using HPLC-ICP-MS

The protocol for antimony speciation by HPLC-ICP-MS generally involves sample extraction (for solids), chromatographic separation, and detection.

1. Sample Extraction (for solid matrices): A critical step for the analysis of solid samples is the quantitative extraction of antimony species without altering their original forms. Various extraction solutions have been investigated, with a mixture of citric acid and EDTA often proving effective for soils.[12] The extraction is typically facilitated by shaking or ultrasonication.[13] The stability of antimony species in the extract is a key concern, as Sb(III) can be prone to oxidation.[14]

2. Chromatographic Separation: The separation of Sb(III) and Sb(V) is commonly achieved using an anion-exchange column (e.g., Hamilton PRP-X100).[4][13] The mobile phase composition is optimized to achieve good resolution between the antimony species. A common mobile phase consists of an EDTA and phthalic acid solution at a controlled pH.[13]

3. Detection by ICP-MS: The eluent from the HPLC column is introduced into the ICP-MS system. The ICP-MS provides highly sensitive and element-specific detection of the separated antimony species. For enhanced sensitivity, hydride generation (HG) can be coupled to the system, where antimony species are converted to volatile hydrides before introduction into the ICP-MS.[3]

Data Presentation

Table 1: Performance Comparison of Antimony Speciation Techniques

ParameterXAFS/XANESHPLC-ICP-MSHPLC-HG-ICP-MS
Typical Detection Limit ~50-100 mg/kg (for LCF)20-65 ng/L[13]0.04-0.008 ng (absolute)[3]
Accuracy (LCF) Error in fractions can be ±5-10%Good, dependent on extraction efficiency and calibrationGood, dependent on extraction efficiency and calibration
Precision (RSD) Generally <10% for major components<5%[13]<5%
Matrix Effects Can be significant (e.g., self-absorption in fluorescence mode)Can be affected by co-eluting elements and matrix components in the extractReduced matrix effects due to separation from the matrix
Speciation Information Oxidation state, local coordinationConcentration of soluble speciesConcentration of soluble species

Mandatory Visualizations

experimental_workflow_xafs cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (Synchrotron) cluster_data_analysis Data Analysis grinding Grinding of Solid Sample pelletizing Pelletizing/Mounting grinding->pelletizing sample Sample (Cryo-cooled) pelletizing->sample xray_source Synchrotron X-ray Source monochromator Monochromator xray_source->monochromator monochromator->sample detector Detector (Fluorescence/Transmission) sample->detector normalization Data Normalization & Calibration detector->normalization xanes_lcf XANES LCF normalization->xanes_lcf exafs_fitting EXAFS Fitting normalization->exafs_fitting speciation_results Speciation Results (Oxidation State, Coordination) xanes_lcf->speciation_results exafs_fitting->speciation_results

Caption: Workflow for antimony speciation using XAFS/XANES.

experimental_workflow_hplc cluster_extraction Sample Extraction (for solids) cluster_separation Chromatographic Separation cluster_detection Detection cluster_quantification Quantification extraction Extraction with Citric Acid/EDTA filtration Filtration extraction->filtration hplc HPLC System (Anion Exchange Column) filtration->hplc icpms ICP-MS hplc->icpms hg Hydride Generation (optional) icpms->hg quant Quantification of Sb(III) and Sb(V) icpms->quant

Caption: Workflow for antimony speciation using HPLC-ICP-MS.

logical_relationship xafs XAFS/XANES solid_speciation Solid-Phase Speciation (in-situ) xafs->solid_speciation hplc HPLC-ICP-MS liquid_speciation Aqueous Speciation (quantitative) hplc->liquid_speciation oxidation_state Oxidation State solid_speciation->oxidation_state coordination_env Coordination Environment solid_speciation->coordination_env species_concentration Species Concentration liquid_speciation->species_concentration oxidation_state->species_concentration Complementary Information

Caption: Logical relationship between XAFS/XANES and HPLC-ICP-MS.

Conclusion

The validation of antimony speciation is a complex analytical challenge. XAFS/XANES and HPLC-ICP-MS are powerful techniques that provide different but complementary information. XAFS/XANES excels in the direct, in-situ characterization of antimony species in solid matrices, offering invaluable insights into the local chemical environment that are unattainable by other methods. HPLC-ICP-MS, on the other hand, provides highly sensitive and quantitative data on soluble antimony species.

For a comprehensive understanding of antimony's behavior in complex systems, a multi-technique approach is often necessary. The choice of method should be guided by the specific research objectives, the sample matrix, and the required detection limits. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for the accurate and reliable speciation of antimony.

References

Safety Operating Guide

Proper Disposal of Antimony Hydroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of antimony hydroxide is a critical aspect of laboratory safety and environmental responsibility. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

Waste Identification and Classification

This compound, like other antimony compounds, is generally considered hazardous waste.[1][3][4][5] In the European Union, antimony compounds are classified as hazardous.[1] In the United States, antimony compounds are listed as hazardous air pollutants under the Clean Air Act, and antimony has been identified at numerous hazardous waste sites.[2][6]

It is imperative to treat all antimony-containing waste as hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional. A hazardous waste determination must be conducted at the point of generation within the laboratory.[7]

The following table summarizes key regulatory classifications for antimony compounds, which are relevant to the disposal of this compound.

Regulation/DirectiveClassification/LimitRegion/Authority
Council Directive 91/689/EECAntimony and its compounds are classified as hazardous waste.European Union
Decision 2000/532/ECAntimony trioxide is classified as a "heavy metal" in the classification of hazardous waste.European Union
California Proposition 65Diantimony trioxide is listed as causing cancer.California, USA
Clean Air Act, Section 112Antimony is listed as one of 188 hazardous air pollutants (HAPs).United States (EPA)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Minimization: Before beginning any experiment, consider strategies to minimize the generation of this compound waste. This can include ordering the smallest necessary quantity of starting materials and designing experiments to use chemicals more efficiently.[7]

2. Personal Protective Equipment (PPE): Prior to handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A laboratory coat

3. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated materials like paper towels, gloves, and weigh boats, in a designated, leak-proof container.

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, clearly labeled, and leak-proof container. Do not dispose of antimony-containing solutions down the drain.[3][4][5][8]

4. Waste Container and Labeling:

  • Use a container compatible with this compound. The original chemical container is often a good choice.[8] The container must be in good condition, with no cracks or leaks, and must have a secure lid.[8][9]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid," "Aqueous Solution"). Include the date the waste was first added to the container.[9]

5. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • Ensure the container is kept closed except when adding waste.[7][8][9]

  • Store the this compound waste away from incompatible materials, such as strong acids and oxidizers, which can produce violent reactions.[10]

6. Disposal Request:

  • Once the waste container is full or has reached the laboratory's accumulation time limit (e.g., 9 months), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][9][10][11]

  • Do not attempt to treat or dispose of the waste yourself.

7. Spill Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • All materials used for spill cleanup must be treated as hazardous waste.[8][9]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AntimonyHydroxideDisposal cluster_prep Preparation & Generation cluster_collection Collection & Containment cluster_storage Storage & Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_determination Is the waste solid or liquid? ppe->waste_determination solid_waste Collect in a Labeled, Leak-Proof Solid Waste Container waste_determination->solid_waste Solid liquid_waste Collect in a Labeled, Leak-Proof Liquid Waste Container waste_determination->liquid_waste Liquid label_container Label Container: 'Hazardous Waste, this compound' solid_waste->label_container liquid_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Is the container full? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from EHS or Licensed Disposal Company check_full->request_pickup Yes end Proper Disposal request_pickup->end spill Spill Occurs spill_cleanup Clean up with inert absorbent. Treat cleanup materials as hazardous waste. spill->spill_cleanup spill_cleanup->solid_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Antimony Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds like antimony hydroxide, a thorough understanding of safety protocols and personal protective equipment (PPE) is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-layered approach to personal protection is crucial to minimize exposure risks.

Eye and Face Protection:

  • Safety Goggles: Always wear chemical safety goggles with side shields to protect against splashes and airborne particles.[1]

  • Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory.[1][2] Materials such as neoprene or natural rubber are often recommended for handling antimony compounds.[3] Always inspect gloves for any signs of degradation before use.

  • Lab Coat/Coveralls: A lab coat or coveralls made of a material that cannot be permeated by the substance, such as Tyvek®, should be worn to protect the skin.[3]

  • Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.

Respiratory Protection: The need for respiratory protection depends on the form of the this compound and the specific procedures being performed.

  • Dust Masks: If handling a powdered form that may generate dust, a NIOSH-approved N95, R95, or P95 particulate respirator is recommended for concentrations up to 5 mg/m³.[4]

  • Air-Purifying Respirators: For higher concentrations or in situations where vapors or mists may be generated, a full-facepiece air-purifying respirator with appropriate cartridges should be used.[4]

  • Supplied-Air Respirators: In cases of potential high exposure, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[3]

Occupational Exposure Limits for Antimony Compounds

Adherence to established occupational exposure limits is critical for ensuring a safe working environment. The following table summarizes the key exposure limits for antimony and its compounds.

AgencyExposure Limit (Time-Weighted Average)Notes
OSHA (PEL) 0.5 mg/m³ (8-hour)Legal permissible exposure limit.
NIOSH (REL) 0.5 mg/m³ (10-hour)Recommended exposure limit.
ACGIH (TLV) 0.5 mg/m³ (8-hour)Threshold limit value.

Safe Handling and Storage: A Procedural Approach

Proper handling and storage protocols are essential to prevent accidents and minimize exposure.

Handling:

  • Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or fumes.

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling powdered forms.[1][2]

  • Grounding: When transferring powdered material, ensure that equipment is properly grounded to prevent static discharge, which could ignite fine dust particles.

  • Avoid Incompatibilities: Antimony compounds can react violently with strong oxidizing agents, acids, and halogens.[2] Keep these substances separate.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

Storage:

  • Secure and Dry Location: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Separate from Incompatibles: Store away from incompatible materials to prevent hazardous reactions.

  • Restricted Access: Access to the storage area should be restricted to authorized personnel.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate the Area: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment before attempting to clean up the spill.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Disposal Plan

Antimony compounds may be classified as hazardous waste.

  • Consult Regulations: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Licensed Disposal Contractor: Contact a licensed professional waste disposal service to arrange for the proper disposal of antimony-containing waste.[5] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS for Antimony Compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_transfer Carefully Transfer Material prep_area->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon emergency_spill Follow Spill Cleanup Protocol handle_procedure->emergency_spill emergency_exposure Administer First Aid handle_procedure->emergency_exposure cleanup_ppe Remove and Dispose of PPE Properly cleanup_decon->cleanup_ppe cleanup_waste Segregate and Label Hazardous Waste cleanup_ppe->cleanup_waste cleanup_disposal Arrange for Professional Waste Disposal cleanup_waste->cleanup_disposal emergency_spill->cleanup_decon emergency_medical Seek Immediate Medical Attention emergency_exposure->emergency_medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.